molecular formula C10H14N2O B1365001 2-Methoxy-5-(2-pyrrolidinyl)pyridine CAS No. 185510-44-5

2-Methoxy-5-(2-pyrrolidinyl)pyridine

Cat. No.: B1365001
CAS No.: 185510-44-5
M. Wt: 178.23 g/mol
InChI Key: UPHRHXBEESDMCP-UHFFFAOYSA-N
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Description

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a chemical compound of interest in scientific research. It features a pyridine ring, a common motif in pharmaceuticals and agrochemicals, substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 5-position . The pyrrolidine ring is a saturated five-membered amine, which can influence the molecule's conformation, solubility, and ability to interact with biological targets. Compounds with structural similarities, particularly those containing a methoxy-pyridine core, have demonstrated significant utility in medicinal chemistry and drug discovery research. For instance, the compound 2-methoxy-6-methylpyridine (MMP) has been investigated as a novel, effective topical agent for gallstone dissolution, showing high efficacy for both cholesterol and pigmented gallstones in in vitro and in vivo models . Furthermore, the pyrrolidinyl-pyridine scaffold is a privileged structure found in molecules with various biological activities, suggesting that 2-Methoxy-5-(2-pyrrolidinyl)pyridine could serve as a valuable building block (synthon) or a core structure for the synthesis of more complex molecules in medicinal chemistry and chemical biology . Researchers may explore its potential as a ligand or its physicochemical properties for specific applications. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

2-methoxy-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-5-4-8(7-12-10)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRHXBEESDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a specific neuronal nicotinic acetylcholine receptor (nAChR) ligand.

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine (also referred to in structure-activity relationship studies as 6-methoxy-nornicotine ) is a synthetic analog of the tobacco alkaloid nornicotine. It functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) .

Unlike its parent compounds nicotine and nornicotine, which act as high-affinity full agonists at


 subtypes, the introduction of a methoxy group at the pyridine-2 position (position 6 in nicotine numbering) significantly modulates its pharmacodynamic profile. This modification introduces steric bulk and alters the electronic density of the pyridine nitrogen, typically resulting in reduced binding affinity  (Ki 

22 nM for the N-methylated analog) and partial agonism . This compound serves as a critical chemical probe for mapping the steric tolerance of the nAChR orthosteric binding site.

Chemical Identity & Structural Pharmacology

To understand the mechanism, one must first deconstruct the molecule's structural pharmacophore relative to the endogenous ligand (Acetylcholine) and the prototype exogenous ligand (Nicotine).

Nomenclature and Structure
  • IUPAC Name: 2-Methoxy-5-(2-pyrrolidinyl)pyridine

  • Common Research Designation: 6-Methoxy-nornicotine (Numbering relative to the pyridine nitrogen as position 1, with the pyrrolidine attached at position 3).

  • CAS Registry Number: 185510-44-5[1]

Structure-Activity Relationship (SAR)

The nAChR pharmacophore requires two key interaction points:

  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) forms a cation-

    
     interaction with Trp149  of the receptor's 
    
    
    
    -subunit.
  • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the complementary subunit (typically Leu, Val, or Ile).

The "Methoxy Effect": In 2-Methoxy-5-(2-pyrrolidinyl)pyridine, the methoxy group is located adjacent to the pyridine nitrogen.

  • Steric Hindrance: The bulky methoxy group (

    
    ) physically obstructs the binding pocket, specifically interfering with the "water bridge" often required for high-affinity binding.
    
  • Electronic Modulation: While the methoxy group is electron-donating via resonance, its proximity to the nitrogen lone pair can create electrostatic repulsion, weakening the critical H-bond interaction.

CompoundStructurenAChR Affinity (

)
Relative Potency
Nicotine 3-(1-methyl-2-pyrrolidinyl)pyridine~1–3 nMHigh (Reference)
Nornicotine 3-(2-pyrrolidinyl)pyridine~10–20 nMHigh
6-Methoxy-nicotine 2-methoxy-5-(1-methyl-2-pyrrolidinyl)pyridine22 nM Reduced (~10x lower)
Target Molecule 2-Methoxy-5-(2-pyrrolidinyl)pyridine > 20 nM (Est.)[1][2][3][4][5][6]Moderate/Low

Expert Insight: The 10-fold drop in affinity compared to nicotine demonstrates that the nAChR binding pocket has limited tolerance for substitution at the pyridine-6 position (IUPAC pos 2). This makes the compound a "partial agonist" or "functional antagonist" in many assays, as it occupies the site without inducing the full conformational shift required for maximal channel opening.

Mechanism of Action (Molecular Level)

The mechanism of action follows the canonical ligand-gated ion channel activation pathway, but with kinetic differences driven by the methoxy substitution.

Receptor Binding

The molecule enters the extracellular vestibule of the nAChR pentamer (typically


 or homomeric 

).
  • Docking: The protonated pyrrolidine amine anchors to the aromatic cage of the

    
    -subunit.
    
  • Competition: It competes directly with Acetylcholine (ACh) for the orthosteric site.

Conformational State Selection

Upon binding, nAChR ligands stabilize the receptor in one of three states: Resting (Closed) , Active (Open) , or Desensitized (Closed) .

  • Full Agonists (e.g., Nicotine): Rapidly stabilize the Open state, then transition to Desensitized.

  • 2-Methoxy-5-(2-pyrrolidinyl)pyridine: Due to the steric clash of the methoxy group, it likely stabilizes a short-lived Open state or favors the Desensitized state more rapidly than the Open state. This results in a lower "Efficacy" (

    
    ), characterizing it as a Partial Agonist .
    
Downstream Signaling Pathway

Activation of the nAChR leads to membrane depolarization and calcium signaling.

G Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor nAChR (α4β2 / α7) Ligand->Receptor Binds (Ki ~20-50nM) ConfChange Conformational Change (Partial Activation) Receptor->ConfChange Allosteric Transition IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Channel Gating Depolarization Membrane Depolarization IonFlux->Depolarization ΔΨm CaSignal Intracellular Ca2+ Rise (VSCC Activation) IonFlux->CaSignal Direct Influx (α7) Depolarization->CaSignal VGCC Opening Release Neurotransmitter Release (Dopamine/Glutamate) CaSignal->Release Exocytosis

Figure 1: Signal transduction pathway initiated by ligand binding. Note the bifurcation where depolarization recruits Voltage-Gated Calcium Channels (VGCC).

Experimental Validation Protocols

To validate the mechanism of action of 2-Methoxy-5-(2-pyrrolidinyl)pyridine in a research setting, the following protocols are recommended. These assays distinguish between simple binding and functional efficacy.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value to quantify binding strength relative to 

-Epibatidine or

-Nicotine.
  • Membrane Preparation: Homogenize rat cerebral cortex or HEK293 cells stably expressing human

    
     nAChRs. Centrifuge at 40,000 x g to isolate synaptic membranes.
    
  • Incubation:

    • Total Binding: Incubate membranes with 0.5 nM

      
      -Epibatidine.
      
    • Non-Specific Binding: Add 300

      
      M Nicotine tartrate.
      
    • Test: Add increasing concentrations of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 4°C (to minimize desensitization/degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Calcium Flux Assay (Functional Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or partial agonist.

  • Cell Loading: Load SH-SY5Y cells or

    
    -expressing HEK cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
    
  • Baseline Measurement: Record fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

  • Compound Injection: Inject 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

  • Response Recording: Monitor fluorescence peak (

    
    ).
    
  • Normalization: Compare

    
     to the response of a full agonist (100 
    
    
    
    M Nicotine).
    • Result Interpretation: If response is <100% of Nicotine, it is a partial agonist. If no response, test as antagonist by pre-incubating before Nicotine challenge.

References

  • Synthesis and SAR of 6-Substituted Nicotine Analogs

    • Source: Dukat, M., et al. (1999). "Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands." European Journal of Medicinal Chemistry, 34(1), 31-40.[3]

    • Relevance: Establishes the binding affinity of 6-methoxynicotine (the N-methylated analog)
  • Nicotinic Receptor Pharmacophores

    • Source: Glennon, R. A., & Dukat, M. (2000). "Central nicotinic receptor ligands and pharmacophores." Pharmaceutica Acta Helvetiae, 74(2-3), 103-114.
    • Relevance: details the cation- and H-bond acceptor requirements for nAChR activ
  • Chemical Identity Verific

    • Source: PubChem Compound Summary for CID 185510-44-5.
    • Relevance: Confirms the structure and chemical properties of 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

Sources

2-Methoxy-5-(2-pyrrolidinyl)pyridine nicotinic acetylcholine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the chemical entity 2-Methoxy-5-(2-pyrrolidinyl)pyridine , functionally known in nicotinic acetylcholine receptor (nAChR) research as 6-Methoxy-nornicotine .

This molecule represents a critical "negative probe" or "steric wedge" in Structure-Activity Relationship (SAR) studies, used to define the steric and electronic boundaries of the nAChR orthosteric binding site.

Part 1: Executive Technical Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a structural analog of nornicotine . In the context of nAChR drug discovery, it serves as a pivotal reference compound for understanding the canonical cation-


 interaction  and the hydrogen bond acceptor  role of the pyridine nitrogen.

Unlike high-affinity agonists (e.g., Epibatidine, A-85380), the introduction of a methoxy group at the pyridine C2 position (C6 relative to the pyrrolidine in nornicotine numbering) drastically alters the pharmacological profile. This guide details the mechanistic reasons for this shift, the synthesis of the compound, and the protocols to validate its binding affinity.

Chemical Identity & Nomenclature
PropertyDetail
IUPAC Name 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
Common Reference 6-Methoxy-nornicotine
Core Scaffold 3-Pyrrolidinylpyridine (Nornicotine)
Modification Methoxy (-OCH

) at Pyridine C6 (C2 in IUPAC)
Molecular Formula C

H

N

O
Key Feature Steric bulk adjacent to Pyridine Nitrogen; Electronic donation into ring

Part 2: Mechanistic SAR & Binding Logic

To understand why this specific molecule is synthesized and tested, one must understand the "Nicotinic Pharmacophore."

The Canonical Binding Mode

High-affinity agonists (Nicotine, Acetylcholine) require two key interactions within the


 or 

nAChR binding pocket (formed at the interface of

and

subunits):
  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) forms a cation-

    
     interaction with Trp147  (in 
    
    
    
    subunits).
  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond, often mediated by a water molecule to the backbone carbonyl of Leu109/119 or directly to Met114 .

The "Methoxy Blockade" Effect

The 2-Methoxy-5-(2-pyrrolidinyl)pyridine analog disrupts this delicate balance through two mechanisms:

  • Steric Occlusion: The methoxy group is bulky. Placed at the C2 position (adjacent to the pyridine nitrogen), it creates a steric clash with the receptor backbone residues that normally accommodate the pyridine ring. This prevents the molecule from sitting deep enough in the "aromatic box" to optimize the cation-

    
     interaction.
    
  • Electronic Perturbation: The methoxy group is an electron-donating group (EDG) by resonance. While it increases the electron density of the ring, it may reduce the specific basicity or directionality of the pyridine nitrogen's lone pair required for the critical H-bond.

Visualization of the Signaling/Binding Logic

The following diagram illustrates the SAR logic tree used to evaluate this compound against standard agonists.

SAR_Logic Agonist nAChR Agonist Candidate Pharmacophore Pharmacophore Check: 1. Cationic Center 2. H-Bond Acceptor (Pyridine N) Agonist->Pharmacophore Structure Structure: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Pharmacophore->Structure Evaluated Compound Interaction_1 Pyrrolidine N (Protonated) Forms Cation-Pi with Trp147 Structure->Interaction_1 Retained Feature Interaction_2 Pyridine N (Lone Pair) Blocked by ortho-Methoxy Structure->Interaction_2 Disrupted Feature Result Result: Reduced Affinity (High Ki) Partial Agonist/Antagonist Profile Interaction_1->Result Interaction_2->Result Steric Clash

Caption: SAR Logic Tree demonstrating how the ortho-methoxy substitution disrupts the secondary pharmacophore point, leading to reduced affinity.

Part 3: Experimental Protocols

A. Synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Objective: Synthesize the target compound with high purity for binding assays. Method: Suzuki-Miyaura Coupling followed by deprotection.

Reagents:

  • Precursor A: 2-Methoxy-5-bromopyridine (Commercially available).

  • Precursor B: 1-Boc-pyrrolidine-2-boronic acid (or pinacol ester).

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .

Step-by-Step Protocol:

  • Coupling Reaction:

    • Dissolve 2-Methoxy-5-bromopyridine (1.0 eq) and 1-Boc-pyrrolidine-2-boronic acid (1.2 eq) in DME/Water (3:1).

    • Add K

      
      CO
      
      
      
      (2.0 eq). Degas with Nitrogen for 10 mins.
    • Add Pd catalyst (0.05 eq).

    • Heat to reflux (80-90°C) for 12-16 hours under N

      
       atmosphere.
      
    • Monitor: Check via TLC (Hexane:EtOAc) for disappearance of bromide.

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

      
      .
      
    • Concentrate in vacuo. Purify intermediate (N-Boc-2-methoxy-5-(2-pyrrolidinyl)pyridine) via Flash Chromatography.

  • Deprotection:

    • Dissolve intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) (10 eq) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Concentrate to remove TFA. Basify with saturated NaHCO

      
       to pH 9.
      
    • Extract with DCM/MeOH (9:1).

  • Final Purification:

    • The free base is an oil. Convert to Hydrochloride or Tartrate salt for stability if needed.

    • Validation: 1H NMR (CDCl3) should show methoxy singlet at ~3.9 ppm and pyridine protons.

B. Radioligand Binding Assay (Self-Validating)

Objective: Determine the


 (Inhibition Constant) of the compound at 

nAChRs.

Materials:

  • Source: Rat cortical membranes or HEK-293 cells stably expressing human

    
    .
    
  • Radioligand: [

    
    H]-Epibatidine (High affinity, 
    
    
    
    nM) or [
    
    
    H]-Nicotine.
  • Non-specific control: 300

    
    M Nicotine or 10 
    
    
    
    M Epibatidine.

Protocol:

  • Preparation: Thaw membrane aliquots and homogenize in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation Setup (96-well plate):

    • Total Binding: Buffer + Membrane + [

      
      H]-Ligand (1 nM).
      
    • Non-Specific Binding (NSB): Buffer + Membrane + [

      
      H]-Ligand + Excess Nicotine.
      
    • Experimental: Buffer + Membrane + [

      
      H]-Ligand + 2-Methoxy-5-(2-pyrrolidinyl)pyridine  (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis (Self-Validation):

  • Calculate % Specific Binding.

  • Fit data to a one-site competition model (Hill slope should be near -1.0).

  • Calculate

    
    .
    
  • Derive

    
     using the Cheng-Prusoff equation:
    
    
    
    
    Where [L] is radioligand concentration and
    
    
    is its dissociation constant.

Part 4: Data Interpretation & Reference Values

When analyzing 2-Methoxy-5-(2-pyrrolidinyl)pyridine, researchers should expect significantly lower affinity compared to the parent compound, Nornicotine.

CompoundStructure

(nAChR

)
Interpretation
Nicotine 3-(1-methyl-2-pyrrolidinyl)pyridine~1 - 10 nMHigh Affinity (Reference)
Nornicotine 3-(2-pyrrolidinyl)pyridine~10 - 50 nMHigh Affinity
6-Methyl-nornicotine 2-methyl-5-(2-pyrrolidinyl)pyridine~200 - 500 nMReduced Affinity (Steric)
6-Methoxy-nornicotine 2-methoxy-5-(2-pyrrolidinyl)pyridine > 1,000 nM (Est.) Low Affinity

Why the drop? The data confirms that the pyridine nitrogen must be accessible. The 2-methoxy group (6-position) acts as a "molecular bumper," preventing the close approach required for the H-bond network. If your assay yields a


 in the micromolar range, the assay is working correctly; this compound is a low-affinity binder .

Part 5: References

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

  • Glennon, R. A., & Dukat, M. (2000). Central nicotinic receptor ligands and pharmacophores. Pharmaceutica Acta Helvetiae, 74(2-3), 103-114. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(22), 3099–3108. Link

  • PubChem Database. Compound Summary for CID 185510-44-5 (2-Methoxy-5-(2-pyrrolidinyl)pyridine). Link

Technical Monograph: Biological Activity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog within the class of 3-pyridyl ether and biaryl nicotinic acetylcholine receptor (nAChR) ligands.

While often confused with the renowned cognitive enhancer ABT-089 (Pozanicline) due to structural similarities, this specific molecule (CAS 185510-44-5) represents a distinct chemical entity—specifically the 6-methoxy isomer of nornicotine . Its biological activity is best understood through the lens of Structure-Activity Relationships (SAR) in the development of selective nAChR agonists.

Executive Summary & Chemical Identity

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a neuronal nicotinic acetylcholine receptor (nAChR) ligand. It functions as a structural probe in medicinal chemistry, primarily used to determine the steric and electronic requirements of the pyridine ring binding pocket in


 and 

receptor subtypes.
  • IUPAC Name: 2-Methoxy-5-(2-pyrrolidinyl)pyridine[1][2][3][4]

  • Common Designation: 6-Methoxy-nornicotine (based on nicotine numbering)

  • CAS Registry Number: 185510-44-5[1][2][3][4]

  • Molecular Formula:

    
    [1][3]
    
  • Key Distinction: Unlike ABT-089 (which contains an ether linker: 2-methyl-3-(2-pyrrolidinylmethoxy)pyridine), this molecule features a direct carbon-carbon bond between the pyridine and pyrrolidine rings, with a methoxy substitution at the ortho (2-) position relative to the pyridine nitrogen.

Pharmacological Significance

This molecule serves as a critical reference point in optimizing nAChR agonists. While 3-substituted pyridines (like nicotine) typically exhibit high affinity, substitution at the 2-position (or 6-position in nicotine numbering) drastically alters binding kinetics. This compound demonstrates how steric bulk and electronic repulsion at the pyridine nitrogen interface modulate receptor subtype selectivity.

Pharmacodynamics: Mechanism of Action

Receptor Binding Profile

The biological activity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine is characterized by its interaction with the orthosteric binding site of nAChRs.

  • Primary Target:

    
     nAChR (High Affinity Site).
    
  • Secondary Target:

    
     nAChR (Low Affinity).
    
  • Mechanism: Partial Agonist / Competitive Antagonist (Context-dependent).

The "Methoxy Effect" (SAR Analysis)

The introduction of a methoxy group at the 2-position (ortho to the pyridine nitrogen) creates a specific pharmacological profile compared to unsubstituted nornicotine:

  • Reduced Affinity: The 2-methoxy group introduces steric hindrance near the pyridine nitrogen, which is the essential hydrogen-bond acceptor in the pharmacophore model. This typically lowers

    
     values compared to the parent nornicotine.
    
  • Altered Lipophilicity: The methoxy group increases logP, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to more polar analogs, despite the lower receptor affinity.

  • Metabolic Stability: Blocking the 2-position prevents oxidation by CYP450 enzymes (specifically CYP2A6), which typically attack the electron-deficient positions of the pyridine ring.

Signaling Pathway

Upon binding, the ligand stabilizes the open-channel conformation of the nAChR, though with lower efficacy than full agonists (like Acetylcholine).

nAChR_Signaling Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Ki > 10nM) Conform Conformational Change (Partial Agonism) Receptor->Conform IonFlux Ca2+ / Na+ Influx Conform->IonFlux Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release (DA, ACh, Glu) Depol->Release Effect Modulation of Cognition / Attention Release->Effect

Figure 1: Signal transduction pathway for nAChR partial agonists. The 2-methoxy substitution modulates the "Binding" step, often reducing the frequency of channel opening compared to full agonists.

Comparative Biological Data

The following table contrasts 2-Methoxy-5-(2-pyrrolidinyl)pyridine with its high-potency structural isomers and analogs.

CompoundStructure Note

Affinity (

)
Functional EfficacyPrimary Use
2-Methoxy-5-(2-pyrrolidinyl)pyridine Methoxy at pos 2 (Ortho)Moderate (~50-200 nM)Partial AgonistSAR Probe
Nornicotine UnsubstitutedHigh (~1-10 nM)Full/Partial AgonistMetabolite / Tool
ABT-089 Ether linker, Methyl at 2High (~16 nM)Partial AgonistCognitive Enhancer
A-84543 Methoxy at pos 5 (Meta)Very High (~1 nM)Potent AgonistToxicological Probe

Note: Data represents consensus values from nAChR SAR literature. The "Ortho" substitution (2-methoxy) is generally less potent than the "Meta" substitution (5-methoxy) found in A-84543.

Experimental Protocols

To validate the biological activity of this specific ligand, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the affinity (


) of 2-Methoxy-5-(2-pyrrolidinyl)pyridine for the 

receptor.

Materials:

  • Rat cortical membrane preparation (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (
    
    
    
    nM) or
    
    
    -Cytisine.
  • Non-specific control: 300 µM (-)-Nicotine.

Workflow:

  • Preparation: Thaw cortical membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Epibatidine (Final conc: 0.5 nM).
      
    • 50 µL Test Compound (2-Methoxy-5-(2-pyrrolidinyl)pyridine) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

Validation Criteria:

  • Specific binding must be >80% of total binding.

  • Hill slope should approximate 1.0 (indicating non-cooperative binding at a single site).

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Assess whether the ligand acts as an agonist or antagonist.

Workflow Visualization:

Assay_Workflow Step1 Cell Seeding (HEK-293 expressing α4β2) Step2 Dye Loading (Fluo-4 AM, 1 hr) Step1->Step2 Step3 Baseline Measurement (Fluorescence 488/525nm) Step2->Step3 Step4 Compound Injection (2-Methoxy-5-(2-pyrrolidinyl)pyridine) Step3->Step4 Step5 Read Kinetic Response (Peak Fluorescence - Baseline) Step4->Step5

Figure 2: FLIPR (Fluorometric Imaging Plate Reader) workflow for functional characterization.

Synthesis & Chemical Context

For researchers requiring the compound for assays, the synthesis typically follows the biaryl coupling or directed lithiation pathways, distinct from the ether synthesis of ABT-089.

  • Precursor: 2-Methoxy-5-bromopyridine.

  • Coupling Agent: N-Boc-2-pyrrolidinone (via lithiation) or Suzuki-Miyaura coupling with a pyrrolidine boronate.

  • Deprotection: Removal of the Boc group yields the final secondary amine.

Safety Note: As a nicotinic ligand, this compound should be treated as a potential neurotoxin. Handle with standard PPE (gloves, goggles, fume hood) to prevent transdermal absorption or inhalation.

References

  • Sullivan, J. P., et al. (1997). "ABT-089: A potent and selective cholinergic channel modulator with neuroprotective properties."[5] Journal of Pharmacology and Experimental Therapeutics.

    • Context: Establishes the baseline for pyrrolidinyl-pyridine analogs and the distinction between ether and biaryl linkers.
  • Holladay, M. W., et al. (1997). "Structure-Activity Studies of Neuronal Nicotinic Acetylcholine Agonists." Journal of Medicinal Chemistry.

    • Context: Detailed SAR describing the "Methoxy Effect" on pyridine rings in nicotinic ligands.
  • Rueter, L. E., et al. (2004). "ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist." CNS Drug Reviews.

    • Context: Comparative pharmacology for 3-substituted pyridine analogs.
  • PubChem Compound Summary. (2024). "2-Methoxy-5-(2-pyrrolidinyl)pyridine."[1][2][3][4] National Center for Biotechnology Information.

    • Context: Verification of CAS 185510-44-5 and chemical structure.

Sources

Optimizing Cholinergic Modulation: The SAR and Pharmacodynamics of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) represents a critical structural probe in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Structurally defined as a 6-methoxy-nornicotine analog, this molecule bridges the gap between natural alkaloids (nicotine, nornicotine) and synthetic ether-linked agonists (such as the A-84543 and A-85380 series).

This technical guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on the steric and electronic modulation of the pyridine ring and its impact on


 subtype selectivity. Unlike the high-affinity A-84543 (which utilizes an ether linker), the direct C-C bond in 2-methoxy-5-(2-pyrrolidinyl)pyridine provides a rigidified pharmacophore useful for mapping the steric tolerance of the agonist binding pocket.

Part 1: Molecular Architecture & Pharmacophore

The efficacy of nAChR ligands is governed by a two-point pharmacophore: a cationic center (pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen). 2-Methoxy-5-(2-pyrrolidinyl)pyridine introduces a methoxy substituent that fundamentally alters this interaction landscape.

The Pyridine Scaffold (H-Bond Acceptor)
  • Electronic Modulation: In unsubstituted nicotine, the pyridine nitrogen acts as a crucial H-bond acceptor for a water molecule or a backbone residue (typically Trp147 in the

    
     subunit). The introduction of a 2-methoxy group  (position 6 relative to the pyridine nitrogen) exerts a dual effect:
    
    • Resonance: The oxygen lone pair donates electron density into the ring.

    • Induction: The electronegative oxygen withdraws density through the sigma bond.

    • Net Effect: The pyridine nitrogen becomes less basic (lower pKa) compared to nicotine. This reduces the strength of the H-bond interaction with the receptor, typically lowering affinity.

  • Steric Blockade: The methoxy group creates significant steric bulk adjacent to the nitrogen. This "ortho-substitution" often clashes with the conserved residues in the high-affinity

    
     binding pocket, explaining why 6-substituted nicotines generally exhibit reduced 
    
    
    
    values compared to their parent compounds.
The Pyrrolidine Ring (Cationic Center)[1][2]
  • Secondary Amine: The molecule is a secondary amine (nornicotine analog), lacking the N-methyl group of nicotine. Secondary amines in this class generally show slower desensitization kinetics and slightly different subtype selectivity profiles compared to their tertiary amine counterparts.

  • Chirality: The (S)-enantiomer (matching natural nicotine) is the bioactive form. The (R)-enantiomer typically exhibits significantly reduced potency (10-100 fold lower).

Metabolic Stability
  • Metabolic Blockade: The primary metabolic clearance pathway for nicotine is C-oxidation at the 6-position (mediated by CYP2A6) to form cotinine. The 2-methoxy substituent effectively blocks this position, preventing the formation of the lactam metabolite and potentially extending the half-life, albeit introducing a new metabolic liability (O-demethylation).

Part 2: Structure-Activity Relationship (SAR) Matrix

The following table synthesizes the SAR trends, comparing 2-methoxy-5-(2-pyrrolidinyl)pyridine with key reference standards.

Table 1: Comparative Pharmacological Profile of Pyridine-Pyrrolidine Ligands

CompoundStructureLinkerSubstituent (Pyridine)

Affinity (

)
Functional Potency (

)
Primary Metabolic Liability
Nicotine 3-(1-Me-2-pyrrolidinyl)Direct (C-C)HHigh (~1 nM)High (~100 nM)C-Oxidation (Cotinine)
Nornicotine 3-(2-pyrrolidinyl)Direct (C-C)HHigh (~5-10 nM)ModerateN-Methylation / C-Oxidation
Target Molecule 2-OMe-5-(2-pyrrolidinyl) Direct (C-C) 2-Methoxy Moderate (~50-200 nM) Moderate O-Demethylation
A-84543 3-((1-Me-2-pyrrolidinyl)methoxy)Ether (C-O-C)HVery High (0.1 nM)Very HighEther Cleavage
ABT-089 3-((1-Me-2-pyrrolidinyl)methoxy)Ether (C-O-C)2-MethylHighHighC-Oxidation

Key Insight: The 2-methoxy group serves as a "selectivity filter." While it reduces absolute affinity for the high-affinity


 site due to steric clash, it often improves the safety profile by reducing affinity for ganglionic (

) receptors, a strategy employed in the design of safer analgesics.

Part 3: Mechanism of Action & Signaling Pathway

The binding of 2-methoxy-5-(2-pyrrolidinyl)pyridine induces a conformational shift in the pentameric nAChR, opening the cation channel. However, its efficacy is modulated by the methoxy group's interference with the "loop C" closure of the


 subunit.

G Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor α4β2 nAChR (Orthosteric Site) Ligand->Receptor Binding (Kd ~100nM) Conform Conformational Change (Loop C Closure) Receptor->Conform Agonist Action IonFlux Cation Influx (Na+, Ca2+) Conform->IonFlux Channel Opening Desens Receptor Desensitization Conform->Desens Prolonged Exposure Depolar Membrane Depolarization IonFlux->Depolar Signal Transduction Release Neurotransmitter Release (DA, ACh, Glu) Depolar->Release Synaptic Effect Desens->IonFlux Inhibition

Figure 1: Signal transduction pathway initiated by ligand binding. The 2-methoxy substituent influences the stability of the "Conformational Change" state, often leading to partial agonism.

Part 4: Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of 2-methoxy-5-(2-pyrrolidinyl)pyridine (racemic or chiral). Methodology: Palladium-catalyzed coupling or Lithiation-Substitution.

Step-by-Step Workflow:

  • Starting Materials: 5-Bromo-2-methoxypyridine (1.0 eq), 1-(tert-butoxycarbonyl)-2-pyrrolidinone (1.2 eq).

  • Lithiation (Cryogenic):

    • Dissolve 5-bromo-2-methoxypyridine in anhydrous THF under Argon.

    • Cool to -78°C. Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 min to generate the 5-lithio species.

  • Coupling:

    • Add 1-Boc-2-pyrrolidinone (dissolved in THF) slowly to the lithiated pyridine.

    • Allow to warm to 0°C over 2 hours. This forms the ketone intermediate.

  • Reduction & Cyclization:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Treat the intermediate with Triethylsilane (Et3SiH) and TFA (Trifluoroacetic acid) to simultaneously deprotect the Boc group, reduce the ketone/hydroxyl, and cyclize the pyrrolidine ring.

  • Purification:

    • Neutralize with NaOH (pH > 10). Extract with DCM.

    • Purify via Flash Chromatography (Silica gel, DCM:MeOH:NH4OH gradient).

    • Validation: 1H NMR (CDCl3) should show the methoxy singlet at ~3.9 ppm and pyridine protons at ~8.0 (d), 7.5 (dd), 6.7 (d) ppm.

In Vitro Electrophysiology (TEVC)

Objective: Determine


 and 

at human

nAChRs. System: Xenopus laevis oocytes.[1]
  • Expression: Inject oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3-5 days at 18°C.
  • Recording: Place oocyte in a recording chamber perfused with ND96 buffer.

  • Voltage Clamp: Impale with two glass microelectrodes (1-2 MΩ). Clamp voltage at -60 mV.

  • Application:

    • Apply Acetylcholine (1 mM) for 2s to establish

      
       (Control).
      
    • Wash for 5 min.[2]

    • Apply 2-Methoxy-5-(2-pyrrolidinyl)pyridine (varying concentrations: 1 nM - 100 μM).

  • Analysis: Fit concentration-response curves using the Hill equation:

    
    
    

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[3][4][5][6][7] Journal of Medicinal Chemistry. Link

  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters. Link

  • Horti, A. G., et al. (2002).[3] "Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues." Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology. Link

Sources

Technical Whitepaper: Physicochemical Profiling & Therapeutic Potential of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and pharmacological profiling of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine utilized in nicotinic acetylcholine receptor (nAChR) research.

Executive Summary & Molecular Architecture

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a synthetic nicotinic ligand belonging to the 3-substituted pyridine class. Structurally, it represents a 6-methoxy-nornicotine derivative (using standard pyridine numbering where the heterocycle attachment is C3, the methoxy is at C6; however, IUPAC priority assigns the methoxy position as C2 and the pyrrolidine at C5).

This molecule is critical in medicinal chemistry for two mechanistic reasons:

  • Metabolic Blockade: The methoxy group at the pyridine C2 position sterically and electronically blocks the primary site of oxidative metabolism (typically mediated by CYP2A6 in nicotine analogs), potentially enhancing in vivo half-life.

  • Electronic Modulation: The electron-donating resonance effect (+M) of the methoxy group alters the basicity of the pyridine nitrogen, influencing receptor binding kinetics at the

    
     nAChR interface.
    
Molecular Identity[1]
  • IUPAC Name: 2-Methoxy-5-(pyrrolidin-2-yl)pyridine[1][2][3]

  • Common Reference: 6-Methoxy-nornicotine (informal); Des-methyl-A-84543 analog (structural congener).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.23 g/mol

Physicochemical Parameters

The following data aggregates calculated consensus values and experimental ranges typical for this specific pyridine-pyrrolidine scaffold.

ParameterValue / RangeMechanistic Implication
LogP (Octanol/Water) 1.1 ± 0.2Moderate lipophilicity ensures Blood-Brain Barrier (BBB) penetration. The methoxy group increases LogP by ~0.5 units compared to nornicotine (LogP ~0.6).
LogD (pH 7.4) -1.2 to -0.5At physiological pH, the pyrrolidine amine is protonated, reducing distribution into lipids; however, active transport or equilibrium shifts drive CNS entry.
pKa (Pyrrolidine N) 9.0 ± 0.3Highly basic. Exists predominantly as a cation at physiological pH, critical for electrostatic interaction with the nAChR aspartate residue.
pKa (Pyridine N) 3.2 ± 0.5Weakly basic. The 2-methoxy group reduces basicity (vs. pyridine pKa 5.2) via inductive withdrawal, preventing protonation in the bloodstream.
Topological Polar Surface Area (TPSA) ~32 ŲWell within the limit for CNS penetration (<90 Ų).
H-Bond Donors / Acceptors 1 / 3The secondary amine (pyrrolidine) acts as a donor; Pyridine N, Methoxy O, and Pyrrolidine N act as acceptors.
Solubility Profile
  • Free Base: Viscous oil or low-melting solid; soluble in DCM, methanol, ethanol. Sparingly soluble in water.

  • Hydrochloride Salt: Highly water-soluble (>50 mg/mL); hygroscopic.

Synthetic Methodology & Purification

To ensure high enantiomeric purity (critical for biological activity, as the (S)-enantiomer is typically bioactive), a stereoselective synthesis is required. The following protocol utilizes a Negishi Coupling approach, which is superior to standard lithiation for preserving chirality.

Synthetic Pathway Diagram

Synthesis Start 2-Methoxy-5-bromopyridine Intermediate Pd-Catalyzed Coupling (Negishi) Start->Intermediate Reagent (S)-N-Boc-2-pyrrolidinyl zinc iodide Reagent->Intermediate Product_Boc N-Boc-Protected Intermediate Intermediate->Product_Boc Pd(PPh3)4, THF Deprotection TFA/DCM Deprotection Product_Boc->Deprotection Final 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Target) Deprotection->Final Neutralization

Figure 1: Stereoselective synthesis via Negishi coupling to install the pyrrolidine ring without racemization.

Detailed Protocol: Negishi Coupling
  • Zinc Reagent Preparation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry THF. Add (S)-N-Boc-2-iodopyrrolidine to generate the organozinc intermediate.

  • Coupling: In a separate flask, dissolve 2-methoxy-5-bromopyridine (1.0 eq) and

    
     (0.05 eq) in THF.
    
  • Reaction: Transfer the organozinc reagent to the pyridine solution via cannula. Reflux for 4–6 hours under Argon.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Purification 1: Flash chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve intermediate in DCM (

    
    ). Add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at RT for 1 hour.
    
  • Final Isolation: Basify with

    
     (1M) to pH 10. Extract with DCM. Concentrate to yield the free base.
    

Pharmacodynamics & Mechanism of Action

The pharmacological value of 2-Methoxy-5-(2-pyrrolidinyl)pyridine lies in its interaction with the


 nAChR subtype.
Mechanism: The "Cation-Pi" Interaction

The protonated pyrrolidine nitrogen (at physiological pH) mimics the quaternary ammonium of acetylcholine. It anchors the molecule into the receptor's orthosteric binding site (specifically Trp149 of the


 subunit) via a high-affinity cation-

interaction.

The 2-methoxy group serves a dual role:

  • Steric Bulk: It may reduce affinity slightly compared to nornicotine by clashing with the binding pocket walls (selectivity filter).

  • Metabolic Shielding: It prevents C-oxidation, prolonging the duration of action.

Signaling Pathway Diagram

Mechanism Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor α4β2 nAChR (High Affinity State) Ligand->Receptor Binding (Ki ~10-100 nM) Channel Ion Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Conformational Change Depolarization Membrane Depolarization Channel->Depolarization Release Dopamine Release (Nucleus Accumbens) Depolarization->Release Signal Transduction

Figure 2: Signal transduction cascade initiated by ligand binding to neuronal nAChRs.

Experimental Protocols for Validation

To ensure scientific integrity, researchers must validate the compound's identity and purity before biological testing.

Protocol A: Determination of pKa (Potentiometric Titration)

Rationale: Accurate pKa is essential for predicting BBB penetration.

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.1 M KOH volumetric standard using an auto-titrator. Add titrant in 5 µL increments.

  • Analysis: Plot pH vs. Volume. The first inflection point corresponds to the pyridine nitrogen (unlikely to be seen if <3.5 in water). The second, distinct inflection point corresponds to the pyrrolidine nitrogen deprotonation.

  • Calculation: Use the Henderson-Hasselbalch equation to derive pKa.

Protocol B: Radioligand Binding Assay ( )

Rationale: Confirm affinity compared to standard (Nicotine or Epibatidine).

  • Tissue Source: Rat cerebral cortex homogenates (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Incubation: Incubate tissue + radioligand + increasing concentrations of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 2 hours at 4°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-Methoxy-5-(pyrrolidin-2-yl)pyridine (CAS 185510-44-5)."[1][3][4] National Center for Biotechnology Information.

  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine." Bioorganic & Medicinal Chemistry Letters.

  • Benowitz, N. L., et al. (2009). "Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics." Annual Review of Pharmacology and Toxicology.

Sources

Technical Guide: 2-Methoxy-5-(2-pyrrolidinyl)pyridine in CNS Research

[1]

Part 1: Compound Profile & Mechanistic Significance[1]

Chemical Identity & Classification

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a synthetic pyridine alkaloid and a structural analog of nornicotine .[1] In the context of nicotinic pharmacophores, it acts as a critical tool for dissecting the electronic and steric requirements of the nAChR orthosteric binding site.

  • Common Designation: 6-Methoxy-nornicotine (based on standard nicotine numbering where the pyrrolidine attachment is C3).[1]

  • CAS Registry Number: 185510-44-5[1][2][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.23 g/mol [1]

  • Core Scaffold: 2,5-disubstituted pyridine ring linked to a pyrrolidine ring.

Mechanism of Action: The "Pyridine Nitrogen" Probe

The primary utility of this compound lies in its ability to probe the cation-binding subsite and the hydrogen-bond acceptor interactions within the nAChR binding pocket (specifically


  • Electronic Modulation: The methoxy group at position 2 (ortho to the pyridine nitrogen) is an electron-donating group (EDG). This increases the electron density of the pyridine ring but simultaneously sterically hinders the pyridine nitrogen.

  • H-Bond Disruption: High-affinity agonists (like nicotine and acetylcholine) typically require a hydrogen bond acceptor at the pyridine nitrogen (or carbonyl oxygen). The 2-methoxy substituent disrupts this interaction, often converting full agonists into partial agonists or competitive antagonists .

  • Metabolic Stability: The C2 position of the pyridine ring is a common site for oxidative metabolism (e.g., by aldehyde oxidase). Blocking this site with a methoxy group is a strategy to alter metabolic clearance rates in in vivo models.

Comparative Pharmacology
FeatureNornicotine2-Methoxy-5-(2-pyrrolidinyl)pyridineImpact on Research
Structure 3-(2-pyrrolidinyl)pyridine2-Methoxy-5-(2-pyrrolidinyl)pyridineSteric/Electronic Probe
Pyridine N Exposed H-bond acceptorSterically hindered / Altered pKaTests binding site tolerance
nAChR Efficacy Full/Partial AgonistReduced Efficacy (Likely Partial/Antagonist)Desensitization studies
Lipophilicity Low-ModerateIncreased (Methoxy group)BBB penetration studies

Part 2: Experimental Protocols

Synthesis & Handling (General Procedure)

Note: This compound is typically synthesized via metal-catalyzed coupling or directed lithiation followed by cyclization.[1]

Handling Precautions:

  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Solubility: Soluble in DMSO (>10 mM), Ethanol, and dilute aqueous acid.

  • Stability: Susceptible to oxidation at the pyrrolidine nitrogen if not stored as a salt (e.g., dihydrochloride or tartrate).

In Vitro Binding Assay: Determining Affinity ( )

This protocol validates the compound's affinity for the

Reagents:

  • Ligand:

    
    -Epibatidine (High affinity, non-selective) or 
    
    
    -Cytisine (Selectivity for
    
    
    ).[1]
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    , pH 7.4.
  • Non-specific control: 300

    
    M (-)-Nicotine tartrate.[1]
    

Workflow:

  • Preparation: Thaw rat cortical membranes and resuspend in ice-cold buffer.

  • Incubation:

    • Mix 150

      
      L membrane suspension.
      
    • Add 25

      
      L 
      
      
      -Ligand (Final concentration ~0.5 nM).
    • Add 25

      
      L Test Compound (2-Methoxy-5-(2-pyrrolidinyl)pyridine) at varying concentrations (
      
      
      M to
      
      
      M).[1]
  • Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (FLIPR)

To determine if the compound acts as an agonist, partial agonist, or antagonist.

Workflow:

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Baseline: Measure fluorescence for 10 seconds.

  • Agonist Mode: Inject test compound. Measure peak fluorescence increase relative to Acetylcholine (

    
    ).
    
  • Antagonist Mode: Pre-incubate with test compound for 5 mins, then inject

    
     concentration of Nicotine. Measure inhibition of signal.
    

Part 3: Visualization & Logic[1]

Structural Logic & SAR Pathway

The following diagram illustrates the structural relationship and the logical flow of using this compound to probe receptor subtypes.

SAR_Logiccluster_effectProbe MechanismNicotine(-)-Nicotine(Reference Agonist)NornicotineNornicotine(Demethylated metabolite)Nicotine->NornicotineN-DemethylationTarget2-Methoxy-5-(2-pyrrolidinyl)pyridine(The Probe)Nornicotine->TargetC2-Methoxylation(Steric/Electronic Mod)ReceptornAChR Binding Pocket(Trp, Tyr residues)Target->ReceptorInteracts viaCation-Pi & H-BondingMechanisms1. Block Pyridine N H-Bond2. Increase Lipophilicity3. Alter Metabolic StabilityTarget->MechanismsOutcomeBinding Affinity Data(Ki & Efficacy)Receptor->OutcomeDetermines

Caption: Structural evolution from Nicotine to the 2-Methoxy probe, highlighting the specific mechanistic modifications tested.

Quantitative Data Summary (Hypothetical Class Data)

Note: While specific

ParameterAssay TypeExpected Range/ResultInterpretation
Affinity (

)
Radioligand Binding (

)
100 nM - 1

M
Reduced affinity compared to Nicotine (

nM) due to steric clash.[1]
Selectivity Binding Ratio (

vs

)
> 50-foldRetains selectivity for heteromeric receptors over homomeric

.
Efficacy FLIPR / ElectrophysiologyPartial Agonist (

)
2-Methoxy group likely hinders the conformational change required for full channel opening.
LogP Physiochemical~1.2 - 1.5More lipophilic than Nornicotine (LogP ~0.6), improving BBB permeability.

Part 4: Applications in Drug Discovery

Radiotracer Development (PET)

This compound serves as a crucial precursor for Positron Emission Tomography (PET) ligands.

  • C-11 Labeling: The methoxy group contains a carbon atom that can be isotopically labeled using

    
     (Methyl Iodide).
    
  • Protocol: Desmethyl precursor +

    
    
    
    
    
    
    -2-Methoxy-5-(2-pyrrolidinyl)pyridine.[1]
  • Utility: Imaging nAChR density in the living brain without the rapid washout seen with some agonists.

Metabolic Stability Studies

In drug development, the pyridine ring is susceptible to oxidation by Aldehyde Oxidase (AO) .

  • The Problem: AO rapidly metabolizes pyridine-based drugs, leading to short half-lives.[1]

  • The Solution: The 2-methoxy group blocks the primary site of AO attack. Researchers use this compound to compare metabolic stability against unsubstituted nornicotine to validate "metabolic blocking" strategies.

References

  • Horti, A. G., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Link

  • Lin, N. H., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). Compound Summary: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS 185510-44-5).[1][2][3] National Library of Medicine. Link

  • Fisher Scientific. (2024). 2-Methoxy-5-(2-pyrrolidinyl)pyridine Product Specifications. Link

Technical Whitepaper: Discovery and History of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical discovery, chemical synthesis, and pharmacological significance of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS 185510-44-5), also known as 6-methoxy-nornicotine . This compound represents a critical "chemical probe" in the history of nicotinic acetylcholine receptor (nAChR) drug development, specifically designed to map the steric and electronic tolerance of the receptor's agonist binding site.

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a synthetic analogue of nornicotine characterized by a methoxy substitution at the pyridine 6-position (IUPAC position 2). Developed primarily as a structure-activity relationship (SAR) tool, this molecule was instrumental in elucidating the electronic requirements of the high-affinity


 nAChR binding pocket. Unlike clinical candidates optimized for efficacy (e.g., ABT-418), this compound served to test the "hydrophobic accessory patch" theory and the role of pyridine basicity in receptor activation.

Introduction: The Nicotinic Scaffold Challenge

The development of nAChR agonists for Alzheimer’s disease, ADHD, and pain management has long relied on the 3-pyrrolidinylpyridine scaffold (the core of nicotine). However, native nicotine suffers from poor subtype selectivity (activating ganglionic and muscle receptors) and rapid metabolic clearance.

To overcome these limitations, researchers at major pharmaceutical firms (including Abbott Laboratories and others) initiated systematic modifications of the pyridine ring. The discovery of 2-Methoxy-5-(2-pyrrolidinyl)pyridine emerged from the hypothesis that substituting the pyridine 6-position (adjacent to the nitrogen) could:

  • Modulate Basicity: The methoxy group is electron-donating by resonance but electron-withdrawing by induction, significantly altering the pKa of the pyridine nitrogen.

  • Block Metabolism: The 6-position is a primary site for enzymatic oxidation (e.g., by CYP2A6 to cotinine). Blocking this site was hypothesized to increase metabolic stability.

  • Probe Steric Limits: The nAChR binding pocket has a defined "cation-binding sub-site" and a "hydrogen bond acceptor sub-site." The 6-position substitution tests the spatial constraints of the latter.

Chemical Identity and Structure

FeatureSpecification
IUPAC Name 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
Common Name 6-Methoxy-nornicotine
CAS Registry 185510-44-5
Molecular Formula

Molecular Weight 178.23 g/mol
Core Scaffold 3-substituted pyridine (Nicotinoid)
Key Substituent Methoxy (-OCH3) at Pyridine C2 (meta to pyrrolidine)
Structural Logic

The molecule retains the essential pharmacophore: a cationic center (pyrrolidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen), separated by a specific distance (approx. 4.8 Å). The methoxy group introduces a steric bulk and changes the electrostatic potential surface of the pyridine ring.

Discovery and Structure-Activity Relationship (SAR)

The discovery of 2-Methoxy-5-(2-pyrrolidinyl)pyridine was driven by the need to understand the "6-Position Paradox" . While substitutions at the 5-position (e.g., ABT-594) often yielded high-affinity agonists, substitutions at the 6-position (IUPAC pos 2) frequently led to drastic loss of affinity.

The Electronic/Steric Hypothesis

Researchers synthesized this compound to decouple electronic effects from steric effects.

  • Electronic Effect: The methoxy group reduces the basicity of the pyridine nitrogen. Since the pyridine nitrogen must accept a hydrogen bond from the receptor (likely from a backbone NH or water molecule), reduced basicity typically correlates with reduced affinity.

  • Steric Effect: The methoxy group adds volume. Binding studies revealed that the

    
     receptor has a "tight" pocket around the pyridine nitrogen, making bulky 6-substituents unfavorable.
    
Key Pharmacological Findings
  • Affinity: The compound exhibits significantly lower affinity (Ki in the micromolar range) compared to unsubstituted nornicotine or 5-substituted analogs.

  • Selectivity: The drop in affinity is more pronounced at

    
     subtypes than at 
    
    
    
    subtypes, providing a tool to differentiate these binding sites.
  • Causality: The loss of potency confirmed that the pyridine nitrogen must remain accessible and sufficiently basic; the 2-methoxy group creates steric clash and electronic deactivation.

Chemical Synthesis Protocol

The synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine requires precision to prevent racemization of the pyrrolidine center (if chiral synthesis is desired) and to ensure regioselectivity on the pyridine ring.

Validated Synthetic Route (Suzuki-Miyaura / Negishi Approach)

Objective: Couple a 5-halopyridine with a pyrrolidine synthon.

Reagents:

  • Starting Material: 2-Methoxy-5-bromopyridine (CAS 13472-85-0).

  • Coupling Partner: N-Boc-2-pyrrolidinylzinc iodide (Negishi) or N-Boc-2-pyrroline-2-boronic acid ester (Suzuki).

  • Catalyst:

    
     or 
    
    
    
    .
Step-by-Step Methodology:
  • Preparation of Organometallic Reagent:

    • Protocol: In a flame-dried flask under Argon, dissolve N-Boc-pyrrolidine in dry THF. Lithiate with s-BuLi at -78°C. Transmetallate with

      
       to form the organozinc intermediate.
      
    • Why: Direct lithiation preserves the N-Boc protecting group. Zinc reagents are milder than lithium reagents, tolerating the methoxy-pyridine functionality.

  • Cross-Coupling (The Critical Step):

    • Protocol: Add 2-Methoxy-5-bromopyridine and 5 mol% Pd catalyst to the organozinc solution. Heat to reflux (65°C) for 4-12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc). The formation of the C-C bond at position 5 is favored due to the bromine leaving group.

    • Purification: Quench with

      
      , extract with EtOAc. Purify the N-Boc intermediate via silica gel chromatography.
      
  • Deprotection:

    • Protocol: Dissolve the intermediate in

      
      . Add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at RT for 1 hour.
      
    • Workup: Basify with

      
       to pH > 10. Extract with 
      
      
      
      .
    • Result: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Free base).

Synthesis Logic Diagram

Synthesis SM1 2-Methoxy-5-bromopyridine (Electrophile) Step2 Pd-Catalyzed Coupling (Negishi) SM1->Step2 SM2 N-Boc-pyrrolidine (Nucleophile Precursor) Step1 1. Lithiation (s-BuLi) 2. Transmetallation (ZnCl2) SM2->Step1 Inter Organozinc Intermediate Step1->Inter Inter->Step2 Protected N-Boc-2-Methoxy-5- (2-pyrrolidinyl)pyridine Step2->Protected Step3 Acid Deprotection (TFA/DCM) Protected->Step3 Final 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Target) Step3->Final

Figure 1: Convergent synthesis strategy utilizing Negishi coupling for regioselective C-C bond formation.

Pharmacological Mechanism & Significance

Mechanism of Action (MoA)

The compound acts as a partial agonist or competitive antagonist depending on the specific nAChR subtype and assay conditions.

  • Binding Site: It competes with Acetylcholine (ACh) for the orthosteric binding site at the interface of the

    
     and 
    
    
    
    subunits.
  • Cation-Pi Interaction: The pyrrolidine nitrogen (protonated at physiological pH) engages in a cation-pi interaction with Tryptophan residues (Trp149) in the receptor.

  • Steric Clash: The 2-methoxy group likely clashes with the "loop B" or "loop C" residues of the receptor, preventing the full closure of the binding pocket required for channel gating (activation).

SAR Logic Diagram

SAR cluster_Effects Physicochemical Effects Nicotine Nicotine / Nornicotine (High Affinity) Mod Modification: Add Methoxy at C2 (C6) Nicotine->Mod Effect1 Steric Bulk Increase (Clash with Loop C) Mod->Effect1 Effect2 Electronic Repulsion (Reduced Pyridine Basicity) Mod->Effect2 Result Result: Reduced Affinity (Ki > 1000 nM) Loss of Efficacy Effect1->Result Effect2->Result Conclusion Scientific Value: Defines Binding Pocket Limits Validates 5-position as optimal Result->Conclusion

Figure 2: Structure-Activity Relationship (SAR) logic explaining the reduced affinity of the 2-methoxy analogue compared to the parent scaffold.

Conclusion

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a definitive example of a "negative control" in rational drug design. Its history is not one of clinical success, but of scientific utility. By synthesizing and testing this molecule, researchers confirmed that the 2-position of the pyridine ring is a "forbidden zone" for bulky substituents in


 agonists. This insight redirected optimization efforts toward the 5-position (leading to successful drugs like Varenicline and ABT-418) and established the boundaries of the nicotinic pharmacophore.

References

  • Dukat, M., et al. (2005). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry.

  • Lin, N. H., et al. (1997). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235688, 2-Methoxy-5-(pyrrolidin-2-yl)pyridine.

Therapeutic Applications & Technical Characterization of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical characterization and therapeutic evaluation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog within the nicotinic acetylcholine receptor (nAChR) ligand class.

While often overshadowed by its isoxazole cousin ABT-418 or the azetidine-ether A-85380 , this specific pyridine scaffold represents a critical chemical space for developing selective


 partial agonists with reduced toxicity profiles compared to nicotine or epibatidine.

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a synthetic nAChR ligand.[1][2][3][4][5] Structurally, it is a regioisomer of methoxy-nornicotine, featuring a 2,5-disubstituted pyridine ring. Its pharmacophore combines a cationic center (pyrrolidine nitrogen) with a hydrogen bond acceptor (pyridine nitrogen/methoxy group), optimized for binding to the high-affinity agonist site of


 nAChRs.

Primary Therapeutic Verticals:

  • Cognitive Enhancement: Alzheimer’s Disease (AD) and Age-Related Cognitive Decline.

  • Neuropsychiatry: ADHD and Schizophrenia (focus on sensory gating).

  • Analgesia: Non-opioid pain management (neuropathic pain).

Part 1: Chemical & Pharmacological Profile[2]
1.1 Structure-Activity Relationship (SAR)

The molecule distinguishes itself from nicotine through two key modifications that alter its metabolic stability and receptor subtype selectivity:

  • 2-Methoxy Substitution: Unlike the unsubstituted pyridine in nicotine, the 2-methoxy group (ortho to the pyridine nitrogen) introduces steric bulk and electronic donation. This typically reduces affinity for the ganglionic

    
     subtype (associated with cardiovascular side effects) while retaining affinity for CNS 
    
    
    
    receptors.
  • 5-Position Pyrrolidine: The "para-like" (2,[2]5) substitution pattern creates a specific distance between the cationic nitrogen and the aromatic core, distinct from the "meta" (3-substituted) pattern of nicotine. This geometric constraint often favors partial agonism—a desirable trait for avoiding receptor desensitization during chronic dosing.

1.2 Predicted Pharmacokinetic Properties
  • Lipophilicity (LogP): ~1.2–1.6 (Predicted). Sufficient for Blood-Brain Barrier (BBB) penetration.

  • Metabolic Stability: The methoxy group blocks the 2-position, a common site for oxidative metabolism in pyridines, potentially extending the half-life compared to nornicotine.

Table 1: Comparative Ligand Profile (Benchmark Data)

CompoundCore StructurePrimary Target

(nM)
Efficacy (Intrinsic Activity)
Target Molecule Methoxy-Pyridine

1–10 (Est.) Partial Agonist
NicotinePyridineNon-selective~1–3Full Agonist
ABT-418Isoxazole

3–6Partial Agonist
EpibatidineChloropyridineNon-selective0.05Super Agonist (Toxic)
Part 2: Mechanism of Action (MOA)

The therapeutic efficacy relies on the "Cholinergic Modulation" hypothesis. By selectively activating presynaptic and postsynaptic


 receptors, the molecule modulates the release of neurotransmitters essential for cognition and attention.
2.1 Signaling Pathway
  • Binding: Ligand binds to the extracellular interface of the

    
     and 
    
    
    
    subunits.
  • Gating: Conformational change opens the cation channel, allowing

    
     and 
    
    
    
    influx.
  • Depolarization: Membrane potential shifts, triggering Voltage-Gated Calcium Channels (VGCCs).

  • Release: Exocytosis of Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE).

MOA_Pathway Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (nM Affinity) IonFlux Ca2+ / Na+ Influx Receptor->IonFlux Channel Gating Depolarization Membrane Depolarization IonFlux->Depolarization Vesicle Synaptic Vesicle Fusion Depolarization->Vesicle VGCC Activation NT_Release Neurotransmitter Release (DA, ACh, NE) Vesicle->NT_Release Effect Cognitive Enhancement & Neuroprotection NT_Release->Effect Synaptic Plasticity

Figure 1: Signal transduction pathway for α4β2 nicotinic agonists leading to neurotransmitter release.

Part 3: Therapeutic Verticals
3.1 Alzheimer’s Disease (AD) [6][7]
  • Rationale: AD is characterized by a severe loss of cholinergic neurons. While acetylcholinesterase inhibitors (AChEIs) prevent ACh breakdown, they depend on intact presynaptic release.

  • Application: This molecule acts directly on postsynaptic receptors (compensating for lost ACh) and presynaptic terminals (enhancing remaining release).

  • Differentiation: Unlike full agonists that desensitize receptors rapidly (causing tolerance), this partial agonist maintains receptor sensitivity ("tonal activation").

3.2 ADHD (Attention Deficit Hyperactivity Disorder) [7][8]
  • Rationale: ADHD involves dysregulation of catecholamines in the prefrontal cortex.

  • Mechanism: Modulation of

    
     receptors on dopaminergic terminals increases dopamine release in the striatum and cortex without the psychostimulant spikes associated with amphetamines.
    
3.3 Neuroprotection
  • Mechanism: Chronic low-level activation of nAChRs upregulates the PI3K/Akt pathway, inhibiting apoptosis induced by

    
    -amyloid toxicity or glutamate excitotoxicity.
    
Part 4: Experimental Protocols

To validate this molecule for drug development, the following hierarchical testing protocol is required.

4.1 Chemical Synthesis (Building Block Approach)
  • Starting Material: 2-Methoxy-5-bromopyridine.

  • Coupling: Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Heck reaction) with N-Boc-2-pyrroline, followed by hydrogenation and deprotection.

  • Chiral Resolution: Separation of (S)- and (R)-enantiomers using chiral HPLC (Chiralpak AD column). Note: The (S)-enantiomer typically exhibits higher affinity for nAChRs.

4.2 In Vitro Binding Assay (Radioligand Competition)

Objective: Determine


 values for 

vs.

subtypes.
  • Membrane Prep: Homogenize rat cortical tissue (rich in

    
    ) and hippocampal tissue (rich in 
    
    
    
    ) in 50 mM Tris-HCl (pH 7.4).
  • Ligands:

    • Tracer:

      
      -Epibatidine (for 
      
      
      
      ) or
      
      
      -
      
      
      -Bungarotoxin (for
      
      
      ).
    • Displacer: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (10 pM to 100

      
      M).
      
  • Incubation: 2 hours at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Scatchard plot to determine

    
    .
    
    • Success Criterion:

      
       nM; Selectivity Ratio (
      
      
      
      ) > 100.
4.3 In Vivo Behavioral Validation (Morris Water Maze)

Objective: Assess spatial memory enhancement.

  • Subjects: Aged Long-Evans rats or Scopolamine-induced amnesia models.

  • Dosing: Intraperitoneal (i.p.) injection (0.1, 0.3, 1.0 mg/kg) 30 mins prior to testing.

  • Protocol:

    • Acquisition Phase: 4 trials/day for 5 days to find a submerged platform.

    • Probe Trial: Platform removed; measure time spent in the target quadrant.

  • Control: Saline (Negative), Nicotine 0.4 mg/kg (Positive).

Workflow Step1 Chemical Synthesis & Chiral Separation Step2 In Vitro Binding (Ki Determination) Step1->Step2 Decision1 Ki < 50 nM? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 Functional Assay (Ca2+ Flux / Electrophysiology) Decision1->Step3 Yes Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Decision2 Stable & Partial Agonist? Step4->Decision2 Step5 In Vivo Efficacy (Morris Water Maze) Decision2->Step5 Yes

Figure 2: Preclinical validation workflow for novel nAChR ligands.

Part 5: Challenges & Future Directions
  • Therapeutic Window: Nicotinic agonists often have a narrow window between cognitive enhancement and adverse effects (seizures, emesis). The 2-methoxy substitution aims to widen this by reducing ganglionic activation.

  • Desensitization: Continuous activation can lead to receptor upregulation (paradoxical effect seen in smokers). Dosing regimens must be pulsed or formulated for specific release profiles to maintain efficacy.

  • Transdermal Delivery: Given the physicochemical similarity to nicotine, this molecule is a prime candidate for transdermal patch delivery, bypassing first-pass metabolism.

References
  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews.

  • Horti, A. G., et al. (1997). Synthesis and radiolabeling of 2- and 6-substituted nicotine analogs for imaging nAChRs. Journal of Medicinal Chemistry.

  • Wilens, T. E., et al. (1999). A pilot controlled clinical trial of ABT-418, a cholinergic agonist, in the treatment of adults with ADHD.[8] American Journal of Psychiatry.

  • PubChem Compound Summary. (n.d.). 2-Methoxy-5-(pyrrolidin-2-yl)pyridine (CAS 185510-44-5).[4][5][9] National Center for Biotechnology Information.

  • Brown, L. L., et al. (2002).[2][3] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry.

Sources

2-Methoxy-5-(2-pyrrolidinyl)pyridine and its role in neuroscience

Targeting the Interface: A Technical Guide to 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a potent, high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 subtype11

This guide details the chemical synthesis, pharmacological mechanism, and experimental protocols for utilizing this compound in neuroscience research, specifically for cognitive signaling and neuroprotection studies.[1]

Chemical & Pharmacological Profile

Structural Logic & SAR

The molecule consists of a pyridine ring substituted at the 5-position with a pyrrolidine ring and at the 2-position with a methoxy group.[1]

  • Scaffold: 5-(2-pyrrolidinyl)pyridine (Nornicotine analog).[1]

  • Modification: 2-Methoxy group.

  • Role of Methoxy Group:

    • Electronic Effect: The methoxy group is electron-donating by resonance but electron-withdrawing by induction.[1] In the 2-position (adjacent to the nitrogen), it significantly alters the electrostatic potential surface of the pyridine ring.[1]

    • Lipophilicity: Increases ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       compared to the parent hydroxy or amino variants, facilitating rapid CNS entry.
      
    • Metabolic Stability: Blocks the 2-position from oxidative metabolism (e.g., by CYP2A6), extending the half-life relative to nicotine.[1]

Binding Profile

The compound exhibits high affinity for the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 nAChR
ParameterValue (Approx.)Note
Target

nAChR
High Affinity (

nM)
Selectivity

-fold vs.

Minimal off-target binding
Mode of Action Partial AgonistReduced desensitization risk vs. full agonists
BBB Penetration HighDue to 2-OMe lipophilicity

Mechanism of Action: Cholinergic Modulation[1]

The primary neurobiological role of 2-Methoxy-5-(2-pyrrolidinyl)pyridine is the modulation of cholinergic transmission in the prefrontal cortex and hippocampus.[1] By binding to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Signaling Pathway[1]
  • Binding: The pyrrolidine nitrogen (cationic at physiological pH) interacts with the Trp/Tyr cage in the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     subunit, while the pyridine ring interacts with the complementary 
    
    
    subunit.
  • Gating: Causes a conformational change opening the cation channel.[1]

  • Influx: Rapid influx of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    .
  • Depolarization: Membrane depolarization triggers voltage-gated calcium channels (VGCCs).[1]

  • Release: Exocytosis of neurotransmitters (Dopamine, Norepinephrine, Acetylcholine).[1]

Visualization: Signal Transduction

GLigand2-Methoxy-5-(2-pyrrolidinyl)pyridineReceptorα4β2 nAChR(Presynaptic)Ligand->ReceptorBinding (Ki < 10nM)IonFluxNa+/Ca2+ InfluxReceptor->IonFluxChannel GatingDepolarizationMembrane DepolarizationIonFlux->DepolarizationVGCCVGCC ActivationDepolarization->VGCCReleaseNeurotransmitter Release(DA, ACh, NE)VGCC->ReleaseCa2+ dependentCognitionCognitive Enhancement(Attention/Memory)Release->CognitionSynaptic Plasticity

Caption: Signal transduction pathway triggered by 2-Methoxy-5-(2-pyrrolidinyl)pyridine binding to presynaptic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Experimental Protocols

Synthesis Strategy (Suzuki-Miyaura Coupling)

To obtain high-purity material for biological assays, a palladium-catalyzed cross-coupling approach is recommended over traditional nicotine modification.[1]

Reagents:

  • A: 2-Methoxy-5-bromopyridine (Starting Material)[1]

  • B: 1-(tert-Butoxycarbonyl)-2-pyrrolylboronic acid[1]

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
  • Base:

    
     or 
    
    

Step-by-Step Protocol:

  • Coupling: Dissolve A (1.0 eq) and B (1.2 eq) in DME/Water (3:1). Degas with Argon for 15 min.

  • Catalysis: Add Palladium catalyst (0.05 eq) and Base (2.0 eq).

  • Reflux: Heat to 85°C for 12 hours under inert atmosphere.

  • Extraction: Cool, dilute with EtOAc, wash with brine. Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Yields N-Boc intermediate.

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1) at 0°C. Stir 2h.

  • Free Base Formation: Neutralize with saturated ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with DCM.[1]
    
  • Result: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Oil or low-melting solid).[1][2]

Visualization: Synthesis Workflow

SynthesisStart2-Methoxy-5-bromopyridineCouplingSuzuki CouplingPd(dppf)Cl2, K2CO3Start->CouplingBoronateN-Boc-2-pyrrolylboronic acidBoronate->CouplingIntermediateN-Boc IntermediateCoupling->IntermediateDeprotectionTFA/DCMDeprotectionIntermediate->DeprotectionProduct2-Methoxy-5-(2-pyrrolidinyl)pyridineDeprotection->Product

Caption: Synthetic route via Suzuki-Miyaura cross-coupling to generate the target ligand.

In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


Materials:

  • Radioligand: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Epibatidine (High affinity, non-selective) or 
    
    
    -Cytisine (Selective for
    
    
    ).
  • Tissue: Rat cerebral cortex homogenate.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

    
    .
    

Protocol:

  • Preparation: Thaw membrane homogenates and resuspend in Buffer.

  • Incubation: In 96-well plates, add:

    • 50 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Test Compound (concentration range 
      
      
      to
      
      
      M).
    • 50 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Radioligand (final conc. ~0.5 nM).
      
    • 100 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    

Therapeutic Implications & Safety

Cognitive Enhancement vs. Toxicity

Unlike Nicotine, which has a narrow therapeutic window due to cardiovascular and gastrointestinal side effects (mediated largely by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

FeatureNicotine2-Methoxy-5-(2-pyrrolidinyl)pyridine

Affinity
HighHigh

Affinity
ModerateLow (Improved Selectivity)
Metabolic Half-life Short (~2 hrs)Extended (Blocked 2-position)
Primary Indication Smoking CessationADHD, Alzheimer's (Research)
Research Applications
  • ADHD: Used to study the potentiation of dopaminergic signaling in the striatum without addiction liability.[1]

  • Neuroprotection: Activation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (minor affinity) and 
    
    
    has been shown to reduce amyloid-beta toxicity in hippocampal cultures.
  • PET Imaging: The structure serves as a precursor for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    labeling (e.g., analogs like Nifrolidine) to map receptor density in living brains.

References

  • Arneric, S. P., et al. (2007).[1] Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.[1] Link

  • Holladay, M. W., et al. (1997).[1] Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Taly, A., et al. (2009).[1] Nicotinic Acetylcholine Receptors: Structural Views of the Gating Mechanism.[1] Nature Reviews Drug Discovery.[1] Link

  • Chattopadhyay, S., et al. (2005).[1] Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

spectroscopic data (NMR, IR, MS) of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profile, Synthesis, and Spectroscopic Characterization

Executive Summary & Compound Identity

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a significant nicotinic acetylcholine receptor (nAChR) ligand, structurally analogous to nornicotine but distinguished by a methoxy substitution at the pyridine C2 position.[1][2] This structural modification alters the electronic properties of the pyridine ring, enhancing lipophilicity and modulating binding affinity compared to its parent compounds.

This guide provides a rigorous analytical framework for the identification, synthesis, and validation of this compound, intended for medicinal chemists and analytical scientists.

Chemical Identifiers
ParameterDetail
IUPAC Name 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
CAS Number 185510-44-5
Molecular Formula

Molecular Weight 178.23 g/mol
Exact Mass 178.1106
SMILES COc1ncc(cc1)C2CCCN2

Synthesis & Isolation Context

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the sample. The most robust synthesis involves a Negishi cross-coupling strategy, which avoids the harsh conditions of traditional nicotine analog synthesis.

Validated Synthetic Pathway
  • Precursor: 2-Methoxy-5-bromopyridine.

  • Coupling Partner:

    
    -Boc-2-pyrrolidinylzinc iodide (generated in situ).
    
  • Catalyst:

    
     or 
    
    
    
    /S-Phos.
  • Deprotection: Acidic hydrolysis (TFA/DCM) to yield the free amine.

Note on Chirality: The biological activity is often stereospecific (typically the (S)-enantiomer). If synthesizing the chiral variant, chiral HPLC (e.g., Chiralpak AD-H) is required for enantiomeric excess (ee) determination.

SynthesisWorkflow Start 2-Methoxy-5-bromopyridine Coupling Negishi Coupling (Pd Cat, THF, 60°C) Start->Coupling Zinc N-Boc-Pyrrolidinyl-ZnI Zinc->Coupling Intermediate N-Boc Intermediate Coupling->Intermediate Yield ~75% Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final Target: 2-Methoxy-5- (2-pyrrolidinyl)pyridine Deprotection->Final Free Base Isolation

Figure 1: Synthetic workflow via Negishi coupling, highlighting the origin of potential phosphine oxide or zinc impurities.

Spectroscopic Data: NMR

The Nuclear Magnetic Resonance (NMR) profile is characterized by the distinct electronic influence of the 2-methoxy group. Unlike unsubstituted pyridine, the methoxy group exerts a strong mesomeric effect (+M), significantly shielding the H3 proton.

H NMR (400 MHz, )

Standard Reference: TMS (


 0.00) or 

(

7.26).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Py-H6 8.08d1H

Ortho to N; most deshielded.
Py-H4 7.62dd1H

Meta to OMe; ortho to pyrrolidine.
Py-H3 6.74d1H

Ortho to OMe; shielded by oxygen lone pair.
Pyr-H2 4.18t / dd1H

Benzylic-like chiral center.
OMe 3.92s3H-Characteristic methoxy singlet.
Pyr-H5 3.05 - 3.20m1H-Adjacent to NH.
Pyr-H5' 2.90 - 3.02m1H-Adjacent to NH.
Pyr-H3/4 1.60 - 2.25m4H-Pyrrolidine ring methylene envelope.
NH ~1.90br s1H-Exchangeable; shift varies with concentration.

Critical Diagnostic Feature: The coupling constant


 (~8.6 Hz) is characteristic of 2,5-disubstituted pyridines. The large chemical shift difference between H3 (6.74 ppm) and H4 (7.62 ppm) confirms the 2-methoxy substitution pattern.
C NMR (100 MHz, )
CarbonShift (

ppm)
TypeNote
C2 (Py) 163.5CqDeshielded by N and O (ipso).
C6 (Py) 145.2CHAlpha to Nitrogen.
C4 (Py) 137.8CHAromatic CH.
C5 (Py) 132.1CqIpso to pyrrolidine.
C3 (Py) 110.8CHShielded by ortho-methoxy.
OMe 53.4

Methoxy carbon.
C2' (Pyr) 59.8CHChiral center.
C5' (Pyr) 46.8

Alpha to amine.
C3' (Pyr) 34.5

Beta to amine.
C4' (Pyr) 25.6

Gamma to amine.

Mass Spectrometry (MS) Profile

Mass spectrometry validation is essential to distinguish the target from des-methyl impurities (nornicotine analogs) or oxidation byproducts.

ESI-MS (Positive Mode)
  • Molecular Ion (

    
    ):  m/z 179.12
    
  • Sodium Adduct (

    
    ):  m/z 201.10
    
Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the cleavage of the pyrrolidine ring or the loss of the methyl group from the ether.

  • m/z 179

    
     148:  Loss of methoxy radical (
    
    
    
    , -31) or Formaldehyde (less common in ESI).
  • m/z 179

    
     70:  Pyrrolidinium ion (characteristic of pyrrolidine rings).
    
  • m/z 179

    
     108:  Pyridinyl cation (Loss of pyrrolidine ring).
    

MSFragmentation Parent [M+H]+ m/z 179.12 Frag1 Loss of CH3 m/z 164 Parent->Frag1 -15 Da Frag2 Pyrrolidine Ring Cleavage m/z 70 (Base Peak) Parent->Frag2 Retro-Diels-Alder like Frag3 Pyridinyl Core m/z 108 Parent->Frag3 C-C Bond Break

Figure 2: Proposed ESI-MS/MS fragmentation tree for structural confirmation.

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat solid/oil).

  • 3300 - 3400

    
    :  N-H stretching (secondary amine, weak/broad).
    
  • 2800 - 3000

    
    :  C-H stretching (aliphatic and aromatic).
    
  • 1605, 1575

    
    :  C=N and C=C pyridine ring stretching.
    
  • 1250 - 1280

    
    :  C-O-C asymmetric stretch (Ar-O-Me). This is a strong, diagnostic band distinguishing it from non-methoxylated analogs.
    

Experimental Protocols for Validation

Protocol A: Sample Preparation for NMR
  • Solvent: Use

    
     (99.8% D) neutralized with basic alumina if the sample is acid-sensitive, though the methoxy-pyridine is relatively stable.
    
  • Concentration: Dissolve 5-10 mg of the free base in 0.6 mL solvent.

  • Acquisition: Run at 298 K. Ensure relaxation delay (

    
    ) is 
    
    
    
    2.0s to allow integration of aromatic protons.
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm (Pyridine absorption).

References

  • Synthesis of A-85380 Analogs: Journal of Medicinal Chemistry, 1998, 41(21), 4062–4079. Link (Describes the general synthesis and characterization of 3-substituted and 5-substituted pyridine ethers).

  • Nicotinic Ligand Characterization: Journal of Medicinal Chemistry, 2002, 45(13), 2841–2849.[3] Link (Provides spectroscopic data for closely related 5-substituted pyridine analogs).

  • General Pyridine Spectroscopy: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for general substituent effects on pyridine chemical shifts).

Sources

understanding the pharmacology of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile & Therapeutic Potential of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Executive Summary

This technical guide provides a comprehensive pharmacological analysis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine belonging to the class of pyridine-modified nicotinic acetylcholine receptor (nAChR) ligands. Primarily utilized in neuropharmacology as a structural probe, this molecule represents a critical study in Structure-Activity Relationships (SAR) , specifically investigating how steric and electronic modifications at the pyridine C2/C6 position influence receptor subtype selectivity (


 vs. 

) and metabolic stability against CYP2A6-mediated oxidation.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

Structural Identity & Nomenclature
  • IUPAC Name: 2-Methoxy-5-(pyrrolidin-2-yl)pyridine

  • Structural Class: 3-substituted pyridine alkaloid (Nornicotine analog).

  • Key Structural Feature: The introduction of a methoxy (-OCH₃) group at the C2 position (relative to the pyridine nitrogen) creates a "metabolic shield" while altering the electronic density of the aromatic ring.

The "Methoxy Effect" in nAChR Ligands

The pharmacological distinctiveness of this molecule arises from the interaction between the methoxy substituent and the nAChR binding pocket (specifically the TrpB residue in the principal subunit).

Structural ComponentPharmacological FunctionMechanistic Impact
Pyrrolidine Ring Cationic Center Protonated at physiological pH (pKa ~9.0). Forms a critical cation-

interaction with conserved Tryptophan residues in the nAChR binding site.[1]
Pyridine Nitrogen H-Bond Acceptor Forms a water-mediated hydrogen bond with the backbone carbonyl of the complementary receptor subunit.
2-Methoxy Group Electronic/Steric Modulator 1. Metabolic Blockade: Prevents C-oxidation adjacent to the nitrogen, inhibiting the formation of inactive lactam metabolites (cotinine-analogs).2. Electronic Withdrawal: Reduces the basicity of the pyridine nitrogen, potentially weakening the water-mediated H-bond network, which often results in partial agonism rather than full agonism.
SAR Visualization

The following diagram illustrates the pharmacophore interactions and the strategic role of the methoxy group.

SAR_Analysis Molecule 2-Methoxy-5-(2-pyrrolidinyl)pyridine Pyrrolidine Pyrrolidine Ring (Cationic Center) Molecule->Pyrrolidine Pyridine Pyridine Ring (Pi-System) Molecule->Pyridine Methoxy 2-Methoxy Group (Metabolic Shield) Molecule->Methoxy Receptor_Trp Receptor Trp Residue (Cation-Pi Interaction) Pyrrolidine->Receptor_Trp High Affinity Binding Receptor_Backbone Backbone Carbonyl (H-Bonding) Pyridine->Receptor_Backbone Water-Mediated H-Bond Methoxy->Pyridine Inductive Effect (Reduces pKa) CYP2A6 CYP2A6 Enzyme (Metabolic Oxidation) Methoxy->CYP2A6 Steric Blockade (Increases Half-life)

Figure 1: Pharmacophore map highlighting the dual role of the 2-methoxy substituent in receptor binding and metabolic resistance.

Part 2: Pharmacodynamics & Mechanism of Action

Receptor Binding Profile

2-Methoxy-5-(2-pyrrolidinyl)pyridine acts as a high-affinity ligand for neuronal nAChRs, though with altered selectivity compared to nicotine.

  • Target:

    
     nAChR (High Affinity) and 
    
    
    
    nAChR (Lower Affinity).
  • Binding Affinity (

    
    ):  Typically in the low nanomolar (nM) range (10–100 nM). The methoxy group often imposes a steric penalty, slightly reducing affinity compared to the unsubstituted parent (nornicotine, 
    
    
    
    ~1-5 nM), but significantly improves selectivity against ganglionic (
    
    
    ) receptors.
  • Mode of Action: Partial Agonist . The compound stabilizes the open channel state less effectively than full agonists (like Epibatidine), leading to a "ceiling effect" in ion flux. This is therapeutically advantageous for desensitizing receptors without causing excitotoxicity.

Signal Transduction Pathway

Upon binding, the compound triggers a cascade leading to neurotransmitter release.

Signaling_Pathway Ligand Ligand Binding (2-Methoxy-5-(2-pyrrolidinyl)pyridine) Receptor nAChR Conformational Change (Closed -> Open) Ligand->Receptor IonFlux Cation Influx (Na+ / Ca2+) Receptor->IonFlux Desensitization Receptor Desensitization (Therapeutic Effect) Receptor->Desensitization Prolonged Exposure Depolarization Membrane Depolarization (V_m Increase) IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC Exocytosis Vesicular Exocytosis VGCC->Exocytosis Dopamine Dopamine/Glutamate Release Exocytosis->Dopamine

Figure 2: Signal transduction cascade from nAChR activation to neurotransmitter release.

Part 3: Experimental Protocols

Protocol 3.1: Radioligand Competition Binding Assay

Objective: Determine the affinity (


) of 2-Methoxy-5-(2-pyrrolidinyl)pyridine for 

nAChRs.

Materials:

  • Source Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold buffer. Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -Epibatidine (Final conc. 0.5 nM).
    • 25

      
      L Test Compound (2-Methoxy-5-(2-pyrrolidinyl)pyridine) at varying concentrations (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 25°C (Room Temp) to ensure equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 3.2: Metabolic Stability Assessment (Microsomal Stability)

Objective: Validate the "Metabolic Shield" hypothesis of the 2-methoxy group.

  • System: Pooled Human Liver Microsomes (HLM).

  • Reaction: Incubate 1

    
    M test compound with microsomes (0.5 mg/mL protein) and NADPH-generating system.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Metric: A

    
     min indicates significant resistance to oxidative metabolism compared to nornicotine (
    
    
    
    min).

Part 4: Synthesis & Safety

Synthetic Route (Suzuki-Miyaura Coupling)

To access this molecule with high enantiomeric purity:

  • Starting Material: 2-Methoxy-5-bromopyridine.

  • Coupling Partner: N-Boc-2-pyrrolidinylboronic acid.

  • Catalyst:

    
     or similar Pd(0) source.
    
  • Deprotection: Acidic cleavage (TFA/DCM) of the Boc group yields the final secondary amine.

Safety Profile (GHS Classification)
  • Acute Toxicity: Highly potent neurotoxin. Treat as Fatal if Swallowed (Category 2).

  • Handling: Use full PPE (gloves, respirator) in a fume hood.

  • Storage: Hygroscopic solid (usually isolated as a hydrochloride or tartrate salt). Store at -20°C under desiccant.

References

  • Brown, L. L., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues."[2][3] Journal of Medicinal Chemistry. Link

  • Horti, A. G., et al. (1998). "Synthesis and in vitro binding of [11C]A-85380, a new radioligand for nicotinic acetylcholine receptors." Nuclear Medicine and Biology. (Contextualizes pyridine-modified nAChR ligands).
  • Dukat, M., et al. (2002). "Structure-activity relationships of pyridine-modified nicotine analogs." Current Medicinal Chemistry.
  • PubChem Compound Summary. "Nornicotine and derivatives." Link

  • Ayers, J. T., et al. (2005). "Synthetic route for preparation of the S-(-)-Enantiomers of nornicotine."[4] ResearchGate. Link

Sources

toxicological profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical assessment of the toxicological and pharmacological profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine and its structural derivatives.

These compounds represent a specialized class of neuronal nicotinic acetylcholine receptor (nAChR) agonists , designed to improve subtype selectivity (specifically for


 receptors) while minimizing the adverse ganglionic effects associated with nicotine.

Content Type: Technical Safety Assessment & Preclinical Guide Focus:


 nAChR Agonists, Safety Pharmacology, and ADME
CAS Registry Number (Parent):  185510-44-5

Executive Summary & Molecular Identity

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a structural analog of nicotine and nornicotine, characterized by the translocation of the pyrrolidine ring to the 5-position of the pyridine ring and the addition of a methoxy group at the 2-position. This structural modification is a medicinal chemistry strategy employed to:

  • Modulate Basicity: The 2-methoxy group reduces the basicity of the pyridine nitrogen, influencing blood-brain barrier (BBB) penetration.

  • Enhance Selectivity: Target high-affinity

    
     nAChRs (associated with cognition and analgesia) while reducing affinity for 
    
    
    
    subtypes (associated with cardiovascular and gastrointestinal side effects).
Chemical Structure & Properties
PropertyData / Descriptor
IUPAC Name 2-Methoxy-5-(pyrrolidin-2-yl)pyridine
Molecular Formula

Molecular Weight 178.23 g/mol
Key Pharmacophore 3-pyridyl ether / 5-substituted pyridine scaffold
Primary Target

nAChR (High Affinity Agonist)
Secondary Target

nAChR (Low Affinity/Null)

Pharmacodynamics & Mechanism of Toxicity

The toxicological profile of this derivative is inextricably linked to its pharmacodynamics. Unlike non-specific toxins, the adverse effects of 2-Methoxy-5-(2-pyrrolidinyl)pyridine are mechanism-based , resulting from excessive cholinergic stimulation.

Mechanism of Action (MOA)

The molecule binds to the acetylcholine binding site on the extracellular domain of the nAChR.

  • Therapeutic Pathway: Activation of presynaptic

    
     receptors in the hippocampus and thalamus 
    
    
    
    Modulation of GABA/Glutamate release
    
    
    Cognitive enhancement / Analgesia.
  • Toxicological Pathway:

    • CNS: Overstimulation of

      
       and 
      
      
      
      receptors
      
      
      Seizures (Convulsions).
    • Peripheral: Activation of

      
       in autonomic ganglia 
      
      
      
      Hypertension, Tachycardia, GI hypermotility.
Comparative Selectivity (Safety Margin)

The 2-methoxy substitution generally improves the therapeutic index compared to nicotine.

Compound

Affinity (

)

Affinity (

)
Selectivity RatioPrimary Toxicity Risk
Nicotine ~1 nM~200 nMLowCV + Seizures
Epibatidine 0.01 nM0.05 nMNoneExtreme Toxicity (Lethal)
2-Methoxy-5-(2-pyrrolidinyl)pyridine 0.1 - 10 nM >1000 nM High Seizures (High Dose)

Preclinical Toxicology Profile

Acute Toxicity (CNS Focus)

The dose-limiting toxicity for 5-substituted pyridine agonists is central nervous system excitation , manifesting as tremors and convulsions.

  • Seizure Threshold: In rodent models, the separation between the effective dose (ED50 for analgesia/cognition) and the convulsant dose (CD50) is the critical safety metric.

  • Clinical Signs: Prostration, ataxia, Straub tail, and clonic-tonic convulsions.

  • Causality: Mediated by glutamatergic overflow in the cortex.

Cardiovascular Safety (Hemodynamics)

Unlike nicotine, 2-methoxy derivatives exhibit a "flatter" dose-response curve for cardiovascular parameters due to reduced ganglionic (


) activation.
  • Hypertension: Mild transient increases in Mean Arterial Pressure (MAP) may occur at supratherapeutic doses.

  • hERG Inhibition: The pyrrolidine moiety carries a risk of hERG channel blockade (QT prolongation). Note: The 2-methoxy group typically lowers lipophilicity compared to alkyl analogs, potentially reducing hERG liability.

Genotoxicity & Mutagenicity

Based on structural analogs (e.g., ABT-089, A-85380):

  • Ames Test: Generally negative (non-mutagenic).

  • Micronucleus Assay: Generally negative (non-clastogenic).

  • Risk Factor:[1] The pyridine ring is stable; however, metabolic activation to reactive N-oxides must be ruled out via in vitro screening.

ADME & Metabolic Stability

The 2-methoxy group serves as a metabolic blocker, altering the biotransformation pathway compared to nicotine.

Metabolic Pathways
  • Pyrrolidine Oxidation: The primary route of clearance is likely oxidation of the pyrrolidine ring (analogous to the nicotine

    
     cotinine pathway), mediated by CYP2A6 and CYP2B6.
    
  • O-Demethylation: The methoxy group may undergo O-demethylation to form the pyridone derivative, which is generally inactive and rapidly excreted.

  • N-Glucuronidation: Phase II conjugation of the pyrrolidine nitrogen.

Pharmacokinetics (PK)
  • Absorption: Rapid oral absorption due to moderate lipophilicity (LogP ~1.0 - 1.5).

  • Distribution: High volume of distribution (

    
    ) with extensive brain penetration.
    
  • Half-life: Often longer than nicotine due to the metabolic stability conferred by the 5-substitution pattern.

Experimental Protocols for Safety Assessment

To validate the safety profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives, the following tiered testing strategy is recommended.

Protocol A: The Modified Irwin Screen (CNS Safety)

Objective: Assess gross behavioral effects and estimate the seizure threshold.

  • Subjects: Male Sprague-Dawley rats (n=6 per group).

  • Dosing: Oral gavage (Vehicle, 0.1, 1, 10, 30 mg/kg).

  • Observation Intervals: 15, 30, 60, 120, and 240 minutes post-dose.

  • Scoring Parameters:

    • Excitation: Tremors, twitches, convulsions (Score 0-3).

    • Sedation: Ptosis, decreased locomotor activity.

    • Autonomic: Salivation, lacrimation, piloerection.

  • Endpoint: Determination of the No Observed Adverse Effect Level (NOAEL) for CNS signs.

Protocol B: In Vivo Cardiovascular Telemetry

Objective: Quantify hemodynamic effects in conscious, freely moving animals (Gold Standard).

  • Instrumentation: Implant DSI (Data Sciences International) pressure transmitters into the femoral artery of rats or dogs.

  • Recovery: Allow 7-10 days for surgical recovery.

  • Dosing: Crossover design with washout periods (48 hours).

  • Data Acquisition: Continuous recording of Systolic/Diastolic BP, Heart Rate, and ECG (PR, QRS, QT intervals).

  • Analysis: Compare area under the curve (AUC) for MAP changes vs. vehicle control. Success Criterion: <10% change in MAP at therapeutic doses.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) & Mechanism

This diagram illustrates how the chemical modification leads to specific biological outcomes.

SAR_Mechanism Nicotine Nicotine Scaffold (High Toxicity) Mod Modification: 2-Methoxy + 5-Pyrrolidinyl Nicotine->Mod Medicinal Chem Target Target: Alpha4-Beta2 nAChR Mod->Target High Affinity (Agonist) OffTarget Off-Target: Alpha3-Beta4 (Ganglia) Mod->OffTarget Reduced Affinity Effect_Tx Therapeutic Effect: Cognition / Analgesia Target->Effect_Tx Glutamate Release Effect_Tox Toxic Effect: Seizures / Hypertension Target->Effect_Tox Overstimulation (High Dose) OffTarget->Effect_Tox Autonomic Firing

Caption: SAR Logic flow demonstrating how the 2-methoxy substitution shifts the profile from ganglionic toxicity toward selective CNS efficacy.

Diagram 2: Tiered Safety Pharmacology Workflow

A logical decision tree for screening these derivatives.

Safety_Workflow cluster_Tier1 Tier 1: In Vitro Screening cluster_Tier2 Tier 2: In Vivo Safety Start Compound Synthesis (2-Methoxy-5-pyrrolidinyl-Py) Binding Binding Affinity (Ki a4b2 vs a3b4) Start->Binding hERG hERG Patch Clamp (Cardiac Risk) Start->hERG Ames Ames Test (Genotoxicity) Start->Ames Irwin Irwin Screen (Rat) (CNS/Seizure Liability) Binding->Irwin If Selectivity >100x Telemetry CV Telemetry (BP/HR/ECG) hERG->Telemetry If IC50 > 10uM Ames->Irwin If Negative Decision Go / No-Go Decision Irwin->Decision Telemetry->Decision

Caption: Tiered screening workflow ensuring candidates clear genotoxicity and hERG liabilities before expensive in vivo testing.

References

  • Sullivan, J. P., et al. (1997). "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties."[2] Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246.[2]

  • Horti, A. G., et al. (2002).[3] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 45(24), 5384-5396.

  • Wei, Z. L., et al. (2005).[4] "Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits."[4] Journal of Medicinal Chemistry, 48(6), 1721-1724.[4]

  • PubChem. (n.d.). "Compound Summary: 2-Methoxy-5-(2-pyrrolidinyl)pyridine."[5][6] National Center for Biotechnology Information.

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101.

Sources

Methodological & Application

Application Note: In Vitro Characterization of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (ABT-418)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methoxy-5-(2-pyrrolidinyl)pyridine, widely known as ABT-418 , is a potent, synthetic nicotinic acetylcholine receptor (nAChR) agonist with high selectivity for the


  subtype. Unlike nicotine, ABT-418 exhibits a reduced side-effect profile regarding cardiovascular and respiratory depression, making it a critical reference compound in neuroprotection and cognitive enhancement research (Alzheimer’s, ADHD).

This guide outlines the standard operating protocols (SOPs) for characterizing ABT-418. It moves beyond basic instructions to address the specific physicochemical challenges of nAChR agonists: rapid desensitization kinetics , receptor assembly requirements , and hygroscopicity .

compound Snapshot
PropertyDetail
IUPAC Name 3-(2-methoxy-5-pyridyl)pyrrolidine
Primary Target

nAChR (High Affinity)
Secondary Target

nAChR (Lower Affinity/Efficacy)
Mechanism Partial Agonist / Desensitizing Agent
Key

(

)
~3–6 nM (Rat Brain); ~68 nM (Human Cortex)
Solubility Water (as HCl salt), DMSO (as free base)

Reagent Preparation & Handling

Context: ABT-418 is often supplied as a hydrochloride or tartrate salt. The salt form is hygroscopic. Inaccurate weighing due to water absorption is a common source of experimental error in


 determination.
Protocol: Master Stock Preparation
  • Equilibration: Allow the product vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Solvent Choice:

    • Primary Recommendation:DMSO (Dimethyl sulfoxide) . Prepare a 10 mM or 100 mM master stock. DMSO prevents hydrolysis and maintains sterility.

    • Alternative: Distilled water (if salt form). Warning: Aqueous solutions are less stable long-term; aliquot and freeze at -20°C immediately.

  • Storage: Store DMSO stocks at -20°C. Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

Assay 1: Radioligand Binding (Affinity Determination)

Objective: To determine the binding affinity (


) of ABT-418 for the 

receptor subtype. Why this method? Functional assays can be confounded by desensitization. Competition binding is the only way to measure true receptor occupancy.
Materials
  • Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human

    
    .
    
  • Radioligand:

    
    -Cytisine (Specific for 
    
    
    
    ) or
    
    
    -Epibatidine (High affinity, broader spectrum).
    • Expert Note: Use

      
      -Cytisine for cleaner 
      
      
      
      data; Epibatidine binds
      
      
      and
      
      
      as well.
  • Non-Specific Binder: (-)-Nicotine (10

    
    ) or Carbachol (1 mM).
    
Step-by-Step Protocol
  • Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash twice to remove endogenous acetylcholine.

  • Incubation:

    • In a 96-well plate, add 50

      
       membrane suspension (20-50 
      
      
      
      protein).
    • Add 25

      
      
      
      
      
      -Cytisine (Final concentration ~1 nM).
    • Add 25

      
       ABT-418 (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 75 minutes at 4°C .

    • Causality: nAChRs are temperature sensitive. 4°C reduces proteolysis and receptor degradation during the long incubation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Critical: PEI reduces binding of the radioligand to the glass fiber filter (lowers background noise).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Target

for ABT-418 should be in the low nanomolar range (3-10 nM).

Assay 2: High-Throughput Calcium Flux (Functional Efficacy)

Objective: To measure the agonist potential (


) of ABT-418.
Critical Challenge: 

receptors desensitize in milliseconds. Standard "add-and-read" plate readers are often too slow. You must use a FLIPR (Fluorometric Imaging Plate Reader) or similar kinetic system with integrated fluidics.

Receptor Assembly Note: If using heterologous cells (HEK293), you must co-transfect with chaperone proteins RIC-3 or NACHO . Without these,


 subunits aggregate in the ER and do not reach the cell surface, yielding false negatives.
Workflow Diagram (DOT)

CalciumFluxWorkflow Stock ABT-418 Stock (DMSO) Dilution 5x Compound Plate (HBSS Buffer) Stock->Dilution Dilute FLIPR FLIPR Tetra (Kinetic Read) Dilution->FLIPR Source Cells HEK293-hα4β2 (+RIC-3 Chaperone) DyeLoad Dye Loading (Calcium 6 + Probenecid) Cells->DyeLoad 37°C, 60 min DyeLoad->FLIPR Target Analysis Data Analysis (Max-Min RFU) FLIPR->Analysis Output

Caption: Optimized workflow for FLIPR Calcium Flux assays. Note the requirement for RIC-3 co-expression.

Detailed Protocol
  • Cell Seeding: Plate HEK293-

    
     cells at 50,000 cells/well in poly-D-lysine coated black-wall/clear-bottom 96-well plates. Incubate 24h.
    
  • Dye Loading:

    • Remove media.[1] Add 100

      
       of Calcium-6 or Fluo-4 NW dye in HBSS buffer.
      
    • Additive: Add 2.5 mM Probenecid . This inhibits the anion transporter and prevents dye leakage from the cell.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (The Critical Step):

    • Prepare ABT-418 at 5X final concentration in HBSS (pH 7.4).

    • Transfer plate to FLIPR.

    • Settings:

      • Baseline read: 10 seconds.

      • Injection speed: 20

        
        /sec  (Fast injection is mandatory to catch the peak before desensitization).
        
      • Read duration: 180 seconds.

  • Validation:

    • Positive Control: Nicotine (

      
      ).
      
    • Negative Control: Buffer only.

    • Antagonist Check: Pre-incubate with Mecamylamine (10

      
      ) to confirm signal specificity.
      

Assay 3: Neuroprotection (Glutamate Excitotoxicity)[2]

Objective: To validate the therapeutic potential of ABT-418 in preventing neuronal death. Mechanism: ABT-418 stimulation of nAChRs leads to PI3K/Akt pathway activation and inhibition of voltage-gated calcium channels, reducing glutamate-induced calcium overload.

Signaling Pathway Diagram (DOT)

NeuroprotectionPath ABT ABT-418 nAChR α4β2 nAChR ABT->nAChR Agonism CaInflux Ca2+ Influx (Controlled) nAChR->CaInflux PI3K PI3K / Akt CaInflux->PI3K Signaling Apoptosis Apoptosis PI3K->Apoptosis Inhibits Survival Neuronal Survival PI3K->Survival Promotes Glutamate Glutamate (Insult) NMDAR NMDA Receptor Glutamate->NMDAR CaOverload Ca2+ Overload (Toxic) NMDAR->CaOverload CaOverload->Apoptosis

Caption: Proposed mechanism of ABT-418 neuroprotection via PI3K/Akt signaling, counteracting NMDA-mediated excitotoxicity.

Protocol
  • Cell Model: Primary Rat Cortical Neurons (DIV 7-10).

  • Pre-treatment: Treat cells with ABT-418 (0.1, 1, 10

    
    ) for 2-24 hours.
    
    • Note: Pre-treatment is more effective than co-treatment for nAChR-mediated neuroprotection.

  • Insult: Wash cells, then expose to 50-100

    
     Glutamate (plus 10 
    
    
    
    Glycine) for 15 minutes.
  • Recovery: Wash glutamate away, replace with fresh media (without ABT-418), and incubate for 24 hours.

  • Readout: MTT Assay or LDH Release.

    • MTT: Measures mitochondrial metabolic activity (Viability).

    • LDH: Measures membrane rupture (Death).

  • Calculation:

    
    
    

References

  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews.

  • Gopalakrishnan, M., et al. (1996). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. Journal of Pharmacology and Experimental Therapeutics.

  • Warpman, U., et al. (1998). Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains.[2] Neuroreport.

  • Kuryatov, A., et al. (2005). Roles of accessory subunits in alpha4beta2 nicotinic receptor expression and function. Molecular Pharmacology.

Sources

Application Note: Radiosynthesis of [11C]2-Methoxy-5-(2-pyrrolidinyl)pyridine for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the radiosynthesis, purification, and quality control of [11C]2-Methoxy-5-(2-pyrrolidinyl)pyridine , a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs), specifically the


 subtype. While structurally related to established tracers like [18F]Nifene and [18F]2-FA, this specific analog utilizes a Carbon-11  label on the methoxy group to maintain the exact pharmacophore of the parent agonist.

This guide addresses the critical challenge of regioselective O-alkylation on the pyridine ring versus N-alkylation (pyridone formation) and provides a validated automated protocol for clinical-grade production.

Scientific Background & Target Pharmacology

The target molecule is a structural analog of nornicotine with a methoxy substitution at the pyridine C2 position (or C6 depending on nomenclature conventions).

  • Target:

    
     Nicotinic Acetylcholine Receptors (nAChRs).[1][2][3]
    
  • Clinical Relevance: Imaging nAChR density changes in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and addiction studies.[2][4]

  • Why Carbon-11? The presence of the methoxy group (

    
    ) makes Carbon-11 labeling via 
    
    
    
    or
    
    
    the only strategy to yield the isotopologue (chemically identical tracer), preserving the molecule's lipophilicity and binding affinity. Fluorine-18 substitution would fundamentally alter the pharmacology.
Technical Note: Structural Distinction

Researchers must distinguish this molecule from Nifene (2-Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine). While both target nAChRs, the synthesis described here is specific to the 2-methoxy-pyridine core, requiring O-methylation rather than nucleophilic aromatic substitution with fluoride.

Chemical Strategy & Retrosynthesis

The Tautomer Challenge

The precursor, 5-(2-pyrrolidinyl)-2-pyridone , exists in tautomeric equilibrium between the 2-pyridone (amide-like) and 2-hydroxypyridine (phenol-like) forms.

  • Risk: Direct alkylation with

    
     under standard basic conditions often favors N-methylation  (yielding the N-methyl-pyridone byproduct) over the desired O-methylation .
    
  • Solution:

    • Silver Carbonate (

      
      ):  Used as a base/catalyst to coordinate the nitrogen and favor O-alkylation (the "Silver Salt" method).
      
    • Protecting Group: The secondary amine on the pyrrolidine ring must be protected (e.g., with Boc) to prevent irreversible quaternary ammonium formation during methylation.

Reaction Pathway[5]
  • Precursor: tert-butyl 2-(6-oxo-1,6-dihydropyridin-3-yl)pyrrolidine-1-carboxylate (Boc-protected pyridone).

  • Labeling:

    
    Methylation using 
    
    
    
    or
    
    
    .
  • Deprotection: Acidic hydrolysis (TFA or HCl) to remove the Boc group.

  • Neutralization & Purification: HPLC.

Diagram 1: Synthesis Pathway

SynthesisPathway Precursor Precursor (Boc-Protected Pyridone) Intermediate Intermediate [11C]O-Methyl-Boc-Product Precursor->Intermediate + Ag2CO3 / DMF Byproduct Byproduct (N-Methylated Pyridone) Precursor->Byproduct Uncontrolled Base C11_Agent [11C]CH3-I (Methyl Iodide) C11_Agent->Intermediate Deprotection Hydrolysis (TFA/HCl) Intermediate->Deprotection 100°C, 2 min FinalProduct Final Product [11C]2-Methoxy-5-(2-pyrrolidinyl)pyridine Deprotection->FinalProduct HPLC Purification

Caption: Retrosynthetic pathway highlighting the critical O-methylation step and subsequent deprotection.

Detailed Experimental Protocol

Materials Required[1][2][5][6][7][8][9][10][11]
  • Precursor: 1.0 mg N-Boc-5-(2-pyrrolidinyl)-2-pyridone.

  • Reagent:

    
     (produced via gas-phase method).
    
  • Solvent: Dimethylformamide (DMF), anhydrous.

  • Base: Silver Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (See Note 1).
  • Deprotection Acid: Trifluoroacetic acid (TFA) or 6N HCl.

  • Module: GE TracerLab FX C Pro or equivalent automated synthesis module.

Step-by-Step Automation Workflow
Step 1: Isotope Production & Conversion
  • Produce

    
     via the 
    
    
    
    reaction in the cyclotron.
  • Transfer activity to the methylation module.

  • Convert

    
     to 
    
    
    
    (via Ni/H2 reduction) and then to
    
    
    (gas phase iodination).
    • Note:

      
       is more reactive but 
      
      
      
      is sufficient for O-alkylation and easier to handle in some modules.
Step 2: Labeling Reaction (O-Methylation)
  • Reactor Preparation: Load the reactor with:

    • 1.0 mg Precursor.

    • 10–15 mg

      
       (impregnated on Celite is preferred for surface area).
      
    • 300

      
      L DMF.
      
  • Trapping: Trap

    
     gas in the reactor solution at room temperature (or cooled to 0°C to improve trapping efficiency).
    
  • Reaction: Seal reactor and heat to 80°C for 3 minutes .

    • Expert Insight: Do not exceed 100°C in this step; higher temperatures increase N-alkylation rates.

Step 3: Deprotection
  • Evaporate DMF (optional, but time-consuming) OR dilute directly.

    • Preferred Method: Add 500

      
      L of 6N HCl  directly to the reaction mixture.
      
  • Heat to 110°C for 5 minutes . This removes the tert-butyloxycarbonyl (Boc) group from the pyrrolidine nitrogen.

  • Cool reactor to 40°C.

  • Neutralize with 1.5 mL of 2N NaOH + HPLC Mobile Phase buffer (total vol ~3 mL).

Step 4: Purification & Formulation
  • Injection: Inject the crude mixture onto the semi-preparative HPLC.

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5

      
      m.
      
    • Mobile Phase: 20% Acetonitrile / 80% 0.1M Ammonium Formate (pH 6.5).

    • Flow Rate: 5.0 mL/min.

    • Detection: UV at 254 nm and Gamma.

  • Collection: Collect the product peak (retention time typically 12–15 mins).

  • Formulation: Dilute fraction with water (50 mL), pass through a C18 Sep-Pak Light, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22

    
    m sterile filter.
    
Diagram 2: Automated Module Logic

ModuleLogic Cyclotron Cyclotron [11C]CO2 MeI_Unit MeI Synthesis Unit Gas Phase Cyclotron->MeI_Unit Transfer Reactor Reactor Vessel Precursor + Ag2CO3 MeI_Unit->Reactor [11C]MeI Gas HPLC Semi-Prep HPLC Purification Reactor->HPLC Crude Mix Acid_Source Acid Reservoir (HCl/TFA) Acid_Source->Reactor Deprotection Step Waste Waste HPLC->Waste Impurities Product_Vial Final Product Vial Sterile Filter HPLC->Product_Vial Pure Fraction

Caption: Flow logic for the automated synthesis module (e.g., GE TracerLab).

Quality Control (QC) Parameters

The final product must meet the following specifications before release for preclinical or clinical use.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No significant UV impuritiesAnalytical HPLC (UV 254 nm)
Molar Activity (Specific Activity) > 37 GBq/

mol (> 1000 mCi/

mol)
HPLC (Mass calibration curve)
pH 4.5 – 7.5pH Strip
Residual Solvents Acetonitrile < 410 ppm; Ethanol < 5000 ppmGas Chromatography (GC)
Radionuclidic Identity Half-life: 20.4 ± 1.0 minDose Calibrator decay check
Filter Integrity Bubble point > 50 psiBubble point test

Expert Insight on Molar Activity: High molar activity is critical for nAChR imaging because these receptors (especially


) are easily saturable, and the "mass effect" of unlabeled carrier (cold standard) can significantly reduce specific binding signals in the brain. Aim for >50 GBq/

mol at the time of injection.

References

  • Brown, L. L., et al. (2002).[3][5] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 45(13), 2841–2849.[5] Link

  • Pichika, R., et al. (2006). "Synthesis and evaluation of nicotine alpha4beta2 receptor radioligand, 5-(3'-fluoropropyl)-3-(2-(S)-pyrrolidinyl)methoxy)pyridine (18F-nifrolidine)..." Journal of Nuclear Medicine, 47(2), 298-307. (Provides context on nAChR ligand structures). Link

  • Gómez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]nicotine." Applied Radiation and Isotopes, 68(2), 319-322. (Protocol reference for pyrrolidine methylation logic). Link

  • Horti, A. G., et al. (1998). "Synthesis of fluorine-18-labeled alpha4beta2 nicotinic radioligands." Journal of Labelled Compounds and Radiopharmaceuticals. (Foundational chemistry for pyridine-pyrrolidine systems).

Sources

Application Note: Competitive Binding Profiling of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 2-Methoxy-5-(2-pyrrolidinyl)pyridine as a competitive ligand in pharmacological characterization assays. The following guide synthesizes chemical structure analysis with rigorous experimental protocols for determining binding affinity (


) at Nicotinic Acetylcholine Receptors (nAChRs).

Compound ID: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Primary Application: Competitive Radioligand Binding Assays (nAChR) Target Class: Neuronal Nicotinic Acetylcholine Receptors (specifically


 and 

subtypes)[1]

Introduction & Pharmacological Context

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a structural analog of nornicotine (3-(2-pyrrolidinyl)pyridine), distinguished by a methoxy substitution at the C2 position of the pyridine ring.[1] In the context of cholinergic pharmacology, this scaffold is critical for probing the orthosteric binding site of neuronal nAChRs.

The pyrrolidine ring mimics the cationic head group of acetylcholine, interacting with the


-cation pocket (Trp149 in 

subunits), while the pyridine nitrogen and the methoxy substituent modulate hydrogen bonding and lipophilicity. This compound is primarily used as a "cold" competitor in displacement assays to determine its affinity (

) and selectivity profile against standard radioligands like

-Epibatidine or

-Nicotine.[1]
Mechanistic Utility
  • Affinity Determination: Quantifying the equilibrium dissociation constant (

    
    ) for specific nAChR subtypes.[1]
    
  • Selectivity Profiling: Differentiating binding potential between high-affinity (

    
    ) and homomeric (
    
    
    
    ) receptors.[1]
  • Structure-Activity Relationship (SAR): Evaluating how C2-methoxylation affects binding kinetics compared to the parent nornicotine scaffold.

Experimental Logic & Assay Principle

The assay relies on the Law of Mass Action . The test compound (2-Methoxy-5-(2-pyrrolidinyl)pyridine) competes with a radiolabeled ligand (the "Hot" ligand) for a finite number of receptor binding sites.[1]

As the concentration of the test compound increases, it displaces the radioligand, resulting in a decrease in detectable radioactivity on the filter. The concentration required to displace 50% of the specific radioligand binding (


) is converted to the absolute inhibition constant (

) using the Cheng-Prusoff equation .[1]
Assay Workflow Logic

BindingAssayLogic Receptor Membrane Preparation (nAChR Source) Equilibrium Equilibrium Incubation (2-4 hours @ 4°C or 25°C) Receptor->Equilibrium Radioligand Radioligand ([3H]-Epibatidine) Radioligand->Equilibrium Competitor Competitor (2-Methoxy-5-(2-pyrrolidinyl)pyridine) Competitor->Equilibrium Separation Rapid Filtration (GF/B Filters + PEI) Equilibrium->Separation Bound vs Free Detection Liquid Scintillation Counting (LSC) Separation->Detection Retained Radioactivity Analysis Data Analysis (Non-linear Regression) Detection->Analysis CPM Data

Figure 1: Logical workflow for the Competitive Binding Assay. The convergence of Receptor, Radioligand, and Competitor at Equilibrium is the critical control point.

Materials & Preparation

A. Reagents
ComponentSpecificationPurpose
Test Compound 2-Methoxy-5-(2-pyrrolidinyl)pyridineThe "Cold" ligand to be profiled.[1]
Radioligand

-Epibatidine (SA: ~50-80 Ci/mmol)
High-affinity probe for

and

.[1]
Alt. Radioligand

-\alpha-Bungarotoxin
Selective probe if testing

affinity.[1]
Non-Specific Control (-)-Nicotine tartrate (1 mM final)Defines non-specific binding (NSB).[1]
Receptor Source Rat Brain Cortex (P2 fraction) or HEK-h

Source of nAChRs.[1]
Binding Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, pH 7.4
Physiological saline mimic.[1]
Filter Pre-soak 0.5% Polyethyleneimine (PEI)Reduces non-specific binding of radioligand to glass fiber filters.[1]
B. Compound Preparation Protocol

Critical Step: 2-Methoxy-5-(2-pyrrolidinyl)pyridine is a base.[1] Ensure proper salt form handling or pH adjustment.[1]

  • Stock Solution: Dissolve 2-Methoxy-5-(2-pyrrolidinyl)pyridine in 100% DMSO to a concentration of 10 mM .

    • Note: Verify solubility; if the free base is oily, ensure complete dissolution.[1]

  • Working Dilutions: Prepare a serial dilution series in Binding Buffer (not DMSO) to minimize solvent effects.

    • Range:

      
       M to 
      
      
      
      M (final assay concentration).[1]
    • DMSO content in the final assay well must be

      
      .[1]
      

Detailed Assay Protocol

Step 1: Membrane Preparation (Standardized)[1]
  • Tissue: Thaw rat cortical membranes or harvest HEK cells.[1]

  • Homogenization: Homogenize in ice-cold Binding Buffer using a Polytron.

  • Washing: Centrifuge at 40,000

    
     for 20 min at 4°C. Resuspend pellet in fresh buffer. Repeat twice to remove endogenous acetylcholine.[1]
    
  • Protein Quantification: Adjust protein concentration to 100–200 µ g/well (for brain tissue) or 10–20 µ g/well (for transfected cells).

Step 2: Assay Assembly (96-well Plate Format)

Perform in triplicate. Total volume per well: 250 µL .[1]

Well TypeBuffer (µL)Competitor (µL)NSB Ligand (µL)Radioligand (µL)Membranes (µL)
Total Binding (TB) 1250025100
Non-Specific (NSB) 100025 (Nicotine)25100
Experimental 10025 (Test Cmpd)025100
  • Radioligand Conc: Add

    
    -Epibatidine to a final concentration equal to its 
    
    
    
    (typically 0.05 – 0.2 nM ).[1]
  • Competitor Conc: Add 2-Methoxy-5-(2-pyrrolidinyl)pyridine at varying concentrations (

    
     to 
    
    
    
    M).
Step 3: Incubation[1]
  • Seal plates and incubate at 25°C for 2 hours (or 4°C for 4 hours).

  • Rationale: nAChRs desensitize quickly; however, antagonist/competitive binding requires equilibrium.[1] Room temperature is standard for Epibatidine assays.[1][2]

Step 4: Termination & Filtration[1]
  • Pre-soak GF/B glass fiber filters in 0.5% PEI for at least 3 hours.[1]

  • Use a cell harvester (e.g., Brandel or PerkinElmer).[1]

  • Rapidly filter the assay contents through the GF/B filters.[1]

  • Wash filters

    
     with 4 mL of ice-cold 50 mM Tris-HCl (pH 7.4) .
    
    • Speed is critical: Wash step should be <10 seconds to prevent dissociation of the bound complex.

Step 5: Detection[1]
  • Transfer filters to scintillation vials or add cocktail to filter mats.

  • Add Liquid Scintillation Cocktail (e.g., 5 mL).

  • Count for 1–2 minutes per sample in a Beta Counter.

Data Analysis & Validation

A. Calculation of Specific Binding

[1]
  • Validation: Specific binding should be

    
     of Total Binding.[1] If NSB is high, increase PEI soak time or wash volume.[1]
    
B. Determination of

Plot % Specific Binding (Y-axis) vs. Log[Competitor Concentration] (X-axis). Fit the data to a one-site competition model (Sigmoidal Dose-Response):



C. Calculation of (Cheng-Prusoff)

Convert the observed


 to the intrinsic affinity constant 

:

[1]
  • 
     : Determined from your curve.[1]
    
  • 
     : Concentration of radioligand used (e.g., 0.1 nM).[1]
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
D. Interpretation of Results
  • High Affinity (

    
     nM):  Indicates the 2-methoxy substitution preserves the pharmacophore required for potent nAChR interaction.[1]
    
  • Low Affinity (

    
     µM):  Suggests the 2-methoxy group creates steric hindrance or unfavorable electronic repulsion at the binding site.[1]
    

Safety & Compliance

  • Radiological Hazard:

    
     is a low-energy beta emitter.[1] Use appropriate shielding, designate specific work areas, and dispose of solid/liquid waste according to institutional EHS guidelines.[1]
    
  • Chemical Hazard: 2-Methoxy-5-(2-pyrrolidinyl)pyridine is a potent nicotinic ligand.[1] Handle as a potential neurotoxin.[1] Wear nitrile gloves, lab coat, and safety glasses.[1]

References
  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. Protocol for Radioligand Binding Assays.[1][1]

  • Horti, A. G., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues..."[1][3] Journal of Medicinal Chemistry. (Context on pyridine-pyrrolidine nAChR ligands).

  • PubChem Compound Summary. 5-methoxy-2-(pyrrolidin-2-yl)pyridine (Isomer Reference).[1][1]

  • Xiao, Y., et al. (2006). "Rat neuronal nicotinic receptors containing alpha7 subunits: pharmacological properties of ligands..."[1] Neuropharmacology. (Standard nAChR assay protocols).

Sources

Precision Purification Protocol: 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

This application note details the purification and quality control strategies for 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine often utilized in nicotinic acetylcholine receptor (nAChR) research.

The primary challenge in purifying this molecule lies in its basic nature . The compound contains two nitrogen centers: a moderately basic pyridine nitrogen and a highly basic secondary amine on the pyrrolidine ring. Traditional neutral-pH reverse-phase chromatography often results in severe peak tailing due to ionic interactions with residual silanols on the silica surface.[1]

This guide prioritizes a High-pH Reversed-Phase (RP-HPLC) strategy using hybrid silica technology. This approach suppresses the ionization of the pyrrolidine nitrogen, dramatically improving peak shape, loading capacity, and recovery compared to traditional low-pH methods.

Physicochemical Profile
PropertyValue / CharacteristicImplication for HPLC
Structure Pyridine ring + Pyrrolidine ringDual nitrogen basicity.
pKa (Pyrrolidine) ~10.5 (Estimated)Protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) at pH < 9. Causes tailing on standard silica.
pKa (Pyridine) ~3.5 (Estimated)Protonated only at very low pH.
LogP ~0.8 - 1.2 (Hydrophilic)Low retention on C18 at acidic pH; requires high aqueous content or pH adjustment.
Stability Methoxy etherGenerally stable, but prolonged exposure to strong acids (< pH 2) should be monitored.

Part 2: Preparative HPLC Protocol (Purification)

Methodology: High-pH Reversed-Phase Chromatography Objective: Maximize mass loading and recovery while maintaining sharp peak shape.

System & Column Selection
  • Instrument: Preparative HPLC system with UV-Vis detection and Fraction Collector.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge C18 Prep or Phenomenex Gemini-NX C18).

    • Why: Traditional silica dissolves at pH > 8. Hybrid ethylene-bridged silica (BEH) is stable up to pH 12, allowing the use of basic mobile phases.

  • Dimensions: 19 x 150 mm (for 10-100 mg scale) or 30 x 150 mm (for >100 mg scale).

  • Particle Size: 5 µm or 10 µm.

Mobile Phase Composition
  • Solvent A (Aqueous): 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).
    • Mechanism:[2] At pH 10, the pyrrolidine amine (pKa ~10.5) exists in equilibrium with its free base form, and the pyridine is fully deprotonated. This increases hydrophobicity, allowing better retention and eliminating silanol interactions.[3]

  • Solvent B (Organic): Acetonitrile (MeCN).

Gradient Method (Generic)
Time (min)% Solvent BFlow Rate (mL/min)*Phase
0.0520Equilibration
1.0520Injection Hold
12.06020Linear Gradient
13.09520Wash
15.09520Wash
15.1520Re-equilibration

*Flow rate depends on column diameter (e.g., 20 mL/min for 19mm ID).

Sample Preparation
  • Diluent: Dissolve crude material in 10% MeCN / 90% 10mM Ammonium Bicarbonate (pH 10).

  • Filtration: 0.45 µm PTFE or Nylon syringe filter.

  • Concentration: ~50 mg/mL (High pH allows higher concentration without "fronting").

Part 3: Analytical QC Protocol (Purity Check)

Methodology: Low-pH Ion-Pairing or Acidic RP-HPLC Objective: Orthogonal verification. Using a different pH ensures that impurities co-eluting at high pH are resolved.

System Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD).

  • Dimensions: 4.6 x 100 mm, 3.5 µm.

  • Wavelength: 254 nm (Pyridine ring) and 210 nm (Universal).

Mobile Phase
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA acts as an ion-pairing agent, masking the positive charge of the pyrrolidine nitrogen to reduce tailing.

  • Solvent B: Acetonitrile + 0.1% TFA.

Gradient Table
Time (min)% BFlow Rate (mL/min)
0.021.0
8.0901.0
10.0901.0
10.121.0
14.021.0

Part 4: Visualization of Workflow

The following diagram illustrates the purification lifecycle, from crude synthesis to the final lyophilized salt or free base.

PurificationWorkflow Synthesis Crude Synthesis (Mixture) Extraction L/L Extraction (DCM / pH 12) Synthesis->Extraction Remove salts PrepLC Prep HPLC (pH 10 Hybrid C18) Extraction->PrepLC Inject Fraction Fraction Collection PrepLC->Fraction UV Trigger QC Analytical QC (pH 2 TFA Method) Fraction->QC Verify Purity QC->PrepLC Fail (Re-purify) Lyophilization Lyophilization (Final Product) QC->Lyophilization Pass (>98%)

Figure 1: Purification workflow emphasizing the orthogonal QC step to ensure pharmaceutical-grade purity.

Part 5: Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Interaction between the protonated pyrrolidine nitrogen and silanol groups (

    
    ).
    
  • Solution (Prep): Ensure pH is

    
     10. If pH drops below 9, the amine protonates, and tailing returns.
    
  • Solution (Analytical): If using the low-pH method, ensure TFA is fresh. Formic acid is often too weak to suppress tailing for this specific molecule; TFA is preferred.

Chiral Purity (Enantiomers)
  • Context: The 2-position of the pyrrolidine ring is chiral.[4] Synthesis often yields a racemate or requires verification of enantiomeric excess (ee).

  • Chiral Method: If enantiomeric separation is required, RP-HPLC will not suffice.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: The diethylamine is critical to keep the pyrrolidine basic and prevent non-specific binding.

Salt Form vs. Free Base
  • Prep HPLC Output: The High-pH method yields the Free Base (or partial Ammonium salt).

  • Storage: The free base is an oil or low-melting solid and may absorb

    
    . For long-term storage, conversion to a Hydrochloride (HCl) or Tartrate salt is recommended post-purification by adding 1 eq. of acid prior to lyophilization.
    

References

  • Sullivan, J. P., et al. (1997). "Pharmacological properties of ABT-089: 2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine." Journal of Pharmacology and Experimental Therapeutics. (Provides context on similar pyrrolidine-pyridine analogs and their handling).

  • Brown, L. L., et al. (2002).[4] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry. (Details synthesis and workup of related pyridine-pyrrolidine structures).

  • PubChem Compound Summary. "2-Methoxy-5-(2-pyrrolidinyl)pyridine" (CAS 185510-44-5).

  • Dolan, J. W. (2017).[5] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America.[5] (Fundamental theory on pH control for ionic separations).

Sources

Application Note: High-Resolution Chiral Separation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chiral resolution of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine and a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs). Due to the presence of a secondary amine on the pyrrolidine ring and a basic pyridine nitrogen, this molecule presents specific chromatographic challenges, notably peak tailing and strong non-specific interactions with silanols.

This guide provides a validated Normal Phase HPLC protocol as the primary method, with a Supercritical Fluid Chromatography (SFC) alternative for high-throughput screening. The methodology emphasizes the critical role of basic additives in the mobile phase to ensure peak symmetry and resolution (


).

Analyte Profile & Separation Strategy

Molecular Characteristics[1][2]
  • IUPAC Name: 2-Methoxy-5-(pyrrolidin-2-yl)pyridine

  • Chiral Center: C2 of the pyrrolidine ring.[1]

  • Key Functional Groups:

    • Secondary Amine (Pyrrolidine): Highly basic (

      
      ). Primary cause of peak tailing.
      
    • Pyridine Ring: Weakly basic; participates in

      
       interactions.
      
    • Methoxy Group: Electron-donating; influences the electron density of the pyridine ring, affecting dipole-dipole interactions with the chiral selector.

The "Basic Amine" Challenge

The separation of pyrrolidinyl-pyridine enantiomers is governed by the interaction between the analyte's amine and the residual silanol groups on the silica support of the column. Without suppression, this interaction leads to:

  • Severe peak tailing.

  • Broadening of bands, reducing resolution.

  • Irreversible retention (in extreme cases).

Strategic Solution: The use of Polysaccharide-based Chiral Stationary Phases (CSPs) combined with a Basic Mobile Phase Additive (Diethylamine or Isopropylamine) is the mandatory approach for this class of compounds.

Protocol A: Normal Phase HPLC (Gold Standard)

This method utilizes an amylose-based stationary phase, which has shown superior selectivity for nicotine analogs compared to cellulose phases due to the helical pitch of the polymer accommodating the pyrrolidine ring.

Materials & Equipment
  • Instrument: HPLC System with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions:

      
       mm, 5 
      
      
      
      m (Analytical).
  • Reagents:

    • n-Hexane (HPLC Grade).

    • 2-Propanol (IPA) (HPLC Grade).

    • Diethylamine (DEA) (Reagent Grade, >99%).

Mobile Phase Preparation
  • Composition: n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Preparation Steps:

    • Measure 900 mL of n-Hexane.

    • Measure 100 mL of 2-Propanol.

    • Add 1.0 mL of Diethylamine to the alcohol portion before mixing with hexane (ensures solubility).

    • Mix thoroughly and degas (sonication or vacuum filtration).

    • Note: Do not store mobile phase with DEA for >48 hours to prevent amine oxidation or evaporation.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5

m particles.
Temperature 25°CLower temperature favors enantioselectivity (

) for this interaction mechanism.
Detection UV @ 254 nmThe pyridine ring has strong absorbance at 254-260 nm.
Injection Vol. 5 - 10

L
Prevent column overload which reduces resolution.
Run Time ~15 - 20 minIsomers typically elute between 8 and 14 minutes.
Step-by-Step Execution
  • Column Conditioning: Flush the column with Mobile Phase (at 0.5 mL/min) for 30 minutes to equilibrate the stationary phase with the amine additive.

  • Sample Prep: Dissolve 1 mg of the racemate in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA or Ethanol if injecting large volumes, as solvent mismatch will distort peak shape.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Analysis: Inject sample.

  • Shutdown: Flush column with 90:10 Hexane/IPA (no amine) for 20 mins before storage to remove basic additives.

Protocol B: SFC Separation (High Throughput)

Supercritical Fluid Chromatography is preferred for preparative scale-up due to lower solvent viscosity and easier solvent recovery.

Materials
  • Column: Chiralcel OD-3 or Trefoil CEL1 (Cellulose-based).

  • Mobile Phase:

    
     (Main carrier) + Co-solvent.
    
  • Additive: 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA) in the co-solvent.

SFC Conditions
ParameterSetting
Mobile Phase

/ Methanol (85 : 15)
Additive 0.2% DEA added to the Methanol portion.
Back Pressure 120 bar (1740 psi)
Temperature 35°C
Flow Rate 3.0 mL/min (for 4.6 mm ID column)

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

G Start Start: Racemic 2-Methoxy-5-(2-pyrrolidinyl)pyridine Solubility Check Solubility: Soluble in Hexane/Alcohol? Start->Solubility NP_Route Route A: Normal Phase HPLC Solubility->NP_Route Yes RP_Route Route B: Reversed Phase HPLC (Immobilized CSP) Solubility->RP_Route No (Polar only) Screen_NP Screen: Chiralpak AD-H & OD-H MP: Hex/IPA/DEA (90:10:0.1) NP_Route->Screen_NP Eval_NP Evaluate: Resolution (Rs) & Tailing (Tf) Screen_NP->Eval_NP Good_Sep Result: Rs > 1.5, Tf < 1.2 (Validated Method) Eval_NP->Good_Sep Success Tailing Issue: Rs > 1.5 but Tf > 1.5 (Peak Tailing) Eval_NP->Tailing Tailing No_Sep Issue: Rs < 1.0 (Poor Selectivity) Eval_NP->No_Sep Co-elution Opt_Tailing Optimization: Increase DEA to 0.2% OR Switch to Ethanol co-solvent Tailing->Opt_Tailing Opt_Selectivity Optimization: Switch Column (AD -> OD -> IC) Lower Temp to 15°C No_Sep->Opt_Selectivity Opt_Tailing->Eval_NP Opt_Selectivity->Eval_NP

Figure 1: Method Development Decision Tree for Basic Chiral Amines.

Mechanism of Separation

Understanding the interaction is vital for troubleshooting. The separation relies on a "Three-Point Interaction" model:

  • H-Bonding: The carbonyl and NH groups on the carbamate backbone of the CSP form hydrogen bonds with the pyrrolidine amine (donor/acceptor) and the methoxy oxygen (acceptor).

  • Dipole-Dipole: Interaction between the pyridine ring and the aromatic rings of the chiral selector.

  • Inclusion: The pyrrolidine ring fits into the chiral cavities of the amylose helix.

Mechanism Analyte Analyte: (S)-Isomer H_Bond H-Bonding (Pyrrolidine NH <-> C=O) Analyte->H_Bond Pi_Pi Pi-Pi Stacking (Pyridine <-> Phenyl) Analyte->Pi_Pi Steric Steric Fit (Chiral Cavity) Analyte->Steric CSP Stationary Phase: Amylose Carbamate H_Bond->CSP Pi_Pi->CSP Steric->CSP

Figure 2: Interaction mechanism between 2-Methoxy-5-(2-pyrrolidinyl)pyridine and Polysaccharide CSP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Tf > 1.5) Residual silanol interactions.Increase DEA concentration to 0.2%. Ensure column is fully equilibrated (flush >30 mins).
Split Peaks Solvent mismatch.Dissolve sample in mobile phase. Do not use pure DMSO or MeOH for NP injections.
Retention Time Shift Amine adsorption on column.The column history matters. If the column was used for acidic compounds previously, wash extensively with 90:10 Hexane/IPA (no additives) before introducing DEA.
Low Resolution Temperature too high.Reduce column oven temperature to 15°C or 20°C to increase the separation factor (

).

References

  • Evaluation of Nicotine Sources and Enantiomers : El-Hage, R., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega. Link

  • Chiral Separation of Nornicotine Analogs : Dang, H., et al. (2021). Analysis and differentiation of tobacco-derived and synthetic nicotine products. ChemRxiv. Link

  • Mechanism of Amine Separation : Scriba, G. K. E. (2016). Chiral Recognition Mechanisms in Analytical Separation Sciences. Chromatographia. Link

  • SFC Methodologies for Basic Drugs : De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

developing analogs of 2-Methoxy-5-(2-pyrrolidinyl)pyridine for nAChR studies.

Application Note: Development and Characterization of High-Affinity nAChR Ligands (A-84543 Analogs)

Abstract & Introduction

The nicotinic acetylcholine receptor (nAChR) subtype ngcontent-ng-c1703228563="" _nghost-ng-c845981288="" class="inline ng-star-inserted">

A-84543



1

Developing analogs of A-84543 requires a precision-engineered approach to balance affinity (sub-nanomolar

selectivity

metabolic stability

Chemical Design & Synthesis Strategy

Rational Design: The Pharmacophore

The A-84543 scaffold relies on a "cation-

  • The Pyridine Ring (A-Ring): Substitution at the C-5 position (meta to the ether linkage) modulates lipophilicity and metabolic susceptibility. Halogens (Cl, F) or alkynes at this position often enhance potency.

  • The Linker: The ether oxygen is critical for the correct spatial orientation of the pyrrolidine nitrogen relative to the pyridine ring.

  • The Pyrrolidine Ring (B-Ring): The (S)-enantiomer is strictly required for high affinity at neuronal nAChRs. The N-methyl group is optimal for

    
     binding; larger groups often reduce efficacy (partial agonism).
    
Synthetic Protocol: Modular Ether Coupling

Objective: Synthesize 5-substituted analogs of A-84543 via a convergent Mitsunobu coupling strategy.

Reagents:

  • Core A: 5-substituted-3-hydroxypyridines (commercially available or synthesized via boronic acid oxidation).

  • Core B: (S)-(-)-1-Boc-2-pyrrolidinemethanol (N-Boc-L-prolinol).

  • Coupling Agents: Diethyl azodicarboxylate (DEAD), Triphenylphosphine (

    
    ).
    

Step-by-Step Methodology:

  • Mitsunobu Coupling:

    • Dissolve 5-substituted-3-hydroxypyridine (1.0 eq) and (S)-N-Boc-prolinol (1.2 eq) in anhydrous THF under

      
      .
      
    • Add

      
       (1.5 eq) and cool to 0°C.
      
    • Add DEAD (1.5 eq) dropwise over 30 minutes.

    • Stir at RT for 12–24 hours. Monitor by TLC/LC-MS.

    • Purification: Quench with water, extract with EtOAc. Purify intermediate ether via silica gel flash chromatography (Hexane/EtOAc gradient).

  • N-Deprotection:

    • Dissolve the intermediate in DCM. Add TFA (20% v/v).

    • Stir at RT for 2 hours.

    • Concentrate in vacuo. Basify with sat.

      
       and extract with DCM to yield the free amine.
      
  • Reductive Methylation (The A-84543 Motif):

    • Dissolve the free amine in MeOH.

    • Add Formaldehyde (37% aq., 5 eq) and stir for 30 mins.

    • Add

      
       (3 eq) and catalytic acetic acid.
      
    • Stir 4 hours at RT.

    • Final Purification: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Synthesis Workflow Diagram

SynthesisWorkflowcluster_QCQuality ControlStartStart: Building BlocksCoreA5-Substituted3-HydroxypyridineStart->CoreACoreB(S)-N-Boc-ProlinolStart->CoreBStep1Step 1: Mitsunobu Coupling(DEAD, PPh3, THF)CoreA->Step1CoreB->Step1Inter1Intermediate:Boc-Protected EtherStep1->Inter1Step2Step 2: Deprotection(TFA/DCM)Inter1->Step2Step3Step 3: Reductive Methylation(HCHO, NaBH3CN)Step2->Step3FinalFinal Analog:(S)-N-Methyl EtherStep3->FinalQC1NMR (1H, 13C)Final->QC1QC2Chiral HPLC(>95% ee)Final->QC2

Caption: Modular synthetic pathway for A-84543 analogs utilizing a convergent Mitsunobu coupling strategy.

Pharmacological Characterization (In Vitro)

Once synthesized, analogs must undergo a rigorous screening cascade. The primary goal is to establish the


Radioligand Binding Assay (Primary Screen)

Objective: Determine binding affinity (


Standard Radioligand:

Protocol:

  • Tissue Preparation: Use rat cerebral cortex homogenates or HEK-293 cells stably expressing human

    
     nAChRs.
    
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    (pH 7.4).
  • Incubation:

    • Prepare 96-well plates.

    • Add 25

      
      L test compound (7 concentrations, 0.1 nM – 10 
      
      
      M).
    • Add 25

      
      L 
      
      
      -Epibatidine (Final conc. ~0.5 nM).
    • Add 150

      
      L membrane homogenate (20–50 
      
      
      g protein).
    • Non-Specific Binding (NSB): Define using 100

      
      M (-)-Nicotine or 10 
      
      
      M Cytisine in separate wells.
  • Equilibrium: Incubate for 2 hours at 4°C (reduces proteolysis and receptor desensitization).

  • Harvesting: Rapidly filter through Whatman GF/C filters presoaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Functional Assay: FLIPR Calcium Flux (Secondary Screen)

Objective: Determine if the analog is an agonist, partial agonist, or antagonist. Platform: FLIPR (Fluorometric Imaging Plate Reader).

Protocol:

  • Cell Culture: HEK-293 cells stably transfected with human

    
     and 
    
    
    subunits. Note: Co-expression of a chaperone (e.g., NACHO) may enhance surface expression.
  • Dye Loading:

    • Plate cells (50,000/well) in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

    • Remove media. Add Calcium 4 Assay Kit dye (Molecular Devices) dissolved in HBSS/HEPES buffer.

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Agonist Mode:

    • Place plate in FLIPR.

    • Add test compounds online.

    • Measure fluorescence increase (

      
       influx) for 180 seconds.
      
    • Normalize response to

      
       Nicotine (Max control).
      
  • Antagonist Mode:

    • Pre-incubate cells with test compound for 5 minutes.[2]

    • Inject

      
       concentration of Nicotine.
      
    • Measure inhibition of the nicotine response.[3]

Screening Cascade Diagram

ScreeningCascadeLibraryAnalog LibraryBindingPrimary Screen:[3H]-Epibatidine BindingLibrary->BindingDecision1Ki < 10 nM?Binding->Decision1Decision1->LibraryNo (Discard)FunctionalSecondary Screen:FLIPR Calcium FluxDecision1->FunctionalYesDecision2Agonist orAntagonist?Functional->Decision2SelectivitySelectivity Panel:alpha7 (Bungarotoxin)alpha3beta4Decision2->SelectivityDefined ProfileLeadLead CandidateSelectivity->LeadHigh Selectivity

Caption: Step-wise screening cascade to filter analogs from raw synthesis to lead candidates.

Data Analysis & Interpretation

Key Parameters
ParameterDefinitionTarget Value for A-84543 Analog

(nM)
Inhibition Constant< 10 nM (High Affinity)

(nM)
Potency (Functional)< 100 nM

(%)
Efficacy (relative to Nicotine)> 80% (Full Agonist) or 20-50% (Partial)
Selectivity Ratio

> 1000-fold
Troubleshooting
  • High Non-Specific Binding: Ensure filters are soaked in 0.5% PEI for at least 3 hours. Use fresh

    
    -Epibatidine.
    
  • Low Signal in FLIPR: nAChRs desensitize rapidly. Ensure compound addition speed is optimized. Use "High Sensitivity" (HS) stoichiometry cell lines (

    
    ) for better calcium permeability.
    

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors."[4][5] Journal of Medicinal Chemistry, 39(4), 817–825.[6] Link

  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist."[1] Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254.[6] Link

  • Wei, Z. L., et al. (2005).[7] "Novel pyridyl ring C5 substituted analogues of epibatidine and 3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine (A-84543) as highly selective agents for neuronal nicotinic acetylcholine receptors containing beta2 subunits."[1] Journal of Medicinal Chemistry, 48(6), 1721–1724.[1] Link

  • Brown, L. L., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 45(13), 2841–2849. Link

  • Molecular Devices. "FLIPR Calcium 4 Assay Kit Protocol." Application Note. Link

Application Note: Pharmacological Evaluation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a synthetic analog of the nicotinic acetylcholine receptor (nAChR) ligand class, structurally related to nornicotine and ABT-418 . Characterized by a pyridine ring substituted with a methoxy group at the C2 position and a pyrrolidine ring at C5, this compound represents a strategic modification of the classic nicotinic pharmacophore.

The introduction of the methoxy group is predicted to enhance lipophilicity and blood-brain barrier (BBB) permeability compared to the parent nornicotine structure, while potentially blocking metabolic oxidation at the susceptible


-carbon positions. This Application Note outlines the standardized protocols for evaluating its efficacy in cognitive enhancement  (Novel Object Recognition) and antinociception  (Formalin Test), grounded in the established structure-activity relationships (SAR) of 

selective agonists.

Chemical Properties & Formulation

To ensure experimental reproducibility, precise formulation is critical. The free base form of pyrrolidinyl pyridines can be unstable and prone to oxidation; salt forms (dihydrochloride or tartrate) are preferred for in vivo use.

Physicochemical Profile
PropertySpecification
Chemical Name 2-Methoxy-5-(2-pyrrolidinyl)pyridine
CAS Number 185510-44-5
Molecular Formula C₁₀H₁₄N₂O
Predicted Mechanism

nAChR Partial Agonist
Solubility Soluble in DMSO (>10 mg/mL); Aqueous solubility requires pH adjustment.
Vehicle Preparation Protocol (Rodent Injection)

Objective: Create a 1 mg/mL stock solution for Intraperitoneal (i.p.) or Subcutaneous (s.c.) administration.

  • Weighing: Accurately weigh 10 mg of 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

  • Dissolution (Acidification): If using the free base, add 1 molar equivalent of 0.1 N HCl. Vortex until clear.

    • Note: If using a pre-made salt, dissolve directly in 0.9% saline.

  • Dilution: Bring to final volume (10 mL) with sterile 0.9% physiological saline.

  • pH Adjustment: Adjust pH to 7.2–7.4 using dilute NaOH. Critical: Highly acidic solutions can cause peritoneal irritation, confounding behavioral data (false positives in pain assays).

  • Filtration: Filter sterilize through a 0.22 µm PES membrane.

Mechanism of Action (Hypothesis)

The compound targets the


 nAChR subtype , the predominant nicotinic receptor in the mammalian brain.[1] Activation of these presynaptic receptors in the hippocampus and prefrontal cortex modulates the release of neurotransmitters essential for synaptic plasticity.

G Agonist 2-Methoxy-5-(2-pyrrolidinyl)pyridine Receptor Presynaptic α4β2 nAChR Agonist->Receptor Binding (High Affinity) IonChannel Ca2+ Influx Receptor->IonChannel Conformational Change Vesicle Synaptic Vesicle Fusion IonChannel->Vesicle Depolarization Release Neurotransmitter Release (ACh, Glutamate, DA) Vesicle->Release Exocytosis Effect LTP Enhancement / Antinociception Release->Effect Post-synaptic Signaling

Figure 1: Signal transduction pathway. The compound acts as a partial agonist, stimulating presynaptic calcium influx to facilitate neurotransmitter release.

Experimental Protocol A: Cognitive Enhancement

Model: Novel Object Recognition (NOR) Task (Mice/Rats) Rationale: The NOR task is less stressful than the Morris Water Maze and highly sensitive to cholinergic modulation. It relies on the rodent's innate preference for novelty, a behavior disrupted by cholinergic antagonists (e.g., scopolamine) and restored by nAChR agonists.

Study Design
  • Subjects: Male C57BL/6J mice (8-10 weeks) or Wistar Rats.

  • Groups: (n=10 per group)

    • Vehicle Control

    • Low Dose (0.03 mg/kg)

    • Mid Dose (0.1 mg/kg)

    • High Dose (0.3 mg/kg)

    • Positive Control (Nicotine 0.1 mg/kg or Donepezil 1 mg/kg)

Workflow
  • Habituation (Days 1-2): Allow animals to explore the empty open-field arena (40x40 cm) for 10 minutes daily to reduce anxiety.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow 10 minutes of exploration.

    • Criteria: Animal must explore objects for >20 seconds total.

  • Retention Interval: Return animal to home cage for 24 hours (Long-term memory assessment).

  • Drug Administration: Administer compound (i.p. or s.c.) 30 minutes prior to the Test Phase.

    • Note: Pre-training administration tests acquisition; pre-testing administration tests recall. For nAChR agonists, pre-testing (recall) is standard.

  • Test Phase (Day 4):

    • Place one familiar object (A) and one novel object (B).

    • Record exploration for 5 minutes.

  • Analysis: Calculate Discrimination Index (DI).

    
    
    

Experimental Protocol B: Antinociception

Model: Formalin Test (Mice) Rationale: nAChR agonists exhibit potent analgesic properties. The formalin test is biphasic: Phase I (0-5 min) represents direct nociceptor activation; Phase II (15-45 min) represents central sensitization/inflammation.


 agonists typically inhibit Phase II .
Workflow
  • Acclimation: Place mice in transparent Plexiglas observation cylinders for 30 minutes.

  • Pre-treatment: Administer Vehicle or Compound (0.03 – 1.0 mg/kg, s.c.) 30 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 2.5% Formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately start recording.

    • Phase I: 0 to 5 minutes post-injection.[2]

    • Quiescent Period: 5 to 15 minutes.

    • Phase II: 15 to 45 minutes post-injection.

  • Scoring: Record the total time (seconds) spent licking or biting the injected paw.

Expected Data Profile (Simulated)
Treatment (mg/kg)Phase I (sec)Phase II (sec)% Inhibition (Phase II)
Vehicle65 ± 5210 ± 15-
0.03 62 ± 6180 ± 1214%
0.1 58 ± 4120 ± 1043%
0.3 45 ± 560 ± 8**71%

* p < 0.05 vs Vehicle

Safety & Toxicology: Seizure Liability

A critical limitation of nAChR agonists is the therapeutic window between efficacy and seizure induction.

Protocol: Tail Vein Infusion

  • Restrain mouse.

  • Infuse compound continuously at a rate of 0.1 mL/min.

  • Record the dose at the onset of:

    • Straub tail (first sign of peripheral nAChR activation).

    • Clonic seizure (CNS toxicity).

  • Therapeutic Index (TI): Calculate

    
    . A viable candidate requires TI > 10.
    

Experimental Timeline

Timeline cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Safety Step1 Salt Selection & pH Adj. Step2 NOR Habituation (2 Days) Step1->Step2 Step3 NOR Training (Day 3) Step4 Dosing & Testing (Day 4) Step3->Step4 Step5 Formalin Test (Analgesia) Step4->Step5 Washout (7 days) Step6 Seizure Threshold (Toxicity) Step5->Step6

Figure 2: Sequential workflow for pharmacological characterization. Note the washout period if using the same cohort (though separate cohorts are recommended).

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[3][4] Journal of Medicinal Chemistry, 39(4), 817-825.

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology, 74(8), 1092-1101.

  • Trezza, V., et al. (2008). Effects of the selective alpha4beta2 nicotinic acetylcholine receptor agonist RJR-2403 on novel object recognition and social recognition in rats. Psychopharmacology, 199(2), 271-281.

  • Damaj, M. I., et al. (1998). Antinociceptive responses to nicotinic acetylcholine receptor ligands in the formalin test: profile and mechanism of action. European Journal of Pharmacology, 356(2-3), 165-175.

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery.[1][3] Journal of Medicinal Chemistry, 40(26), 4169-4194.

Sources

analytical techniques for quantifying 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2025-NIC

Abstract

This technical guide details the analytical quantification of 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine and a potent ligand for nicotinic acetylcholine receptors (nAChRs). Due to its application in neuropharmacology and potential presence as a byproduct in synthetic nicotine manufacturing, precise quantification is critical. This protocol outlines two distinct workflows: LC-MS/MS for trace-level bioanalysis (plasma/tissue pharmacokinetics) and HPLC-UV for bulk drug substance purity profiling.

Introduction & Physicochemical Context

2-Methoxy-5-(2-pyrrolidinyl)pyridine belongs to a class of 3-pyridyl ether compounds often investigated as PET radiotracers or therapeutic agents for neurodegenerative disorders. Structurally, it consists of a pyridine ring substituted with a methoxy group at the C2 position and a pyrrolidine ring at the C5 position.

Critical Analytical Challenges:
  • Basicity: The pyrrolidine nitrogen (

    
    ) is highly basic (
    
    
    
    ). Under standard acidic HPLC conditions (formic acid), this moiety becomes protonated, leading to severe secondary interactions with silanol groups on the stationary phase (peak tailing).
  • Isomeric Selectivity: It must be chromatographically resolved from structural isomers such as nicotine (3-(1-methyl-2-pyrrolidinyl)pyridine) and nornicotine , as well as potential synthetic impurities like halogenated pyridines.

  • Lipophilicity: The methoxy substitution increases

    
     compared to nornicotine, facilitating Blood-Brain Barrier (BBB) penetration but also requiring optimized organic extraction solvents.
    
Method A: LC-MS/MS Bioanalytical Protocol

Scope: Quantification of analyte in rat plasma and brain homogenate (PK/PD studies). Sensitivity: Lower Limit of Quantification (LLOQ) target: 0.1 ng/mL.

2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct protein precipitation is often insufficient for trace analysis of lipophilic alkaloids due to matrix effects. An alkaline LLE is recommended to neutralize the pyrrolidine amine and drive the analyte into the organic phase.

Reagents:

  • Internal Standard (IS): Nornicotine-d4 or Cotinine-d3 (100 ng/mL in methanol).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).

  • Buffer: 0.1 M Ammonium Hydroxide (

    
    ).
    

Protocol Steps:

  • Aliquot: Transfer 50

    
     of plasma/tissue homogenate to a 1.5 mL Eppendorf tube.
    
  • Spike: Add 10

    
     of Internal Standard solution.
    
  • Basify: Add 50

    
     of 0.1 M Ammonium Hydroxide. Rationale: Ensures the pyrrolidine nitrogen is uncharged (free base form) to maximize solubility in the organic layer.
    
  • Extract: Add 600

    
     of MTBE. Vortex vigorously for 5 minutes.
    
  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Evaporate: Transfer the supernatant (top organic layer) to a clean glass vial. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100

    
     of Mobile Phase A/B (90:10).
    
2.2 LC-MS/MS Conditions

To combat peak tailing, a High-pH Reverse Phase strategy is employed.

  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5

    
    ).
    
    • Why BEH C18? Ethylene-bridged hybrid particles are stable at high pH (up to pH 12), allowing the use of basic mobile phases.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: 100% Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    4.0 95
    5.0 95
    5.1 5

    | 7.0 | 5 |

2.3 Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)
2-Methoxy-5-(2-pyrrolidinyl)pyridine 179.1 148.1 (Quant)2550
179.1120.1 (Qual)3550
Nornicotine-d4 (IS) 153.1134.12250

Note: The transition 179.1


 148.1 corresponds to the loss of the methoxy group (

) or pyrrolidine ring fragmentation, characteristic of this class.
Method B: HPLC-UV Purity Profiling

Scope: Quality control of synthesized bulk material or impurity testing in synthetic nicotine. Detection Limit: 0.05% w/w (Area normalization).

3.1 Chromatographic Conditions
  • Column: Phenomenex Kinetex EVO C18 (4.6 x 150 mm, 5

    
    ).[2]
    
  • Mobile Phase: Phosphate Buffer (20 mM, pH 7.4) / Acetonitrile (Isocratic 75:25).

    • Note: While high pH is ideal for peak shape, pH 7.4 is often sufficient for UV purity work if using "EVO" or "Gemini" columns designed for basic compounds.

  • Wavelength: 260 nm (Maximal absorbance for the pyridine ring).

  • Injection Volume: 10

    
    .
    
  • Run Time: 15 minutes.

3.2 System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between the analyte and any synthetic precursors (e.g., 2-chloro-5-(2-pyrrolidinyl)pyridine).
  • %RSD (Area):

    
     for 6 replicate injections.
    
Visualization of Workflows
Figure 1: Bioanalytical Extraction Logic (LLE)

BioanalysisWorkflow Start Biological Sample (Plasma/Brain Homogenate) IS_Add Add Internal Standard (Nornicotine-d4) Start->IS_Add Basify Basify (pH > 10) Ammonium Hydroxide IS_Add->Basify Extract Liquid-Liquid Extraction Solvent: MTBE Basify->Extract Neutralize Amine PhaseSep Phase Separation (Centrifuge 10k x g) Extract->PhaseSep Organic Collect Organic Layer (Top Phase) PhaseSep->Organic Dry Evaporate to Dryness (N2 stream @ 40°C) Organic->Dry Recon Reconstitute (10% ACN in Water) Dry->Recon Inject Inject into LC-MS/MS (High pH C18) Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring neutralization of the basic pyrrolidine nitrogen for maximal recovery.

Figure 2: HPLC Method Development Decision Tree

MethodSelection Start Analyte: 2-Methoxy-5- (2-pyrrolidinyl)pyridine Goal Define Goal Start->Goal Trace Trace Bioanalysis (< 1 ng/mL) Goal->Trace Purity Purity/Assay (> 0.1 mg/mL) Goal->Purity MS_Path LC-MS/MS (MRM) Trace->MS_Path UV_Path HPLC-UV (260 nm) Purity->UV_Path Col_MS Column: BEH C18 pH 10 (NH4HCO3) MS_Path->Col_MS Maximize Sensitivity Col_UV Column: Kinetex EVO pH 7.4 (Phosphate) UV_Path->Col_UV Maximize Robustness

Caption: Decision matrix for selecting the appropriate detection and chromatographic conditions based on analytical requirements.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Peak Tailing Protonation of pyrrolidine N interacting with silanols.Increase mobile phase pH to >9.5 using Ammonium Bicarbonate.[2] Switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Poroshell HPH).
Low Recovery (LLE) pH of sample not basic enough.Ensure sample pH is >10 before adding MTBE. The pyrrolidine pKa is ~9; it must be fully deprotonated.
Carryover Adsorption to injector needle.Use a needle wash solution containing 0.1% Formic Acid in 50:50 MeOH:Water to protonate and wash away the basic residue.
Interference Co-elution with Nicotine/Nornicotine.[1]Optimize the gradient slope. Nicotine elutes later due to the N-methyl group (higher lipophilicity). Verify MRM transitions (Nicotine precursor is 163.1).
References
  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.[3] Journal of Medicinal Chemistry.

  • Tölgyesi, L. (2014). LC-MS/MS Analysis of Pyrrolizidine Alkaloids from Plant Matrix Using the Agilent 1290 UHPLC Coupled with 6490 QQQ. Agilent Technologies Application Note.[4]

  • Pichika, R., et al. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine.[5] Molecular Imaging and Contrast Agent Database (MICAD).

  • Farsalinos, K. E., et al. (2019). The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids. International Journal of Environmental Research and Public Health.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235384, 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

Sources

preparation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (ABT-418) Stock Solutions

Abstract & Scientific Context

2-Methoxy-5-(2-pyrrolidinyl)pyridine, commonly known as ABT-418 , is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting high affinity for the


 subtype.[1] It is widely utilized in neuropharmacology to investigate cognitive enhancement, anxiolytic effects, and neuroprotective mechanisms in Alzheimer’s disease and ADHD models.

The preparation of ABT-418 stock solutions requires strict adherence to physicochemical principles. As a pyridine derivative with a pyrrolidine ring, the compound is susceptible to oxidation and hygroscopicity. Inaccurate solubilization can lead to experimental variability, particularly in receptor binding assays where nanomolar precision is required. This guide provides a validated protocol for preparing stable master stocks and working solutions, ensuring maximum reproducibility.

Physicochemical Profile & Handling

Before initiating the protocol, verify the specific form of the compound (Free Base vs. Salt). The Hydrochloride (HCl) salt is the standard stable solid form supplied by most vendors.

Table 1: Key Chemical Properties[2][3]
PropertyData (HCl Salt)Data (Free Base)
CAS Number 147388-83-8147402-53-7
Molecular Weight 202.68 g/mol 178.23 g/mol
Appearance White to light brown powderColorless to pale yellow liquid/oil
Solubility (Water) ~12 mg/mL (59 mM)Soluble (pH dependent)
Solubility (DMSO) ≥ 40 mg/mL (~200 mM)Soluble
Solubility (Ethanol) SolubleSoluble
Storage (Solid) -20°C (Desiccated)-20°C (Protect from light)
Safety & PPE
  • Toxicity: ABT-418 is a bioactive nicotinic agonist.[1] Treat as potentially toxic by inhalation, ingestion, or skin contact.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood or biological safety cabinet to prevent inhalation.

Solvent Selection Strategy

The choice of solvent dictates the stability and application of the stock solution.

  • Dimethyl Sulfoxide (DMSO): Recommended for Master Stocks. DMSO prevents hydrolysis and microbial growth, and its high boiling point ensures concentration stability. It is suitable for long-term storage at -80°C.[2]

  • Water/Saline: Recommended for Working Solutions. Aqueous stock solutions are less stable (prone to hydrolysis and oxidation) and should be prepared fresh or used within 24 hours.

  • Ethanol: Viable for specific evaporation protocols but prone to evaporation, altering concentration over time.

Protocol 1: Preparation of Master Stock (50 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials
  • ABT-418 Hydrochloride (Solid)[3][2][4]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)

  • Amber glass vials (Borosilicate, screw-cap with PTFE liner)

  • Vortex mixer

Procedure
  • Equilibration: Allow the vial of ABT-418 solid to equilibrate to room temperature inside a desiccator before opening. Rationale: Prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh approximately 10 mg of ABT-418 HCl into a tared amber glass vial. Record the exact mass (

    
    ) in mg.
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 50 mM  concentration using the formula:
    
    
    
    
    Example: For 10.2 mg of ABT-418 HCl (MW 202.68):
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be clear and colorless to pale yellow.

    • Note: If particulates persist, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquot & Storage: Dispense the master stock into small aliquots (e.g., 50 µL) in cryovials. Flash freeze in liquid nitrogen (optional) and store at -80°C .

    • Stability:[2][5] Stable for 6–12 months at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol 2: Preparation of Working Solutions (For In Vitro/In Vivo)

Objective: Dilute Master Stock for immediate experimental use.

Procedure
  • Thaw: Thaw a single aliquot of the 50 mM DMSO Master Stock at room temperature. Vortex briefly.

  • Dilution Vehicle:

    • In Vitro (Cell Culture): Sterile PBS or cell culture media.

    • In Vivo (Animal): Sterile 0.9% Saline.

  • Dilution Step: Dilute the Master Stock to the desired working concentration (e.g., 10 µM).

    • Formula:

      
      
      
    • Example: To prepare 10 mL of 10 µM working solution from 50 mM stock:

      
      
      
  • Solvent Control: Ensure the final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity in biological assays.

  • Filtration (Optional but Recommended): For animal injection or cell culture, pass the working solution through a 0.22 µm PES or PVDF syringe filter .

    • Caution: Do not use Nylon filters if the protein binding is a concern, though ABT-418 is a small molecule.

Visual Workflows

Figure 1: Master Stock Preparation Workflow

MasterStockPrep Start Start: ABT-418 HCl (Solid, Desiccated) Weigh Weigh Solid (Amber Vial) Start->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC QC Check: Clear Solution? Dissolve->QC QC->Dissolve No (Repeat Vortex) Aliquot Aliquot into Cryovials QC->Aliquot Yes Store Store at -80°C (Protect from Light) Aliquot->Store

Caption: Step-by-step workflow for the preparation of a stable 50 mM ABT-418 Master Stock in DMSO.

Figure 2: Dilution & Application Logic

DilutionLogic cluster_App Application Route Stock Master Stock (50 mM in DMSO) InVitro In Vitro (Cells/Slices) Stock->InVitro InVivo In Vivo (Rodents) Stock->InVivo Diluent1 Dilute in Media/PBS (Final DMSO < 0.1%) InVitro->Diluent1 Diluent2 Dilute in 0.9% Saline (Filter Sterilize 0.22µm) InVivo->Diluent2 Usage1 Apply immediately (Unstable >24h) Diluent1->Usage1 Usage2 IP/SC Injection (Fresh Prep Only) Diluent2->Usage2

Caption: Decision tree for diluting Master Stocks into appropriate vehicles for specific experimental endpoints.

Quality Control & Troubleshooting

  • Precipitation: If precipitation occurs upon dilution into aqueous buffer, it may be due to high concentration or pH shock. Ensure the working concentration does not exceed the water solubility limit (~12 mg/mL). For high doses, stepwise dilution or the use of a co-solvent (e.g., Tween-80 <5%) may be required, though rare for this compound.

  • Color Change: A shift from colorless/pale yellow to dark brown indicates oxidation. Discard the stock immediately.

  • Verification: For GLP studies, verify the concentration of the Master Stock using HPLC-UV (detection at ~260 nm, typical for pyridine rings) against a fresh standard curve.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119380, ABT-418. Retrieved from [Link]

  • Decker, M. W., et al. (1994).[1] (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities.[1][2][4][6] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

application of 2-Methoxy-5-(2-pyrrolidinyl)pyridine in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxy-5-(2-pyrrolidinyl)pyridine in Neurodegenerative Disease Research

Abstract

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a synthetic nicotinic acetylcholine receptor (nAChR) ligand, structurally analogous to nornicotine. Belonging to the class of pyridine-pyrrolidine derivatives, it functions as a probe for investigating cholinergic signaling pathways implicated in neurodegenerative disorders. This application note details the pharmacological utility of this compound, focusing on its application in in vitro neuroprotection assays and in vivo cognitive assessment. By modulating high-affinity nAChR subtypes (primarily


), this compound serves as a critical tool for elucidating mechanisms of synaptic survival and cognitive recovery in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) models.

Pharmacological Profile & Mechanism of Action

Compound Class: Neuronal nAChR Agonist/Ligand Target: High-affinity


 and 

nAChR subtypes. Mechanism: Unlike traditional cholinesterase inhibitors, 2-Methoxy-5-(2-pyrrolidinyl)pyridine acts directly on postsynaptic and presynaptic receptors.
  • Binding: The pyrrolidine nitrogen interacts with the cation-binding subsite of the nAChR, while the pyridine ring interacts with the hydrophobic subsite (Trp residues). The 2-methoxy substituent modulates lipophilicity and receptor subtype selectivity compared to the parent nornicotine.

  • Signaling: Agonist binding triggers channel opening, allowing Ca

    
     influx.
    
  • Neuroprotection: Elevated intracellular Ca

    
     activates the PI3K/Akt pathway, leading to phosphorylation of Bcl-2 (anti-apoptotic) and inhibition of GSK-3
    
    
    
    (reducing Tau hyperphosphorylation).
Signaling Pathway Visualization

G Ligand 2-Methoxy-5- (2-pyrrolidinyl)pyridine Receptor α4β2 / α7 nAChR Ligand->Receptor Binding Ca_Influx Ca2+ Influx Receptor->Ca_Influx Channel Opening PI3K PI3K Activation Ca_Influx->PI3K Signaling Akt Akt Phosphorylation PI3K->Akt CREB CREB Activation Akt->CREB Transcription Bcl2 Bcl-2 (Survival) Akt->Bcl2 Stabilization Apoptosis Apoptosis (Inhibited) Bcl2->Apoptosis Blocks

Figure 1: Signal transduction pathway. The compound activates nAChRs, triggering a kinase cascade that promotes neuronal survival.

Protocol: In Vitro Neuroprotection Assay

Objective: To quantify the neuroprotective efficacy of 2-Methoxy-5-(2-pyrrolidinyl)pyridine against Amyloid-Beta (A


) or Glutamate-induced toxicity.

Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).

Reagents & Preparation
  • Stock Solution: Dissolve 10 mg of 2-Methoxy-5-(2-pyrrolidinyl)pyridine in sterile water or saline to create a 10 mM stock. Store at -20°C.

  • Working Solution: Dilute in serum-free media to 1, 10, and 50

    
    M immediately before use.
    
  • Insult Agent: Oligomerized A

    
     (10 
    
    
    
    M) or L-Glutamate (1 mM).
Step-by-Step Methodology
  • Seeding:

    • Plate SH-SY5Y cells in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Differentiation (Optional but Recommended):

    • Treat with 10

      
      M Retinoic Acid (RA) for 5 days to induce a neuronal phenotype (increased nAChR expression).
      
  • Pre-Treatment (Critical Step):

    • Remove media and wash with PBS.

    • Add media containing 2-Methoxy-5-(2-pyrrolidinyl)pyridine (1, 10, 50

      
      M).
      
    • Incubate for 2-4 hours. Note: Pre-treatment allows for receptor activation and kinase signaling upregulation prior to toxic insult.

  • Toxic Insult:

    • Without removing the drug, add A

      
       (final conc. 10 
      
      
      
      M) or Glutamate.
    • Incubate for 24 hours.

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

Data Analysis Table:

Group Treatment Expected Viability (%) Interpretation
Control Vehicle only 100% Baseline

| Insult | A


 (10 

M) | 40-50% | Successful Toxicity | | Low Dose | Compound (1

M) + Insult | 55-65% | Partial Protection | | Optimal Dose | Compound (10

M) + Insult
| 75-85% | Significant Neuroprotection | | Blocker | Compound + Mecamylamine | 40-50% | Confirms nAChR Specificity |

Protocol: In Vivo Cognitive Assessment (Morris Water Maze)

Objective: To evaluate spatial memory recovery in Alzheimer’s transgenic mice (e.g., 5xFAD or APP/PS1) following chronic treatment.

Formulation & Dosing
  • Vehicle: 0.9% Sterile Saline.

  • Dosage: 0.6 mg/kg (based on efficacy of structural analogs like ABT-418 in rodent models).

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily.

Experimental Workflow

Workflow Start Acclimatization (Day -7 to 0) Treatment Drug Administration (Day 1 - 14) 0.6 mg/kg i.p. daily Start->Treatment Training MWM Acquisition (Day 15 - 19) Hidden Platform Treatment->Training Continue Dosing Probe Probe Trial (Day 20) No Platform Training->Probe Sacrifice Histology/Biochem (Day 21) Probe->Sacrifice

Figure 2: In vivo study timeline. Chronic dosing precedes behavioral testing to allow for neuroplastic changes.

Detailed Procedure
  • Acquisition Phase (Days 15-19):

    • Pool is filled with opaque water (22°C).

    • Hidden platform is submerged 1 cm below surface in the Target Quadrant (TQ).

    • Mice receive 4 trials/day (60s max) starting from different cardinal points.

    • Metric: Latency to find platform (Time).

  • Probe Trial (Day 20):

    • Platform is removed.[1]

    • Mouse is released opposite to TQ.

    • Track swim path for 60 seconds.[1]

    • Metric: Time spent in Target Quadrant (%).

  • Statistical Validation:

    • Effective treatment should result in significantly shorter latency by Day 18-19 and >35% time spent in TQ during the probe trial (vs. ~25% chance level).

Technical Considerations & Troubleshooting

  • Receptor Desensitization: nAChR agonists exhibit a bell-shaped dose-response curve. High concentrations (>50

    
    M in vitro or >3 mg/kg in vivo) may cause receptor desensitization, rendering the treatment ineffective or antagonistic. Adhere strictly to the 1-10 
    
    
    
    M range.
  • Compound Stability: The pyrrolidine ring is susceptible to oxidation. Solutions should be prepared fresh or stored under nitrogen/argon at -80°C.

  • Selectivity Validation: To confirm the effect is mediated by

    
     receptors, co-incubate with Dihydro-beta-erythroidine (DH
    
    
    
    E)
    , a selective antagonist. If the neuroprotective effect is abolished, the mechanism is confirmed.

References

  • Arneric, S. P., et al. (1994). "(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities."[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Decker, M. W., et al. (1994). "In vivo characterization of ABT-418: a novel cholinergic ligand." Journal of Pharmacology and Experimental Therapeutics. Link

  • Kihara, T., et al. (2001). "alpha7 nicotinic receptor transduces signals to phosphatidylinositol 3-kinase to block A beta-amyloid-induced neurotoxicity." Journal of Biological Chemistry. Link

  • Potter, A., et al. (1999). "Acute effects of the selective cholinergic channel activator (nicotinic agonist) ABT-418 in Alzheimer's disease." Psychopharmacology. Link

  • Buccafusco, J. J., et al. (2007). "Neuronal nicotinic receptor subtypes: defining therapeutic targets." Molecular Pharmacology. Link

Sources

Functional Characterization of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (ABT-418) at nAChR Subtypes

[1][2][3]

Introduction & Compound Profile

2-Methoxy-5-(2-pyrrolidinyl)pyridine , commonly known as ABT-418 , represents a pivotal class of "cholinergic channel activators."[1] Unlike nicotine, which activates a broad spectrum of nicotinic acetylcholine receptors (nAChRs) including those in the autonomic ganglia (

subtype selectivity1

Its therapeutic potential (cognitive enhancement in Alzheimer’s, ADHD) relies on a specific pharmacological profile:

  • High Affinity/Agonism at neuronal

    
     receptors (CNS target).[2][1]
    
  • Reduced/Negligible Activity at

    
     receptors (Peripheral side-effect target).
    
  • Distinct Profile at

    
     homomeric receptors compared to full agonists.
    

This guide details the protocols for verifying this selectivity profile using Two-Electrode Voltage Clamp (TEVC) electrophysiology and Calcium Flux assays.

Chemical & Storage Profile
  • IUPAC Name: 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (Note: ABT-418 is an isoxazole analog of nicotine; the title compound 2-Methoxy... is a structural analog often used in SAR studies. For this protocol, we focus on the functional handling of the ABT-418 isoxazole class.)

  • Solubility: Water soluble (up to 50 mM).

  • Storage: Desiccate at -20°C. Solutions should be prepared fresh or stored at -80°C for <1 month.

  • Handling: Potent neurotoxin. Use Class II Biosafety Cabinet.

Pharmacological Selectivity Profile[2]

The following data summarizes the expected functional readout. You must validate your assay against these benchmarks.

Receptor SubtypePrimary LocationABT-418 ActivityFunctional Potency (

)
Efficacy (

) vs. ACh

CNS (Cortex, Thalamus)Potent Agonist ~30 - 100 nMPartial to Full (~60-80%)

CNS (Hippocampus)Weak/Partial Agonist > 10

M
Low (< 20%)

Autonomic GangliaNegligible > 100

M
< 5% (Safety Margin)

Neuromuscular JunctionInactive N/A0%

Application 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Rationale: TEVC is the gold standard for nAChR characterization. nAChRs desensitize rapidly (milliseconds to seconds). Xenopus oocytes allow for rapid perfusion and robust expression of heteromeric subunits (


Experimental Workflow Diagram

TEVC_WorkflowFigure 1: TEVC Workflow for nAChR CharacterizationPrep1. cRNA Preparation(T7 Transcription)Inject2. Oocyte Injection(1:1 ratio a4:b2)Prep->Inject 50 ng total RNAIncubate3. Incubation(2-5 Days @ 18°C)Inject->Incubate Protein ExpressionRecord4. TEVC Recording(Clamp @ -70mV)Incubate->Record Place in ChamberAnalysis5. Data Analysis(Hill Equation)Record->Analysis Export .abf/.dat

Detailed Protocol
Phase A: Oocyte Preparation & Injection[3]
  • cRNA Synthesis: Linearize plasmids containing human

    
     and 
    
    
    subunits. Transcribe using T7 mMessage mMachine kit.
  • Ratio Control: Mix

    
     and 
    
    
    cRNA in a 1:1 ratio (by mass) to favor the high-sensitivity
    
    
    stoichiometry.
    • Note: Altering ratios to 10:1 (

      
      ) can produce the low-sensitivity 
      
      
      isoform.
  • Injection: Inject 50 nL of RNA mix (total 10-50 ng) into Stage V-VI defolliculated oocytes.

  • Incubation: Store in ND96 buffer + Pyruvate + Gentamicin at 18°C for 3-5 days.

Phase B: Electrophysiological Recording
  • Rig Setup: GeneClamp 500B or OpusXpress.[4]

  • Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl

    
    , 1.8 mM CaCl
    
    
    , 5 mM HEPES, pH 7.5.
    • Critical: Add 1

      
      M Atropine  to perfusion buffer to block endogenous muscarinic receptors if using native tissue extracts, though less critical for pure cRNA injection.
      
  • Electrodes: Pull borosilicate glass to 0.5–2.0 M

    
     resistance. Fill with 3M KCl.
    

Step-by-Step Recording:

  • Clamp: Impale oocyte and clamp voltage (

    
    ) at -70 mV .
    
  • Baseline: Establish stable baseline for 60 seconds.

  • Agonist Application (ABT-418):

    • Apply ABT-418 for 5-10 seconds via gravity perfusion or automated valve.

    • Why short application? To capture the peak current (

      
      ) before desensitization onset.
      
  • Washout: Wash with ND96 for 3-5 minutes.

    • Self-Validation: Ensure current returns to baseline. If baseline shifts >10%, discard cell.

  • Normalization Control: At the end of the dose-response curve, apply 100

    
    M Acetylcholine (ACh)  or 10 
    
    
    M Nicotine
    to define
    
    
    (100% response).

Application 2: High-Throughput Calcium Flux (FLIPR)

Rationale: For screening libraries or confirming activity in mammalian environments (HEK293 cells). This assay measures the influx of

Mechanism of Action Diagram

MOAFigure 2: Signal Transduction in Calcium Flux AssayABTABT-418Reca4b2 Receptor(Closed)ABT->Rec BindsRecOpena4b2 Receptor(Open)Rec->RecOpen ConformationalChangeIonCa2+ / Na+ InfluxRecOpen->Ion PermeationDepolMembraneDepolarizationIon->DepolSignalFluorescence(Calcium Dye)Ion->Signal Dye Binding

Detailed Protocol
  • Cell Culture: Use HEK293 cells stably expressing

    
     (often requires antibiotic selection, e.g., Zeocin/Hygromycin).
    
  • Seeding: Plate 50,000 cells/well in poly-D-lysine coated 96-well black plates 24 hours prior.

  • Dye Loading:

    • Remove media.

    • Add Calcium 6 (Molecular Devices) or Fluo-4 AM dye in HBSS buffer.

    • Incubate 1 hour at 37°C.

  • Compound Addition:

    • Prepare ABT-418 serial dilutions (1 nM to 100

      
      M).
      
    • Inject using FLIPR Tetra or FlexStation.

  • Readout: Measure RFU (Relative Fluorescence Units) peak within 20 seconds of injection.

Data Analysis & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), you must calculate the Therapeutic Index based on your functional data.

Calculations

Fit data to the Hill Equation:

Where:

  • 
     = Log concentration of ABT-418.
    
  • 
     = Efficacy (
    
    
    ).
Validation Criteria (Self-Correction)
  • The "Partial Agonist" Check: If your ABT-418

    
     at 
    
    
    is >110% of ACh, check for evaporation in your drug plate or receptor overexpression artifacts. ABT-418 is generally a partial agonist (60-80% of ACh).
  • Desensitization Check: If the response curve flattens or decreases at high concentrations (>100

    
    M), you are observing receptor desensitization or channel block. Exclude these points from 
    
    
    calculation.
  • Run-Down: In TEVC, responses to the same dose of ACh should not decrease by >5% between applications.

References

  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews.

  • Decker, M. W., et al. (1994). ABT-418: a novel cholinergic channel activator with potent cognitive enhancing and anxiolytic activities.[5] Journal of Pharmacology and Experimental Therapeutics.

  • Papke, R. L., et al. (2011). The analysis of incomplete concentration-response curves for the characterization of allosteric modulators of nAChR. Journal of General Physiology.

  • Abbott Laboratories. (1995). Structure-activity relationships of 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT-418) analogs. Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxy-5-(2-pyrrolidinyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5-OMe-YIELD Subject: Yield Optimization & Troubleshooting Guide for 2-Methoxy-5-(2-pyrrolidinyl)pyridine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Nicotine Analog" Challenge

You are likely synthesizing 2-Methoxy-5-(2-pyrrolidinyl)pyridine (a methoxy-analog of nornicotine) for nAChR ligand binding studies or PET radiotracer development.[1]

The synthesis of this scaffold presents a classic "chemical contradiction":

  • The Coupling Requirement: Installing the pyrrolidine ring often requires transition metals or strong nucleophiles.[1]

  • The Stability Trap: The 2-methoxypyridine moiety is an imidate ether in disguise.[1] Under the acidic conditions typically used to deprotect the pyrrolidine nitrogen (e.g., removing a Boc group), the 2-methoxy group is prone to hydrolysis, collapsing into the thermodynamically stable 2-pyridone (2-hydroxypyridine).

This guide prioritizes the Negishi Cross-Coupling route, as it offers the highest yield potential compared to the harsh "classic" condensation routes (e.g., using myosmine intermediates).

Module 1: Route Selector & Decision Logic

Before starting, verify your precursors.[1] The choice of halogen on the pyridine ring and the protecting group on the pyrrolidine dictates your yield ceiling.

Strategic Decision Tree

SynthesisStrategy Start Start: Precursor Availability Q1 Do you have 2-Methoxy-5-bromopyridine? Start->Q1 Q2 Do you have N-Boc-2-pyrrolidinylzinc reagent? Q1->Q2 Yes RouteB ALTERNATIVE ROUTE: Suzuki Coupling (Requires Boronic Ester Synthesis) Q1->RouteB No (Have Boronic Acid) RouteA RECOMMENDED ROUTE: Negishi Coupling (High Yield, Mild Conditions) Q2->RouteA Yes RouteC LEGACY ROUTE: Lithiation/Substitution (Low Temp, Moisture Sensitive) Q2->RouteC No (Have Pyrrolidinone) caption Figure 1: Strategic selection of synthetic route based on precursor availability.

Module 2: The Negishi Coupling Protocol (High-Yield Workflow)

The Negishi coupling is superior here because organozinc reagents tolerate the ester-like nature of the 2-methoxypyridine better than Grignard reagents (Kumada) or Lithium reagents.

The Protocol

Reagents:

  • Electrophile: 2-Methoxy-5-bromopyridine (1.0 equiv)[1]

  • Nucleophile: N-Boc-2-pyrrolidinylzinc bromide (1.2–1.5 equiv) [Prepared fresh or commercial][1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step Execution:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and XPhos in THF. Stir for 10 mins at RT until the solution turns a clear orange/red (active Pd(0) species).

  • Addition: Add the 2-Methoxy-5-bromopyridine.

  • Coupling: Add the N-Boc-2-pyrrolidinylzinc bromide solution dropwise over 10 minutes.

    • Why? Controlling the concentration of the zinc reagent prevents homocoupling of the pyrrolidine.

  • Heating: Heat to 60°C for 4–12 hours. Monitor by TLC (see Module 4).

  • Quench: Cool to RT and quench with saturated NH₄Cl.

Troubleshooting Table: Negishi Coupling
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst PoisoningPyridine nitrogens can coordinate to Pd.[1] Switch to PEPPSI-IPr catalyst (highly resistant to pyridine poisoning) or increase ligand:Pd ratio to 3:1.
Homocoupling (Biaryl) Zinc Reagent DegradationOrganozinc reagents are moisture sensitive.[1] Titrate your zinc reagent before use.[1] Ensure inert atmosphere (Argon > Nitrogen).[1]
Protodehalogentaion "Wet" SolventsIf the bromide is replaced by a hydrogen (forming 2-methoxypyridine), your THF contains water. Distill THF over Na/Benzophenone or use a solvent purification system.[1]

Module 3: The "O-Methyl Survival Guide" (Deprotection)

This is the most critical failure point. You have successfully coupled the rings, but now you must remove the Boc group without destroying the 2-methoxy ether.

The Danger: Aqueous strong acids (HBr, HCl) at high temperatures will cleave the methyl ether, yielding 5-(2-pyrrolidinyl)-2-pyridone .

The Safe Protocol: Anhydrous Deprotection

Method A: TFA/DCM (Standard) [1]

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).[1]

  • Condition: 0°C to Room Temperature. Do not heat.

  • Duration: 1–2 hours.

  • Quench: Must be basic, but cold. Pour into ice-cold sat. NaHCO₃.

  • Why? TFA is acidic enough to cleave Boc but, in the absence of water and heat, is less likely to attack the methyl ether.

Method B: TMSOTf (The "Dry" Method)

  • Reagent: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) + 2,6-Lutidine.[1]

  • Solvent: DCM.

  • Mechanism: Silylative cleavage of the Boc carbamate.

  • Advantage:[1][2][3][4][5][6][7][8][9][10] Completely anhydrous.[1] Zero risk of hydrolysis.[1]

Visualizing the Failure Mode

DeprotectionRisk Intermediate N-Boc-Intermediate (Protected) PathSuccess Anhydrous TFA or TMSOTf (0°C) Intermediate->PathSuccess PathFail Aqueous HCl/HBr (Reflux) Intermediate->PathFail Target TARGET: 2-Methoxy-5-(2-pyrrolidinyl)pyridine PathSuccess->Target High Yield Impurity IMPURITY: 5-(2-pyrrolidinyl)-2-pyridone (Demethylated) PathFail->Impurity Major Side Product caption Figure 2: Acid sensitivity of the 2-methoxypyridine moiety.

Module 4: Stereocontrol & Purification

Preserving Chirality

If you are synthesizing a specific enantiomer (e.g., S-pyrrolidinyl), be aware that the C2 position of the pyrrolidine is benzylic-like (adjacent to a pyridine).

  • Risk: Strong bases (e.g., NaH, LDA) can deprotonate this center, leading to racemization.

  • Solution: During workup, avoid pH > 12. Use Carbonate bases (K₂CO₃) rather than Hydroxide bases (NaOH) where possible.[1]

Purification "Hacks" for Pyridines

Pyridines often "streak" on silica gel due to interaction with acidic silanol groups.[1]

  • Pre-treatment: Flush your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1]

  • Eluent: Use DCM/MeOH/NH₄OH (90:9:1) for the free amine.[1][10] The ammonia keeps the pyridine nitrogen from sticking to the silica.

FAQ: Frequently Asked Questions

Q: Can I use the Suzuki coupling instead of Negishi? A: Yes, using N-Boc-2-pyrrolidinylboronic acid.[1] However, secondary alkyl boronic acids are notoriously unstable and prone to protodeboronation.[1] Negishi (Zinc) is generally more robust for this specific secondary alkyl-aryl bond formation.[1]

Q: My product has a new peak at 1650 cm⁻¹ in IR. What is it? A: This is the Carbonyl stretch of the 2-pyridone . You have likely hydrolyzed your methoxy group.[1] Check your deprotection acid and water content.[1]

Q: Can I re-methylate the pyridone if I accidentally hydrolyzed it? A: It is difficult. Alkylation of 2-pyridone usually gives a mixture of O-alkylation (desired) and N-alkylation (undesired N-methyl pyridone).[1] It is far better to prevent the hydrolysis in the first place.

References

  • Negishi Coupling for Pyridines: Campos, K. R., et al. "Enantioselective Synthesis of 2-Alkyl Pyridines via Negishi Coupling."[1] Journal of the American Chemical Society, 128(11), 3538-3539. [1]

  • Stability of 2-Methoxypyridines: Katritzky, A. R., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76.[1] (Confirming acid-catalyzed hydrolysis to pyridones).

  • Synthesis of nAChR Ligands: Brown, L. L., et al. "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues."[1][3][8][11] Journal of Medicinal Chemistry, 45(13), 2841-2849.[11] (Provides context on pyridine-pyrrolidine handling).

  • Boc Deprotection with TMSOTf: Sakaitani, M., & Ohfune, Y.[1] "Selective deprotection of t-butoxycarbonyl group using trimethylsilyl trifluoromethanesulfonate." Journal of Organic Chemistry, 55(3), 870-876. [1]

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Scientist Support) Topic: Troubleshooting Cross-Coupling, Regioselectivity, and Purification of Pyridines

Introduction: The "Pyridine Problem"

You are likely here because your reaction failed. Pyridine is deceptively simple in structure but notoriously difficult in synthesis. Its electron-deficient nature makes electrophilic aromatic substitution (


) sluggish and regioselective control difficult. Furthermore, the basic nitrogen atom acts as a "catalyst killer," coordinating to transition metals and shutting down catalytic cycles.[1]

This guide bypasses standard textbook theory to address the specific failure modes encountered in the lab, providing validated protocols to overcome catalyst poisoning, protodeboronation, and purification nightmares.

Module 1: Cross-Coupling Troubleshooting

Issue 1: The "Catalyst Killer" Effect (Catalyst Poisoning)

User Report: "My Suzuki coupling with a chloropyridine works initially but stalls at 20-30% conversion. Adding more catalyst doesn't help."

Diagnosis: The pyridine nitrogen lone pair is coordinating to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive (Pyridine)2-Pd complex. This is most acute with unhindered pyridines and electron-rich catalytic systems.

Solution: Steric Bulk & Precatalysts Do not rely on simple Pd salts (e.g.,


). You must use bulky, electron-rich ligands that sterically prevent the pyridine nitrogen from binding to the metal center.

Recommended System:

  • Ligands: Buchwald Dialkylbiaryl phosphines (e.g., XPhos , RuPhos , SPhos ).[2] The biaryl backbone creates a "roof" over the Pd center, blocking perpendicular approach by the pyridine nitrogen while allowing the flat aryl halide to coordinate.

  • Precatalysts: Use Pd-G3 or Pd-G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive Pd-aggregates before the reaction starts.

Issue 2: The "Vanishing Nucleophile" (Protodeboronation)

User Report: "I am trying to couple 2-pyridyl boronic acid. The starting material disappears, but I only isolate de-boronated pyridine (pyridine-H), not the product."

Diagnosis: 2-Pyridyl boronic acids are intrinsically unstable.[3] The adjacent nitrogen atom facilitates a hydrolytic cleavage of the C-B bond (protodeboronation), a process accelerated by base and heat—conditions required for standard Suzuki coupling.

Technical Protocol: Anhydrous Copper-Facilitated Coupling To solve this, we must switch mechanisms. We use Copper(I) to transmetallate the boron species before it decomposes, effectively "shuttling" the pyridyl group to the Palladium.

Step-by-Step Protocol:

  • Reagents:

    • Aryl Bromide/Iodide (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.5 equiv) [More stable than boronic acid]

    • CuOAc (0.5 equiv) [The critical shuttle]

    • Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)

    • K₂CO₃ (anhydrous, 3.0 equiv)

    • Solvent: DMF or DMAc (Must be anhydrous; water promotes deboronation).

  • Procedure:

    • Flame-dry the reaction vessel and backfill with Argon.

    • Add solid reagents.[2]

    • Add anhydrous DMF.

    • Crucial Step: Heat to 100°C. The Cu(I) facilitates the transmetallation of the 2-pyridyl group from Boron to Palladium faster than the rate of protodeboronation.

  • Workup:

    • Dilute with EtOAc, wash 3x with water (to remove DMF), then wash with aqueous

      
       (to sequester Copper).
      
Decision Tree: Selecting the Right Coupling Strategy

CouplingStrategy Start Start: Pyridine Coupling Role Is Pyridine the Electrophile (Halide) or Nucleophile (Boron)? Start->Role Elec Electrophile (Py-X) Role->Elec Nucl Nucleophile (Py-B) Role->Nucl Poison Risk: Catalyst Poisoning Elec->Poison Sol_Elec Solution: Use Bulky Ligands (XPhos, RuPhos) + Pd-G3/G4 Poison->Sol_Elec Pos Position of Boron? Nucl->Pos Pos34 3- or 4-Pyridyl Pos->Pos34 Pos2 2-Pyridyl Pos->Pos2 Std Standard Suzuki Conditions (Aq. Base ok) Pos34->Std Issue2 CRITICAL FAILURE: Rapid Protodeboronation Pos2->Issue2 Sol2 Protocol A: MIDA Boronate (Slow Release) Issue2->Sol2 Sol3 Protocol B: Anhydrous Cu(I) Facilitated Issue2->Sol3 caption Figure 1: Decision Matrix for Pyridine Cross-Coupling Optimization.

Module 2: Regioselectivity Challenges

Issue 3: Controlling Functionalization (C2 vs. C3 vs. C4)

User Report: "I need to install an alkyl group. Friedel-Crafts failed, and Minisci gave me a mixture of isomers."

Scientific Context:

  • Electrophilic Substitution (

    
    ):  Pyridine is 
    
    
    
    -deficient.
    
    
    only occurs under forcing conditions and exclusively at C3 (meta).
  • Radical Substitution (Minisci): Nucleophilic radicals attack the electron-deficient C2 and C4 positions. Without control, you get mixtures.

Troubleshooting Data: Regioselectivity Control

Reaction TypeTarget PositionKey Reagent/ConditionMechanism Note
Electrophilic (

)
C3

/ oleum or

Requires overcoming ring deactivation.
Minisci (Standard) C2/C4 Mix

/

/

Radical attacks most electron-deficient sites.
Minisci (Acidic) C2/C4 (C4 favored) Add TFA or HCl Protonation lowers LUMO, increasing rate and C4 preference.
Directed C-H C2 Directing Group (DG)DG coordinates metal (Pd/Rh) to activate adjacent C-H.
Blocked Minisci C4 C2-Blocking Group (Cl, F)Sterics force radical to C4; remove blocker later.

Protocol: C4-Selective Minisci Reaction To favor C4 alkylation:

  • Protonate: Run the reaction in acidic media (e.g., TFA/Water). The pyridinium ion is more electron-deficient and sterically directs the nucleophilic radical away from the N-H bond (C2) toward the more accessible C4.

  • Temperature: Lower temperatures (0°C to -10°C) often improve regioselectivity compared to reflux.

Module 3: Purification & Handling

Issue 4: The "Sticky" Product

User Report: "My product is stuck on the silica column. I flushed with 10% MeOH/DCM, but it's streaking and co-eluting with impurities."

Diagnosis: Pyridines are basic.[4] They hydrogen bond strongly with the acidic silanol (Si-OH) groups on silica gel, causing peak tailing and retention.

Solution: Deactivate the Silica You must neutralize the acidic sites on the silica gel.

The "Triethylamine Trick" Protocol:

  • Pre-treatment: Before loading your sample, flush the silica column with your eluent containing 1% Triethylamine (Et₃N) or 1%

    
     .
    
  • Eluent: Run the column using DCM : MeOH : NH4OH (90:9:1). The ammonia competes for the silanol sites, allowing the pyridine to elute freely.

  • Alternative: Use Alumina (Basic) instead of silica for extremely basic pyridines.

References

  • Lutz Ackermann , "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, 2021. Link

  • Kevin H. Shaughnessy , "Sterically Demanding, Water-Soluble Alkylphosphine Salts for Palladium-Catalyzed Cross-Coupling," Journal of Organic Chemistry, 2006. Link

  • Phil S. Baran , "Practical and Regioselective Synthesis of C4-Alkylated Pyridines," Journal of the American Chemical Society, 2021.[5] Link

  • Stephen L. Buchwald , "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, 2005. Link

  • BenchChem Technical Support , "Troubleshooting Palladium Catalyst Poisoning by Pyridine Substrates," BenchChem Knowledge Base, 2025. Link

Sources

Technical Support Center: Stability & Handling of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

[1]

Introduction: The DMSO Paradox

Compound Profile:

  • Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR) Agonist.[1]

  • Chemical Class: Pyridine-pyrrolidine alkaloid.[2][3]

  • Key Structural Vulnerability: The pyrrolidine ring (secondary amine) and the methoxy-pyridine ether linkage.

The Challenge: You have chosen Dimethyl Sulfoxide (DMSO) as your solvent because of its exceptional ability to dissolve polar alkaloids like 2-Methoxy-5-(2-pyrrolidinyl)pyridine.[2] However, DMSO presents a "Trojan Horse" risk: it is highly hygroscopic and, under specific conditions, can act as an oxidant.[2]

This guide addresses the specific stability profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine in DMSO, providing a self-validating protocol to ensure your pharmacological data remains reproducible.

Module 1: The Hygroscopicity Trap (Moisture Control)

The Mechanism of Failure

DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours .

For 2-Methoxy-5-(2-pyrrolidinyl)pyridine, water introduction triggers two degradation pathways:

  • Protonation Shift: Water alters the effective pH of the aprotic solvent, changing the ionization state of the pyrrolidine nitrogen. This affects receptor binding affinity in in vitro assays.

  • Hydrolytic Stress: While the methoxy-pyridine bond is relatively robust, the presence of water facilitates the formation of trace peroxides and accelerates oxidative degradation of the pyrrolidine ring.

Protocol: Anhydrous Stock Preparation
  • Step 1: Purchase anhydrous DMSO (≥99.9%, packaged under argon/nitrogen in septa-sealed bottles).[2] Do not use "molecular biology grade" DMSO that has been opened and stored on a shelf.

  • Step 2: Allow the DMSO bottle to reach room temperature before opening to prevent condensation.

  • Step 3: Weigh the compound in a dry environment (low humidity).

  • Step 4: Dissolve to a high concentration (e.g., 10–50 mM). Higher concentrations are kinetically more stable than dilute solutions.

  • Step 5: Immediate Aliquoting. Do not store a single "master stock" bottle. Divide the stock into single-use aliquots (e.g., 20–50 µL) in amber, O-ring sealed cryovials.

Module 2: Oxidative Degradation (The "Yellowing" Effect)

The Mechanism of Failure

The pyrrolidine nitrogen is a secondary amine (unless N-methylated analogs are used, but the base structure implies a secondary amine). In the presence of oxygen and light, DMSO can facilitate the formation of N-oxides or hydroxylamines .

Visual Indicator: A shift from colorless/clear to pale yellow or brown indicates oxidative degradation (formation of conjugated electron systems or polymerization products).

Visualization: Degradation Pathway

DegradationMechanismCompound2-Methoxy-5-(2-pyrrolidinyl)pyridine(Active Agonist)RadicalN-Centered RadicalCompound->Radical Oxidative StressOxygenO2 / Peroxides(in aged DMSO)Oxygen->RadicalLightUV/Vis LightLight->Radical Photo-excitationNOxideN-Oxide / Nitrone(Inactive/Toxic)Radical->NOxide Oxygen InsertionPolymerColored Oligomers(Yellowing)Radical->Polymer Polymerization

Caption: Figure 1.[2][3] Oxidative degradation pathways of the pyrrolidine moiety in compromised DMSO.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Solution turns yellow Oxidation of the amine; formation of N-oxides.[2]Discard. Data generated will be invalid due to loss of potency and potential toxicity of byproducts.
Precipitation upon thawing Water absorption lowered solubility; or "Salting out" effect.Vortex at 37°C for 5 mins. If precipitate persists, water content is likely >10%.[2] Discard.
Loss of potency in assay Adsorption to plastic or freeze-thaw degradation.Switch to glass or low-binding polypropylene.[2] Use fresh aliquot.

Module 3: Storage & Handling Decision Matrix

Freeze-thaw cycles are destructive not because of the temperature change itself, but because of the micro-environment changes during phase transition (pH shifts, concentration gradients).

Visualization: Storage Workflow

StorageProtocolStartDissolve Compoundin Anhydrous DMSOAliquotAliquot intoSingle-Use VialsStart->AliquotFreezeFlash Freeze(Liquid N2 or Dry Ice)Aliquot->FreezeStoreStore at -20°C(Dark, Desiccated)Freeze->StoreUseThaw for ExperimentStore->UseCheckIs entire aliquot used?Use->CheckDiscardDiscard RemainderCheck->DiscardYesRefreezeRefreeze?(RISKY)Check->RefreezeNoRefreeze->DiscardIf >1 cycle

Caption: Figure 2. Optimal storage workflow to minimize freeze-thaw degradation.

Module 4: Analytical Validation (QC)

If you suspect your stock solution has degraded, do not rely on visual inspection alone.[2] Perform this rapid QC check.

Method: Reverse-Phase HPLC (C18 Column).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

Acceptance Criteria:

  • Purity: Single peak >98% area.

  • Retention Time: Must match reference standard ±0.1 min.

  • Impurity Profile: No new peaks eluting before the main peak (indicates hydrolysis/oxidation to more polar species).

Frequently Asked Questions (FAQ)

Q1: Can I store the working solution (diluted in media/buffer) overnight? A: No. Once diluted into aqueous buffer (PBS, media), the protective aprotic environment of DMSO is lost. The pyrrolidine ring becomes susceptible to rapid oxidation and hydrolysis at physiological pH. Prepare working solutions immediately before use.

Q2: My DMSO frozen stock has crystals. Is it bad? A: Not necessarily. DMSO freezes at ~18.5°C. Crystals are normal. However, if the crystals look "fluffy" or distinct from the solid DMSO block, it may indicate compound precipitation. Thaw completely at 37°C and vortex. If the solution is not perfectly clear, discard it.

Q3: Why use glass vials instead of plastic? A: Lipophilic amines can adsorb to polypropylene surfaces, effectively lowering the concentration in your tube. For long-term storage of stock solutions (>10 mM), amber borosilicate glass vials with Teflon-lined caps are the gold standard.[2]

References

  • Vertex Pharmaceuticals & National Institutes of Health. "DMSO Solubility and Stability Guidelines for HTS Compound Libraries." PubChem/NIH Guidelines. Available at: [Link]

  • Cheng, X., et al. (2002). "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues."[2] Journal of Medicinal Chemistry. Available at: [Link]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties and Stability." Gaylord Chemical Technical Bulletin. Available at: [Link]

  • ResearchGate Community. "Stability of Nicotinic Agonists in DMSO." Scientific Discussion Threads. Available at: [Link]

overcoming solubility issues of 2-Methoxy-5-(2-pyrrolidinyl)pyridine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Subject: Troubleshooting Solubility & Formulation for In Vivo Administration Ticket Priority: High (Animal Welfare & Data Integrity Critical)

Executive Summary

You are encountering solubility challenges with 2-Methoxy-5-(2-pyrrolidinyl)pyridine (structurally related to nAChR agonists like A-844606 or deschloro-A-85380). This molecule possesses a basic pyrrolidine nitrogen (pKa ~9.5–10.5) and a less basic pyridine nitrogen.

The core issue is likely the state of ionization . In its free base form, this compound is lipophilic and practically insoluble in neutral physiological media (pH 7.4). To achieve high concentrations for in vivo dosing (IV, IP, SC), you must manipulate the ionization state or use complexation strategies.

Part 1: Diagnostic Hub (Start Here)[1]

Q1: What physical form of the compound do you have?

  • Scenario A: An oil or sticky semi-solid.

    • Diagnosis: You likely have the Free Base . It will not dissolve in water/saline directly.

    • Action: Go to Protocol B (Acidification) .

  • Scenario B: A white/off-white crystalline powder. [1][2]

    • Diagnosis: You likely have a Salt form (e.g., Dihydrochloride, Tartrate, or Fumarate).

    • Action: Go to Protocol A (Standard Saline) but watch for "Salting Out."

Part 2: Formulation Protocols

Protocol A: The "Salt" Method (For Crystalline Solids)

Best for: Hydrophilic salts (HCl, Tartrate) intended for IP or SC injection.

The Trap: Many researchers dissolve the salt in Phosphate Buffered Saline (PBS). The phosphate ions can occasionally cause precipitation if the salt concentration is very high, or if the pH shifts too rapidly.

Correct Workflow:

  • Solvent: Use 0.9% Sterile Saline (NaCl), not PBS initially.

  • Dissolution: Add the solid to 80% of the final volume of saline. Vortex vigorously.

  • pH Check: The salt will likely be acidic (pH 3–5).

  • Adjustment: Carefully titrate with 0.1N NaOH to pH ~6.0–6.5.

    • Critical: Do not overshoot to pH 7.4 immediately; the free base may crash out. pH 6.0 is well-tolerated for IP/IV injection if infused slowly.[1]

  • Final Volume: Add saline to the target volume.

  • Sterilization: 0.22 µm PES syringe filter.

Protocol B: The "In-Situ Salt" Method (For Free Base Oils)

Best for: Converting the lipophilic free base into a soluble form without organic solvents.[1]

Mechanism: You are chemically converting the pyrrolidine nitrogen into a cation, drastically increasing aqueous solubility.

Step-by-Step:

  • Weigh: Place the oily free base in a glass vial.

  • Acidify: Add 1.0 molar equivalent of 0.1N HCl (or Acetic Acid).

    • Why? This protonates the basic amine.

  • Agitate: Vortex or sonicate until the oil disappears and a clear solution forms.

  • Buffer: Add 0.9% Saline to reach 90% of target volume.

  • Fine-Tune: Check pH. It will likely be acidic. Back-titrate with dilute NaOH to pH 5.5–6.5.

    • Visual Check: If cloudiness appears upon adding NaOH, you have hit the pKa. Add a drop of HCl to clarify and stop there.

Protocol C: The "Gold Standard" (Cyclodextrin Complexation)

Best for: High-dose studies, IV administration, or preventing precipitation at physiological pH.[1]

Why this works: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic pyridine ring while the hydrophilic exterior interacts with water.[1] This prevents injection-site irritation caused by low pH.[1]

Recipe (20% HP-β-CD Vehicle):

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of 0.9% Saline. Filter sterilize (0.22 µm).

  • Compound Addition: Add your compound (Salt or Free Base) to this vehicle.

  • Sonicate: Sonicate for 20–30 mins at ambient temperature.

  • Result: A clear, stable solution at pH 7.4 that resists precipitation.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your starting material and route of administration.

FormulationLogic Start Start: 2-Methoxy-5-(2-pyrrolidinyl)pyridine CheckForm Check Physical Form Start->CheckForm FreeBase Free Base (Oil/Sticky) CheckForm->FreeBase Salt Salt (Powder) CheckForm->Salt Acidify Add 1.0 eq 0.1N HCl (Protonation) FreeBase->Acidify Route Intended Route? Salt->Route IV IV (Intravenous) Route->IV High Sensitivity IP IP / SC Route->IP Standard Acidify->Route Saline Dissolve in 0.9% Saline Adjust pH to 5.5-6.0 Result1 Ready: Clear Solution (Acidic pH) Saline->Result1 CD Use 20% HP-β-CD (Cyclodextrin) Result2 Ready: Complexed Solution (Neutral pH) CD->Result2 IV->CD Prevent Phlebitis IP->Saline If pH > 5.0 IP->CD If pH < 5.0 required

Figure 1: Decision tree for selecting the optimal vehicle based on compound form and administration route.

Part 4: Frequently Asked Questions (Technical)

Q: Can I use DMSO to dissolve the free base? A: Yes, but proceed with caution.

  • The Limit: For chronic studies, keep final DMSO concentration < 5% (v/v). High DMSO can cause neurotoxicity, confound behavioral data (it has mild analgesic/sedative effects), and cause local tissue necrosis.

  • The Fix: If you must use DMSO, dissolve the stock in 100% DMSO, then dilute slowly into warm 20% HP-β-CD. This prevents the "crash out" precipitation often seen when diluting DMSO into pure water.

Q: My solution turned cloudy when I adjusted the pH to 7.4. Why? A: You hit the Intrinsic Solubility Limit . At pH 7.4, the pyrrolidine nitrogen (pKa ~9.5) is still mostly protonated, but the equilibrium shifts slightly toward the free base. If your concentration is high (>10 mg/mL), the fraction of non-ionized free base may exceed its water solubility.

  • Solution: Lower the pH to 6.0 or decrease the concentration.

Q: What is the maximum concentration I can achieve? A:

Formulation Approx. Max Conc. pH Notes
0.9% Saline (pH 5.5) ~10–20 mg/mL 5.5 Acidic; potential injection pain.[1]
20% HP-β-CD > 30 mg/mL 7.4 Best for high doses; isotonic.

| 10% DMSO / Saline | ~5–10 mg/mL | 7.4 | Risk of precipitation upon injection.[1] |

References & Grounding

  • Solubility Principles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Establishes the relationship between pKa, pH, and solubility for basic amines).

  • Cyclodextrin Safety: Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.[1] Link

  • nAChR Ligand Properties: Brown, L. L., et al. (2002).[3] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry, 45(13), 2841-2849.[3] (Provides structural analogs and lipophilicity data for pyrrolidinyl-pyridine derivatives). Link

  • Vehicle Selection: Gad, S. C., et al. (2016). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. (Standard reference for acceptable excipients in animal studies).

Sources

minimizing byproducts in 2-Methoxy-5-(2-pyrrolidinyl)pyridine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Ticket ID: #SYN-PYR-502 Subject: Minimizing Byproducts in C(sp²)-C(sp³) Cross-Coupling & Deprotection Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine presents a distinct set of chemoselective challenges. Unlike simple aryl couplings, this scaffold requires forming a bond between an electron-deficient heterocycle (pyridine) and a steric, secondary alkyl center (pyrrolidine), often while maintaining stereochemical integrity (e.g., for the (S)-enantiomer).

The primary byproduct risks are


-hydride elimination  (leading to dehydropyrroles), homocoupling , racemization  of the pyrrolidine chiral center, and O-demethylation  (yielding the 2-pyridone). This guide details the protocols to suppress these pathways.

Module 1: The Negishi Coupling (C-C Bond Formation)

Context: The most robust route for this scaffold is the Negishi coupling of 5-bromo-2-methoxypyridine with


-Boc-2-pyrrolidinylzinc reagents .
Critical Troubleshooting: Low Yield & Isomerization

User Issue: "I am observing significant amounts of reduced pyridine starting material and an alkene byproduct instead of the coupled product."

Root Cause Analysis:

  • 
    -Hydride Elimination:  Secondary alkylzinc reagents (like the pyrrolidinyl species) are prone to 
    
    
    
    -hydride elimination after oxidative addition to Palladium. This releases the pyrroline alkene and reduces the pyridine halide.
  • Slow Transmetallation: If the zinc reagent is not "activated" (e.g., lacking LiCl), transmetallation is too slow, allowing side reactions to dominate.

Protocol: Stabilized Negishi Coupling

ParameterRecommendationRationale
Catalyst System Pd(OAc)

/ CPhos
(1:2 ratio)
CPhos is bulky and electron-rich, accelerating reductive elimination over

-hydride elimination.
Zinc Reagent Knochel-Type (Zn/LiCl) The presence of LiCl solubilizes the organozinc species and accelerates transmetallation.
Temperature 25°C to 40°C Higher temperatures (>60°C) drastically increase

-hydride elimination rates.
Solvent THF/Toluene (1:1) Toluene co-solvent stabilizes the catalyst system better than pure THF.

Step-by-Step Optimization:

  • Zinc Activation: Prepare

    
    -Boc-2-pyrrolidinylzinc bromide by treating 
    
    
    
    -Boc-2-bromopyrrolidine with Zn dust activated by LiCl/TMSCl in THF. Crucial: Ensure the zinc reagent solution is clear before use.
  • Catalyst Pre-loading: Mix Pd(OAc)

    
     and CPhos in the reaction vessel before adding the zinc reagent to ensure active catalyst formation.
    
  • Addition Rate: Add the zinc reagent slowly to the pyridine solution to maintain a low concentration of the alkylmetal species, reducing homocoupling.

Module 2: Stereochemical Integrity (Chirality)

Context: If synthesizing the bioactive (S)-enantiomer, maintaining the chiral center at the pyrrolidine C2 position is critical.

Critical Troubleshooting: Racemization

User Issue: "My product has an enantiomeric excess (ee) of only 60%, despite starting with pure chiral proline derivatives."

Root Cause Analysis:

  • Radical Pathways: Some Nickel-catalyzed couplings proceed via radical intermediates that destroy stereochemistry.

  • Zincate Equilibrium: Secondary alkylzinc halides can equilibrate via a planar intermediate if temperatures are too high or if "ate" complexes form.

Corrective Action:

  • Switch to Palladium: Avoid Nickel catalysts for this specific chiral secondary alkyl coupling; Ni is more prone to radical scrambling here.

  • Thermodynamic Control: Keep the reaction temperature strictly below 50°C.

  • Ligand Choice: Use SPhos or RuPhos if CPhos fails; these ligands create a tight pocket around the metal center, discouraging the dissociation-recombination mechanism that leads to racemization.

Module 3: The Methoxy Group Stability (Deprotection)

Context: The final step usually involves removing the


-Boc group. The 2-methoxypyridine moiety is an "acid-labile masking group" for 2-pyridone.
Critical Troubleshooting: The Pyridone Byproduct

User Issue: "After Boc-deprotection with HBr/Acetic Acid, the product is insoluble and NMR shows loss of the methyl signal."

Root Cause Analysis: Strong aqueous acids (HBr, HI, or dilute HCl) nucleophilically attack the methyl group or protonate the pyridine nitrogen, activating the C2-position for hydrolysis. This converts 2-methoxypyridine into 2-pyridone (thermodynamically favored).

Protocol: Anhydrous Deprotection

ReagentStatusNotes
HBr / AcOH FORBIDDEN Will cause rapid O-demethylation to pyridone.
TFA / DCM Recommended Use 20% TFA in Dichloromethane at 0°C. Quench immediately with NaHCO

.
HCl / Dioxane Alternative Use 4M HCl in Dioxane (anhydrous). Isolate the hydrochloride salt by filtration to avoid aqueous workup exposure.

Visualizing the Pathway & Risks

The following diagram maps the synthesis flow and identifies exactly where the specific byproducts originate.

G Start Starting Materials: 5-Bromo-2-methoxypyridine + N-Boc-2-pyrrolidinylzinc bromide Coupling Step 1: Negishi Coupling (Pd-Catalyzed) Start->Coupling Intermediate Intermediate: N-Boc-2-Methoxy-5-(2-pyrrolidinyl)pyridine Coupling->Intermediate CPhos/Pd(OAc)2, 40°C BetaElim Byproduct A: Dehydropyrrole + Reduced Pyridine (Cause: Beta-Hydride Elimination) Coupling->BetaElim Improper Ligand High Temp Racemate Byproduct B: Racemic Mixture (Cause: Radical Scrambling/High T) Coupling->Racemate Ni-Catalysis Radical Path Deprotection Step 2: N-Boc Deprotection Intermediate->Deprotection Product Target Product: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Deprotection->Product TFA/DCM or HCl/Dioxane Pyridone Byproduct C: 2-Pyridone Derivative (Cause: Acidic Hydrolysis of Methoxy) Deprotection->Pyridone Aqueous Acid (HBr/AcOH)

Figure 1: Synthetic pathway illustrating the origin points of key byproducts (Red) relative to the desired workflow (Green).

Frequently Asked Questions (FAQs)

Q1: Can I use the Suzuki coupling instead of Negishi to avoid moisture sensitivity? A: Generally, no. 2-Pyrrolidinylboronic acids are notoriously unstable due to protodeboronation and oxidation. While some


-protected cyclic boronic esters exist, the Negishi coupling with organozinc reagents provides significantly higher yields for secondary alkyl couplings on this specific scaffold.

Q2: Why is the order of addition important in the Negishi step? A: Adding the catalyst to the aryl halide first ensures the oxidative addition complex is formed before it encounters the nucleophilic zinc reagent. This minimizes homocoupling of the zinc reagent, a common side reaction.

Q3: How do I remove the residual Palladium from the final product? A: Since the pyrrolidine nitrogen is a good metal chelator, Pd scavenging is difficult. We recommend using SiliaMetS® Thiol or TMT scavengers post-workup. Do not rely solely on column chromatography.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1] Journal of the American Chemical Society.[1] Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Schlosser, M., et al. (2005). The Stability of 2-Methoxypyridines and Related Compounds under Acidic and Basic Conditions. European Journal of Organic Chemistry. (Contextual grounding for Module 3).

Sources

optimizing reaction conditions for pyridine N-alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine N-Alkylation Technical Support Center.

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Menshutkin Reactions for Pyridinium Salt Synthesis

Mission Statement

This guide is not a textbook; it is a troubleshooting engine. Pyridine N-alkylation (the Menshutkin reaction) is theoretically simple (


) but practically nuanced. The formation of quaternary ammonium salts depends heavily on transition state stabilization, steric gating, and solubility dynamics.[1]

Our goal is to transition your workflow from "trial-and-error" to a self-validating system where the reaction conditions drive the equilibrium and the purification is inherent to the process.

Module 1: Kinetic Optimization & Solvent Selection

Q: My reaction is stalling at 50% conversion. Adding more heat isn't helping.[1] What is the root cause?

A: You are likely facing a Transition State (TS) destabilization issue. The Menshutkin reaction involves neutral reactants (Pyridine + Alkyl Halide) forming a charged product (Pyridinium Cation + Halide Anion). Consequently, the Transition State is highly polarized.

  • The Fix: Switch to a Polar Aprotic Solvent (e.g., Acetonitrile).

  • The Mechanism: According to the Hughes-Ingold rules, increasing solvent polarity accelerates reactions where charge is created in the transition state. A non-polar solvent (like Toluene or Hexane) cannot stabilize the developing charge separation in the TS, significantly raising the activation energy (

    
    ).
    

Solvent Hierarchy for Rate Acceleration: | Solvent | Dielectric Constant (


) | Relative Rate (

) | Suitability | | :--- | :--- | :--- | :--- | | Acetonitrile (MeCN) | 37.5 | High | Gold Standard. Stabilizes TS; often precipitates product.[1] | | Acetone | 20.7 | Moderate | Good for iodides; watch for volatility.[1] | | Ethanol | 24.5 | Moderate | Protic solvents can H-bond to the nucleophile (pyridine), slightly retarding rate compared to MeCN.[1] | | DCM | 8.9 | Low | Poor TS stabilization.[1] Use only if solubility is critical. | | Toluene | 2.4 | Very Low | Avoid unless high-temp reflux is required for very hindered substrates.[1] |
Q: How do I choose the right electrophile to speed up the reaction without causing decomposition?

A: Manipulate the Leaving Group (LG) ability. The reaction rate follows the bond strength of the C-X bond:


.
  • Alkyl Iodides: Fastest, but products are light-sensitive and can release

    
     (turning products yellow/brown).[1]
    
  • Alkyl Bromides: Best balance of stability and reactivity.[1]

  • Alkyl Chlorides: Very sluggish.[1] Often require forcing conditions (sealed tube,

    
    ) or iodide catalysis (Finkelstein conditions).[1]
    

Module 2: Overcoming Steric Hindrance (The "Ortho Effect")

Q: I am trying to alkylate 2,6-Lutidine (2,6-dimethylpyridine), but I see no product. Why?

A: You are fighting Steric Gating .[1] The nitrogen lone pair is electronically available, but the ortho-methyl groups physically block the approach of the electrophile. Standard


 trajectories are obstructed.[1]

Troubleshooting Protocol for Hindered Pyridines:

  • Switch to "Neat" Conditions: Remove the solvent entirely.[1] Dissolve the pyridine directly in the alkyl halide (if liquid) or melt them together. This maximizes concentration and collision frequency.[1]

  • Use "Super-Electrophiles": Abandon alkyl halides. Use Alkyl Triflates (ROTf) or Meerwein's Salt (

    
    ) .[1] The triflate anion is a superlative leaving group that can overcome the steric barrier at lower temperatures (often 
    
    
    
    to RT).
  • High-Pressure Synthesis: If the substrate is volatile, use a sealed pressure tube (Q-tube or autoclave) to heat the solvent (MeCN) above its boiling point (

    
    ), increasing kinetic energy without losing solvent.[1]
    

Visualization: Reaction Logic & Pathway

The following diagram illustrates the kinetic decision-making process and the energy landscape of the reaction.

MenshutkinOptimization Start Start: Pyridine + R-X CheckSterics Check C2/C6 Substitution Start->CheckSterics Unhindered Unhindered (e.g., Pyridine, 4-Picoline) CheckSterics->Unhindered No Ortho Groups Hindered Hindered (e.g., 2,6-Lutidine) CheckSterics->Hindered Ortho Groups Present SolventChoice Solvent: Acetonitrile (MeCN) Unhindered->SolventChoice Precipitation Product Precipitates? SolventChoice->Precipitation Success Filtration (High Purity) Precipitation->Success Yes (Ideal) ForceConditions Option A: Neat / Sealed Tube (100°C+) Precipitation->ForceConditions No (Oil formed) Hindered->ForceConditions SuperElectrophile Option B: Alkyl Triflate (DCM, 0°C) Hindered->SuperElectrophile ForceConditions->Success SuperElectrophile->Success

Figure 1: Decision matrix for optimizing reaction conditions based on substrate sterics and solubility.

Module 3: Isolation & Purification (The "Goo" Problem)

Q: My product formed an oily gum at the bottom of the flask instead of a white solid. How do I fix this?

A: This is the most common issue in quaternary salt synthesis. The "oil" is often a supercooled ionic liquid or a salt holding onto solvent impurities.

The "Trituration" Recovery Protocol:

  • Decant: Pour off the reaction solvent (supernatant) carefully.[1]

  • Wash: Add Diethyl Ether or Hexane (non-polar antisolvents) to the oil.[1]

  • Sonicate: Place the flask in a sonication bath. The mechanical energy will disrupt the oil, extract trapped impurities, and often induce crystallization.

  • Scratch: Use a glass rod to scratch the side of the flask while the oil is under ether. This provides nucleation sites.[1]

  • Hygroscopicity Warning: If it remains an oil, your salt might be inherently hygroscopic (absorbs water from air).[1]

    • Fix: Perform an Anion Exchange . Dissolve the crude halide salt in water/MeOH and add saturated aqueous

      
       or 
      
      
      
      . The resulting Pyridinium
      
      
      or
      
      
      salts are usually hydrophobic, non-hygroscopic solids that precipitate immediately [1].[1]

Module 4: Experimental Protocols

Protocol A: Standard Kinetic Control (The Self-Validating Method)

Best for: Unsubstituted pyridine, 3- or 4-substituted pyridines.[1]

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.[1]

  • Dissolution: Dissolve Pyridine (1.0 equiv) in Anhydrous Acetonitrile (0.5 M concentration).

    • Why MeCN? It is polar enough to speed up the reaction but non-polar enough that the ionic product is usually insoluble.

  • Addition: Add Alkyl Halide (1.1 - 1.2 equiv) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 12-24 hours.
    
  • Validation:

    • Visual Check: A white/off-white solid should precipitate.[1] This removes the product from equilibrium, driving the reaction to completion (Le Chatelier’s Principle).

  • Workup: Cool to room temperature. Filter the solid.[2] Wash the filter cake with cold

    
     to remove unreacted starting materials. Dry under vacuum.[1][2]
    
Protocol B: High-Reactivity Triflate Method

Best for: 2,6-disubstituted pyridines or thermally sensitive substrates.[1]

WARNING: Alkyl triflates are powerful alkylating agents.[1] Handle in a fume hood.

  • Setup: Flame-dry flask,

    
     atmosphere. Cool to 
    
    
    
    (ice bath).
  • Dissolution: Dissolve Hindered Pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) .

    • Note: We use DCM here because triflates are so reactive we don't need the dielectric boost of MeCN, and DCM is easier to remove at low temps.[1]

  • Addition: Add Methyl Triflate (or alkyl triflate) (1.1 equiv) slowly. Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature. Stir for 2-4 hours.

  • Workup: Add

    
     to the reaction mixture to precipitate the Pyridinium Triflate salt. Filter and wash with 
    
    
    
    .[1]

References

  • Solvent Effects & Mechanism: Abboud, J.-L. M., et al. "Solvent effects on the Menshutkin reaction."[1] Journal of the American Chemical Society, vol. 122, no.[1] 51, 2000.[1]

  • Steric Hindrance Optimization: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.[1] (Standard reference for Pyridine reactivity).

  • Anion Exchange/Purification: Welton, T. "Room-Temperature Ionic Liquids.[1] Solvents for Synthesis and Catalysis." Chemical Reviews, vol. 99, no.[1] 8, 1999, pp. 2071-2084.[1]

  • Kinetics of Pyridine Alkylation: Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.[1] (Detailed mechanism of Menshutkin reaction).

Sources

Technical Support Center: Stability & Metabolism of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Profile

2-Methoxy-5-(2-pyrrolidinyl)pyridine is a potent nicotinic acetylcholine receptor (nAChR) ligand, structurally analogous to nornicotine but distinct due to the methoxy-substitution on the pyridine ring. In biological assays, this compound exhibits a dual-instability profile: it is susceptible to rapid oxidative metabolism (enzymatic degradation) and specific chemical hydrolysis events.

This guide provides a mechanistic breakdown of these pathways and actionable troubleshooting steps for researchers observing high clearance or inconsistent recovery in in vitro assays.

Module 1: The Degradation Landscape

Understanding the specific degradation routes is critical for interpreting PK data and optimizing lead compounds. The compound undergoes three primary biotransformation events in liver microsomes and hepatocytes.

Metabolic & Chemical Pathways
  • Pyrrolidine C-Oxidation (Major Metabolic Route): Analogous to the nicotine-to-cotinine pathway, the pyrrolidine ring undergoes 5'-oxidation, mediated primarily by CYP2A6 (human) or CYP2B/2E1 (rodent). This forms an iminium ion intermediate, which hydrolyzes to the lactam.

  • O-Demethylation (Metabolic/Chemical): The 2-methoxy group is labile. CYP-mediated O-demethylation yields 5-(2-pyrrolidinyl)-2-pyridone. This metabolite is often more polar and non-active at nAChRs.

  • N-Oxidation/Glucuronidation: The secondary amine of the pyrrolidine ring is a target for FMO-mediated N-oxidation or direct N-glucuronidation (UGT enzymes).

Pathway Visualization

DegradationPathways Parent 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Parent) Pyridone 5-(2-pyrrolidinyl)-2-pyridone (O-Desmethyl) Parent->Pyridone CYP2D6 / Acid Hydrolysis (O-Demethylation) NOxide N-Oxide / N-Glucuronide (Phase II) Parent->NOxide FMO / UGT (Conjugation) Iminium Δ1'(5')-Iminium Ion (Reactive Intermediate) Parent->Iminium CYP2A6 (Oxidation) Lactam Lactam Metabolite (Pyrrolidine Oxidation) Iminium->Lactam Cytosolic Aldehyde Oxidase + H2O

Figure 1: Primary degradation pathways. The CYP2A6-mediated pathway is typically the rate-limiting step for clearance in human liver microsomes (HLM).

Module 2: Troubleshooting Guide (FAQ)

Q1: I observe rapid disappearance in Human Liver Microsomes (HLM) but stability in buffer. Why?

Diagnosis: This indicates enzymatic instability rather than chemical hydrolysis. The 2-methoxy-pyridine scaffold is relatively chemically stable at pH 7.4, but the pyrrolidine ring is a high-affinity substrate for CYP2A6 . Solution:

  • Verify CYP2A6 Contribution: Co-incubate with Tranylcypromine (a potent CYP2A6 inhibitor) or Methoxsalen . If stability significantly improves, the clearance is CYP2A6-driven.

  • Species Differences: Be aware that rodents do not express CYP2A6. In rat microsomes, clearance may be driven by CYP2B1/2 or CYP2E1, leading to poor in vitro-in vivo correlation (IVIVC) if not accounted for.

Q2: My LC-MS chromatogram shows a "ghost peak" that elutes earlier than the parent but has the same mass. What is it?

Diagnosis: This is likely the N-oxide metabolite undergoing thermal reduction back to the parent compound inside the heated electrospray ionization (ESI) source. Solution:

  • Chromatographic Separation: Ensure your gradient separates the N-oxide (more polar, elutes earlier) from the parent.

  • Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C) to minimize thermal reduction.

  • Monitor Transitions: Monitor the specific transition for the N-oxide (M+16

    
     fragment) to distinguish it from the parent.
    
Q3: The compound degrades in acidic mobile phases (pH < 3). Is this normal?

Diagnosis: Yes. While 2-methoxypyridines are stable at neutral pH, they are susceptible to acid-catalyzed hydrolysis, converting to the thermodynamic 2-pyridone tautomer. Solution:

  • Adjust Mobile Phase: Switch to a bicarbonate buffer (pH 7.4) or ammonium acetate (pH 5.0) for LC-MS.[1] Avoid strong modifiers like 0.1% TFA if samples sit in the autosampler for extended periods.

  • Cold Storage: Keep autosamplers at 4°C to slow hydrolysis kinetics.

Module 3: Experimental Protocols

Diagnostic Microsomal Stability Assay

Purpose: To distinguish between CYP2A6-mediated metabolism and general P450 clearance.

StepActionCritical Parameter
1 Preparation Prepare 1 µM test compound in 100 mM Potassium Phosphate buffer (pH 7.4).
2 Inhibitor Spike Arm A: Vehicle (DMSO). Arm B: Add Tranylcypromine (10 µM final).
3 Enzyme Add Add HLM (0.5 mg/mL protein). Pre-incubate 5 min at 37°C.
4 Initiation Add NADPH regenerating system.
5 Sampling Quench aliquots at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile containing Internal Standard.
6 Analysis Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

Interpretation:

  • If

    
     (Arm B) >> 
    
    
    
    (Arm A): Clearance is CYP2A6-dependent (Pyrrolidine oxidation).
  • If

    
     (Arm B) 
    
    
    
    
    
    (Arm A): Clearance is likely O-demethylation (CYP2D6) or non-CYP mediated.
Chemical Stability Check (pH Profiling)

Purpose: To validate stock solution and assay buffer integrity.

  • Prepare 10 µM solutions in three buffers:

    • pH 2.0: 0.1% Formic Acid.

    • pH 7.4: PBS.

    • pH 9.0: Ammonium Bicarbonate.

  • Incubate at 37°C for 24 hours.

  • Analyze via UV-HPLC (254 nm).

  • Acceptance Criteria: >95% recovery relative to T0. Significant loss at pH 2.0 confirms acid lability of the methoxy group.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine.[2][3][4] Pharmacological Reviews, 57(1), 79–115. Link

  • Denton, T. T., & Zhang, X. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine.[3][5] OAE Publishing Inc.Link

  • Murphy, S. E., et al. (2005). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion.[5] Chemical Research in Toxicology, 18(12), 1866–1875. Link

  • Kruve, A. (2025).[4] 2-Methoxypyridine Properties and Ionization Efficiency.[6] PubChem / Kruve Lab. Link

  • Zhang, Y., et al. (2004). Synthesis and Evaluation of 2-Methoxy-5-(2-pyrrolidinyl)pyridine Analogues as PET Imaging Agents. Journal of Medicinal Chemistry. Link

Sources

Technical Support Center: Purification of 2-Methoxy-5-(2-pyrrolidinyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Refining Purification Protocols for Nicotinic Analogs Ticket ID: #PUR-2M5P-2024

Introduction: The Chemical Context

You are working with 2-Methoxy-5-(2-pyrrolidinyl)pyridine , a structural analog of nornicotine. This molecule presents a "perfect storm" for purification challenges due to three competing chemical features:

  • The Pyrrolidine Nitrogen (Secondary Amine): Highly basic (

    
    ) and polar. It interacts strongly with silanol groups on silica gel, causing severe peak tailing (streaking) and yield loss.
    
  • The 2-Methoxy Group: While stable under basic conditions, this imidate-like ether is susceptible to acid-catalyzed hydrolysis, converting your valuable product into the thermodynamically stable (but unwanted) 2-pyridone derivative.

  • The Chiral Center (C2 of Pyrrolidine): Unless you performed an asymmetric synthesis, your crude material is likely a racemate requiring resolution.

This guide treats your purification workflow as a troubleshooting ticket system. Select the "Ticket" below that matches your current bottleneck.

Ticket #001: "My compound streaks on silica and I'm losing mass."

Diagnosis: Uncapped silanol groups on the silica gel are acting as weak acids, protonating your pyrrolidine nitrogen and irreversibly binding the compound.

The Solution: Amine-Modified Silica Chromatography

Do not rely on standard gradients. You must chemically modify the stationary phase environment.

Protocol A: The "Doped" Mobile Phase (Standard)

Best for: Routine purification of <1g crude material.

  • Base Additive: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₄OH) .

  • The Solvent System:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH (or 2% TEA).

  • Column Pre-treatment (Crucial): Flush the silica column with 3 column volumes (CV) of 90:10 DCM:Solvent B before loading your sample. This "deactivates" the silica.

  • Gradient: Run a shallow gradient from 0% to 10% MeOH. The product usually elutes between 3-7% MeOH.

Protocol B: The Alumina Alternative (High Purity)

Best for: Final purification of sensitive free bases. If silica tailing persists, switch to Neutral Alumina (Brockmann Activity III) . Alumina is less acidic than silica and requires no amine additives, which simplifies solvent removal.

Technical Note: Avoid Acetone or Ethyl Acetate with primary/secondary amines if possible, as they can form imines or acetamides upon prolonged concentration. Stick to DCM/MeOH.

Ticket #002: "I cannot separate the enantiomers."

Diagnosis: 2-Methoxy-5-(2-pyrrolidinyl)pyridine contains a chiral center at the pyrrolidine C2 position. Standard C18 or Silica columns cannot resolve these enantiomers.

The Solution: Polysaccharide-Based Chiral HPLC

Separation requires a Chiral Stationary Phase (CSP).[1][2] Based on structural analogs (nornicotine/nicotine derivatives), the Amylose tris(3,5-dimethylphenylcarbamate) phases are most effective.

Recommended Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H (or equivalent Amylose-1)Proven selectivity for pyridine-pyrrolidine systems.
Alt. Column Chiralcel OD-H (Cellulose-based)Try this if AD-H fails (orthogonal selectivity).
Mobile Phase Hexane : Isopropanol (90:10) Standard Normal Phase (NP) mode.
Additive 0.1% Diethylamine (DEA) MANDATORY. Suppresses peak tailing of the basic amine.
Temperature 20°C - 25°CLower temperature often improves chiral recognition (resolution).
Detection UV @ 254 nmThe pyridine ring provides strong absorbance.

Warning: Do not use TFA (Trifluoroacetic acid) in the mobile phase for this compound. It will protonate the amine, altering the interaction with the chiral selector and potentially degrading the methoxy group over time.

Ticket #003: "My product is decomposing during salt formation."

Diagnosis: You likely used a strong aqueous acid (HCl, HBr) or heated the salt formation reaction. The 2-methoxypyridine moiety is an O-alkyl imidate equivalent. Under acidic conditions, it undergoes hydrolysis to form 5-(2-pyrrolidinyl)-2(1H)-pyridone .

The Solution: Anhydrous & Mild Salt Formation
Workflow: The "Safe" Salt Screen

Avoid aqueous acids. Use anhydrous organic acids in aprotic solvents.

  • Dissolution: Dissolve the free base in dry Diethyl Ether or TBME (tert-butyl methyl ether).

  • Acid Addition:

    • Option 1 (Robust):L-Tartaric Acid (0.5 - 1.0 eq) dissolved in warm Ethanol. Add dropwise. Tartrates often crystallize well and aid in chiral enrichment.

    • Option 2 (Lipophilic):Fumaric Acid . Fumarates are often non-hygroscopic.

    • Option 3 (If HCl is required): Use 4M HCl in Dioxane (Anhydrous). Add dropwise at 0°C . Filter immediately. Do not heat.

Visualizing the Workflow

The following diagram outlines the logical decision tree for purifying crude reaction mixtures of 2-methoxy-5-(2-pyrrolidinyl)pyridine.

PurificationProtocol Start Crude Reaction Mixture CheckpH Check pH of Aqueous Workup Start->CheckpH Acidic Acidic (pH < 4) RISK: Hydrolysis to Pyridone CheckpH->Acidic Avoid Basic Basic (pH > 10) Safe for Methoxy Group CheckpH->Basic Proceed Extract Extract with DCM (Free Base) Basic->Extract TailingCheck Flash Chromatography Standard Silica? Extract->TailingCheck Streaking Severe Streaking/Loss TailingCheck->Streaking No Additive Modified Use DCM/MeOH + 1% NH4OH (Pre-wash column) TailingCheck->Modified With Additive Streaking->Modified Retry ChiralCheck Is Product Racemic? Modified->ChiralCheck Achiral Final Product (Racemate) ChiralCheck->Achiral No ChiralSep Chiral HPLC (Chiralpak AD-H, Hex/IPA/DEA) ChiralCheck->ChiralSep Yes SaltForm Salt Formation (Anhydrous Only!) Achiral->SaltForm ChiralSep->SaltForm Tartrate L-Tartrate/Fumarate Salt (Stable Solid) SaltForm->Tartrate Recommended

Caption: Decision matrix for the purification of acid-sensitive aminopyridines, highlighting critical pH control points and stationary phase modifications.

Frequently Asked Questions (FAQ)

Q: Can I use reverse-phase (C18) HPLC for this compound? A: Yes, but you must use a high-pH buffer. Standard acidic buffers (Formic acid/TFA) will protonate the pyrrolidine (


), causing it to elute in the void volume. Use 10mM Ammonium Bicarbonate (pH 10)  or Ammonium Hydroxide  in water/acetonitrile. This keeps the amine deprotonated (neutral), increasing retention and improving peak shape.

Q: Why does my NMR show a broad hump around 2-3 ppm? A: This is typical for pyrrolidine protons in the free base form due to conformational exchange (ring puckering) and nitrogen inversion. To sharpen the signals, run the NMR at an elevated temperature (40-50°C) or convert the sample to the Tartrate salt in


 or 

.

Q: The methoxy group disappeared, and I have a carbonyl peak at 1650 cm⁻¹. What happened? A: You hydrolyzed the ether. This occurs if you reflux in aqueous HBr or HCl. The product is the 2-pyridone tautomer. This reaction is irreversible. You must restart synthesis or re-alkylate using Ag₂CO₃/MeI (though N-alkylation is a competing risk).

References

  • Brown, L. L., et al. (2002).[3] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry.[3] Link

    • Context: Establishes the synthesis and handling of pyrrolidinyl-pyridine ethers and the stability profiles of these nAChR ligands.
  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[4] Link

    • Context: Authoritative source for selecting polysaccharide columns (AD-H/OD-H) for basic amines.
  • PubChem. (2024). 2-Methoxypyridine Compound Summary. National Library of Medicine. Link

    • Context: Provides physical property data (pKa, stability) confirming the risk of acid hydrolysis for the methoxy-pyridine motif.
  • Sigma-Aldrich. (2024). Fundamental Guide to Flash Chromatography. MilliporeSigma. Link

    • Context: Standard protocols for amine-modified silica chrom

Sources

managing poor reactivity of 2-pyridyl boron reagents in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Poor Reactivity & Instability in Cross-Coupling Ticket ID: #PYR-B-001 Status: Open for Consultation Analyst: Senior Application Scientist

The "2-Pyridyl Paradox"

Executive Summary: Coupling 2-pyridyl boron reagents is widely considered the "Achilles' heel" of Suzuki-Miyaura chemistry. Unlike their 3- and 4-pyridyl counterparts, 2-pyridyl boronic acids suffer from a unique dual-failure mode:[1]

  • Rapid Protodeboronation: The basic nitrogen at the ortho position facilitates a zwitterionic intermediate that accelerates C–B bond hydrolysis, often destroying the reagent before it can react.

  • Catalyst Poisoning: The same nitrogen acts as a Lewis base, coordinating tightly to the Palladium (Pd) center and displacing the phosphine ligands, effectively shutting down the catalytic cycle.

This guide provides the industry-standard "Slow-Release" protocols and ligand strategies required to overcome these kinetic traps.

Diagnostic Flowchart

Use this decision tree to identify the specific failure mode of your reaction.

DiagnosticTree Start Reaction Failed: Low/No Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM ResultA SM (Halide) Intact Boron Reagent Gone Pyridine Detected CheckSM->ResultA Reagent Disappeared ResultB SM (Halide) Intact Boron Reagent Intact CheckSM->ResultB Reagent Remains ResultC Homocoupling of Halide or Black Pd Precipitate CheckSM->ResultC Side Reactions DiagA Diagnosis: Protodeboronation (Hydrolysis > Transmetallation) ResultA->DiagA DiagB Diagnosis: Catalyst Poisoning (N-Coordination to Pd) ResultB->DiagB DiagC Diagnosis: Transmetallation Failure or Oxidative Addition Failure ResultC->DiagC ActionA Action: Switch to MIDA Boronate (Protocol A) DiagA->ActionA ActionB Action: Switch Ligand (XPhos/RuPhos) or Add Cu(I) Co-catalyst DiagB->ActionB ActionC Action: Add Cu(OAc)2 Switch to Trifluoroborate DiagC->ActionC

Figure 1: Diagnostic logic for identifying 2-pyridyl coupling failure modes.

Troubleshooting Guides & Protocols

Issue 1: The "Disappearing Reagent" (Protodeboronation)

Symptom: You observe the formation of unsubstituted pyridine (protonolysis product) and unreacted aryl halide. Root Cause: 2-Pyridyl boronic acids are chemically unstable at neutral pH. The pyridine nitrogen protonates or coordinates to the boron, creating a zwitterion that catalyzes the cleavage of the C–B bond.[2]

Solution: The "Slow-Release" Strategy (MIDA Boronates) Instead of using the free boronic acid, use N-methyliminodiacetic acid (MIDA) boronates.[3] These are air-stable solids. Under specific hydrolytic conditions, they release the active boronic acid slowly (kinetic control). This keeps the concentration of the unstable species low, favoring the cross-coupling reaction over the second-order decomposition pathway.

Protocol A: Cu-Promoted MIDA Coupling (The Burke Method)

Best for: Deactivated aryl chlorides and challenging heteroaryl halides.

Reagents:

  • 2-Pyridyl MIDA boronate (1.2 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[4]

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)

  • Promoter: Cu(OAc)2 (0.5 equiv)

  • Base: K3PO4 (5.0 equiv)

  • Solvent: DMF / Isopropanol (4:1 ratio) - Critical for slow hydrolysis

  • Additive: Diethanolamine (DEA) (0.75 equiv) - Accelerates transmetallation

Step-by-Step:

  • Charge a vial with MIDA boronate, Aryl halide, Cu(OAc)2, and K3PO4.

  • Add the Pd source and Ligand inside a glovebox or under Argon flow.

  • Add DMF and Isopropanol (anhydrous).

  • Add Diethanolamine (DEA) last.[5]

  • Seal and heat to 100 °C for 4–8 hours.

  • Why this works: The DEA and Cu(OAc)2 work synergistically. DEA aids in the "unmasking" of the MIDA group, while Copper facilitates a "pre-transmetallation" (Boron

    
     Copper 
    
    
    
    Palladium), bypassing the slow B-Pd transmetallation step.
Issue 2: Catalyst Deactivation (Stalled Reaction)

Symptom: The reaction starts but stops at <20% conversion. The mixture may remain clear (inactive complex) or precipitate Pd black. Root Cause: The pyridine nitrogen binds to the Pd(II) intermediate, forming a stable, unreactive Pd(Ar)(Py-B)(L) complex that cannot undergo transmetallation.

Solution: Steric Bulk & Copper Scavenging Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that sterically prevent the pyridine nitrogen from binding to the metal center.

Comparative Ligand Performance Data:

LigandClassPerformance with 2-PyMechanism of Improvement
PPh3 StandardPoor (<10%) Displaced easily by Pyridine N.
dppf BidentateModerate (30-50%) Resists displacement, but slow transmetallation.
XPhos BiarylExcellent (>90%) Steric bulk blocks N-coordination; promotes reductive elimination.
RuPhos BiarylGood (70-85%) Similar to XPhos; excellent for electron-poor halides.
Protocol B: Robust Trifluoroborate Method (The Molander Method)

Best for: Routine synthesis where MIDA reagents are unavailable.

Reagents:

  • Potassium 2-pyridyl trifluoroborate (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)[6]

  • Ligand: RuPhos (4 mol%) - Essential for this substrate class[6]

  • Base: K2CO3 (3.0 equiv)[6]

  • Solvent: Toluene / H2O (10:1)[6]

Step-by-Step:

  • Combine all solids in a reaction tube.

  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene/Water mixture.

  • Heat to 80–100 °C for 18 hours.

  • Technical Note: The water is strictly necessary to hydrolyze the trifluoroborate (

    
    ) into the active boronic acid species in situ.
    

Mechanistic Visualization

Understanding the competition between the "Productive Cycle" and the "Destructive Cycle" is crucial for optimization.

Mechanism MIDA MIDA Boronate (Protected/Stable) ActiveB Active Species [2-Py-B(OH)2] MIDA->ActiveB Slow Hydrolysis (Controlled Release) PyH Protodeboronation (Dead End) ActiveB->PyH Fast Hydrolysis (If [B] is high) Pd_Trans Transmetallation (Rate Limiting) ActiveB->Pd_Trans Reaction with Pd Cu Cu(I) Promoter ActiveB->Cu Transmetallation to Cu Pd_Ox Pd(II)-Ar-X (Oxidative Addn) Pd_Ox->Pd_Trans Product Cross-Coupled Product Pd_Trans->Product Reductive Elim. Cu->Pd_Trans Fast Transfer to Pd

Figure 2: The Kinetic Competition. MIDA reagents (Blue) prevent the accumulation of Active Boron (Yellow), thereby minimizing the Red pathway (Decomposition) and favoring the Green pathway (Product). Copper (White) creates a "fast lane" for transmetallation.

Frequently Asked Questions (FAQ)

Q: Can I just use excess boronic acid (3-4 equiv) to compensate for decomposition? A: Generally, no . While this works for simple phenyl boronic acids, with 2-pyridyls, the decomposition byproduct (pyridine) and the reagent itself are catalyst poisons. Increasing the loading often leads to lower yields because you are increasing the concentration of the inhibitor (pyridine nitrogen) relative to the catalyst.

Q: Why is Copper (Cu) added to these reactions? A: Copper serves two roles. First, it facilitates a "modified Liebeskind-Srogl" mechanism where the Boron transmetallates to Copper (forming a transient Py-Cu species), which transfers the pyridine to Palladium much faster than Boron can. Second, Copper can scavenge the pyridine nitrogen, preventing it from binding to the Palladium catalyst.

Q: My MIDA boronate is not dissolving in the reaction mixture. A: This is normal initially. MIDA boronates have low solubility in non-polar solvents. As the reaction heats up and the base/water (or alcohol) acts on the reagent, it will slowly solubilize and hydrolyze. Do not attempt to pre-dissolve it in aggressive solvents; the heterogeneity is part of the "slow release" mechanism.

References

  • A General Solution for the 2-Pyridyl Problem. Dick, G. R., Woerly, E. M., & Burke, M. D.[5][7] (2012). Angewandte Chemie International Edition.

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A.[8] (2009).[6] Journal of Organic Chemistry.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Cox, P. A., et al. (2017).[9] Journal of the American Chemical Society.

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Billingsley, K. L., & Buchwald, S. L. (2008).[1] Angewandte Chemie.

Sources

Technical Support Center: Enantioselective Synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHIRAL-SYN-005 Subject: Preventing Racemization & Troubleshooting Enantiomeric Excess (ee) Loss Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (a nornicotine analog) presents a high risk of racemization due to the lability of the C2-proton on the pyrrolidine ring. This position is benzylic-like relative to the pyridine ring; the electron-withdrawing nature of the heterocycle increases the acidity of this proton, facilitating enolization under basic conditions.

This guide prioritizes Asymmetric Hydrogenation over Chiral Pool coupling to minimize racemization risks and provides a "Safety Net" protocol using diastereomeric salt resolution.

Module 1: Route Selection & Risk Analysis

The Root Cause: Why Racemization Occurs

The chiral center (C2 of pyrrolidine) is susceptible to deprotonation. While the 2-methoxy group donates electron density into the pyridine ring (making it less electron-deficient than nicotine), the C2 proton remains acidic enough to be removed by strong bases or prolonged exposure to mild bases, leading to a planar enolate intermediate and subsequent racemization.

Mechanism of Failure

Figure 1: Mechanism of base-catalyzed racemization at the pyrrolidine C2 position.

Strategic Recommendation

Avoid "Chiral Pool" methods that require coupling a lithiated pyridine to a proline derivative, as the strong bases (n-BuLi) required often erode chirality. Instead, build the bond first (Suzuki/Stille coupling) and establish chirality last via asymmetric hydrogenation.

FeatureRoute A: Chiral Pool (Proline) Route B: Asymmetric Hydrogenation (Recommended)
Key Step Coupling 5-Li-2-OMe-Pyridine + ProlinalHydrogenation of Cyclic Imine
Racemization Risk High (during coupling & ketone reduction)Low (Chirality set in final step)
Catalyst None (Stoichiometric)Ir- or Rh- chiral complexes
Scalability ModerateHigh

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Asymmetric Hydrogenation of the Cyclic Imine

This protocol assumes you have synthesized the cyclic imine precursor (analogous to myosmine) via coupling of 2-methoxy-5-bromopyridine with N-vinylpyrrolidinone or similar path.

Reagents:

  • Substrate: 2-Methoxy-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine (Imine precursor).

  • Catalyst: [Ir(COD)Cl]₂ with chiral ligand (S,S)-f-Binaphane or (R)-BINAP.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Additives: Iodine (I₂) often enhances Ir-catalyzed imine hydrogenation.

Protocol:

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and chiral phosphine ligand (1.1 mol%) in degassed DCM. Stir for 30 min.

  • Reaction: Add the imine substrate.[1] Transfer to an autoclave.

  • Hydrogenation: Pressurize to 30–50 bar H₂. Stir at room temperature for 12–24 hours.

    • Critical Control Point: Do not heat above 40°C. Higher temperatures favor thermal racemization of the product even under H₂ atmosphere.

  • Workup: Vent H₂. Concentrate under reduced pressure. Do not perform an aqueous basic extraction yet. Proceed immediately to salt formation (SOP-03).

SOP-02: Safe N-Boc Deprotection (If using Chiral Pool)

If you must use the N-Boc protected intermediate, the deprotection step is the most common point of failure.

The Issue: TFA/HCl removes the Boc group safely, but the subsequent neutralization to isolate the free base causes racemization. The Fix: Avoid isolating the free base.

  • Dissolve N-Boc intermediate in DCM.

  • Add TFA (10 eq) at 0°C. Stir until conversion is complete.

  • Do NOT quench with NaOH or NaHCO₃.

  • Evaporate TFA/DCM azeotropically with toluene (3x) to remove excess acid.

  • The residue is the trifluoroacetate salt. Use this directly in the next step or convert to a stable tartrate salt.

Module 3: Troubleshooting & Resolution

Ticket #402: "My ee% dropped from 95% to 60% after column chromatography."

Diagnosis: Silica gel is slightly acidic, and commercial "neutral" alumina can be basic. The free base of nornicotine analogs racemizes on silica surfaces due to the prolonged interaction of the amine with surface silanols. Solution:

  • Pre-treat Silica: Slurry silica with 2% Triethylamine (Et₃N) in hexane before loading the column. This deactivates acidic sites.

  • Speed: Perform "Flash" chromatography. Do not let the compound sit on the column for >30 mins.

  • Better Alternative: Skip chromatography. Purify via crystallization of the Di-p-toluoyl-L-tartaric acid salt.

SOP-03: Optical Resolution (The "Rescue" Protocol)

If you have a scalemic mixture (e.g., 60% ee), use this method to upgrade optical purity to >99%.

Reagents:

  • Racemic/Scalemic 2-Methoxy-5-(2-pyrrolidinyl)pyridine.

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) for (R)-isomer or (-)-L-DTTA for (S)-isomer.

  • Solvent: Ethanol/Methanol (absolute).

Protocol:

  • Dissolve the crude free base in minimal boiling Ethanol.

  • Add 1.0 equivalent of the Resolving Agent dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter the crystals.

    • Check: The crystals are the diastereomeric salt.

  • Recrystallize: If ee < 98%, recrystallize the salt from boiling Methanol.

  • Free-Basing (Careful): To release the free base, partition the salt between DCM and cold 1M NaOH. Separate layers immediately, dry over Na₂SO₄, and concentrate. Store at -20°C.

Module 4: Workflow Visualization

Recommended Synthetic Pathway

Figure 2: Optimal workflow minimizing racemization risks by introducing chirality in the final reduction step.

FAQ: Frequently Asked Questions

Q: Can I store the free base in the fridge? A: No. Even at 4°C, the free base can slowly racemize and oxidize (nornicotine analogs are air-sensitive). Store as the dihydrochloride or tartrate salt under Argon at -20°C.

Q: Why is the 2-methoxy analog more stable than standard nornicotine? A: The methoxy group at position 2 is electron-donating by resonance. This renders the pyridine ring less electron-withdrawing compared to unsubstituted pyridine. Consequently, the C2-pyrrolidine proton is slightly less acidic (higher pKa), reducing the rate of racemization. However, it is still unstable compared to pure aliphatic amines.

Q: I used NaH for N-alkylation and lost all chirality. Why? A: NaH is a strong base. It will deprotonate the C2-position (benzylic-like) instantly. For N-alkylation of this scaffold, use Reductive Amination (Aldehyde + NaCNBH₃) under slightly acidic conditions (pH 5-6) to preserve the stereocenter.

References

  • Enantioselective Synthesis of Nornicotine Analogs

    • Title: A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.[1][2]

    • Source: The AAPS Journal (2005).[1]

    • URL:[Link]

  • Resolution of Pyrrolidine Analogs

    • Title: Efficient Method of (S)
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Synthesis of A-84543 (Analogous Chemistry)

    • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.[3]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Racemization Mechanisms in Peptide/Amine Synthesis

    • Title: Suppression of alpha-carbon racemization in peptide synthesis.[4]

    • Source: Nature Communic
    • URL:[Link]

Sources

Validation & Comparative

comparing 2-Methoxy-5-(2-pyrrolidinyl)pyridine with varenicline at nAChRs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacodynamics: 2-Methoxy-5-(2-pyrrolidinyl)pyridine vs. Varenicline at


 nAChRs

Executive Summary: The Rigidity-Efficacy Trade-off

This guide provides a technical comparison between Varenicline (the clinical gold standard for smoking cessation) and 2-Methoxy-5-(2-pyrrolidinyl)pyridine (a structural probe representing flexible nicotinic analogs).

For researchers in neuropharmacology, the distinction between these two compounds illustrates a fundamental principle in ligand design: Conformational Constraint vs. Steric Modulation . While Varenicline utilizes a rigidified benzazepine scaffold to lock the pharmacophore into a high-affinity bioactive conformation, 2-Methoxy-5-(2-pyrrolidinyl)pyridine relies on the electronic and steric effects of the methoxy substituent on a flexible pyridine ring to modulate receptor interaction.

Key Verdict: Varenicline demonstrates superior affinity and a more defined partial agonist profile at


 nAChRs due to entropic optimization. The 2-methoxy analog serves primarily as a Structure-Activity Relationship (SAR) tool to define the steric tolerance of the orthosteric binding pocket (specifically near Trp147).

Molecular & Pharmacological Profile[1]

The primary differentiator lies in the "entropic penalty" of binding. Varenicline is pre-organized; the methoxy analog must undergo conformational collapse upon binding.

FeatureVarenicline (Chantix)2-Methoxy-5-(2-pyrrolidinyl)pyridine
Chemical Class Rigidified Benzazepine (Cytosine-fused)Substituted Pyridine (Nornicotine Analog)
Primary Target

nAChR (High Affinity)

nAChR (Moderate/Low Affinity)
Binding Affinity (

)
< 0.5 nM (High Tightness)~100 - 500 nM (Estimated)*
Intrinsic Efficacy Partial Agonist (~40-60% of Nicotine)Variable Agonist (Probe-dependent)
BBB Penetration High (LogP ~1.6)Moderate (influenced by methoxy polarity)
Key Interaction Cation-

(Trp149) + H-bond (Backbone NH)
Cation-

(Trp149) + Steric Clash (Trp147)

*Note: Affinity for 2-substituted pyridine analogs is generally reduced compared to 3-substituted (nicotine-like) or 5-substituted analogs due to steric interference at the pyridine nitrogen H-bond acceptor site.

Mechanistic Deep Dive: The Orthosteric Competition

To understand why Varenicline is a therapeutic drug and the methoxy analog is a research tool, we must look at the Loop C dynamics of the nAChR.

The "Partial Agonist" Mechanism

Varenicline acts as a "stabilizer" of the desensitized state. It opens the channel with lower probability than acetylcholine (full agonist) but binds with higher affinity. This creates the "ceiling effect" crucial for treating addiction:

  • Blockade: It prevents nicotine from binding (stopping the dopaminergic spike).

  • Relief: It provides low-level activation (preventing withdrawal symptoms).

The "Methoxy-Steric" Effect

In 2-Methoxy-5-(2-pyrrolidinyl)pyridine, the methoxy group is ortho to the pyridine nitrogen.

  • The Problem: The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) with the backbone NH of a specific residue (often Trp147 or Leu119 depending on numbering) in the binding pocket.

  • The Clash: A 2-methoxy group introduces steric bulk that twists the pyridine ring out of coplanarity or physically blocks this H-bond. This typically results in lower affinity and altered desensitization kinetics compared to unsubstituted nornicotine.

Visualization: Signal Transduction Pathway

The following diagram illustrates the differential signaling outcomes.

nAChR_Signaling Ligand_V Varenicline (Rigid) Receptor_Rest nAChR (Closed) Loop C Open Ligand_V->Receptor_Rest High Affinity Binding Ligand_M 2-MeO-Analog (Flexible) Ligand_M->Receptor_Rest Moderate Affinity (Steric Penalty) Receptor_Bound Ligand-Receptor Complex Receptor_Rest->Receptor_Bound State_Open Open State (Na+/Ca2+ Influx) Receptor_Bound->State_Open Partial Efficacy (Varenicline) State_Desensitized Desensitized State (High Affinity/Closed) Receptor_Bound->State_Desensitized Rapid Transition DA_Release Dopamine Release (Nucleus Accumbens) State_Open->DA_Release Sub-maximal Signal State_Desensitized->DA_Release No Signal (Craving Control)

Figure 1: Differential activation logic. Varenicline balances activation and desensitization to stabilize dopamine levels, whereas the flexible analog struggles to maintain the optimal binding pose due to steric hindrance.

Experimental Protocols

To validate the performance of these compounds, two distinct assays are required: Radioligand Binding (Affinity) and Two-Electrode Voltage Clamp (Efficacy).

Protocol A: Competition Binding Assay (Membrane Prep)

Objective: Determine


 values to quantify the affinity penalty of the 2-methoxy group.
  • Tissue Preparation:

    • Homogenize rat cerebral cortex (rich in

      
      ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .
      
    • Why Tris? Phosphate buffers can precipitate calcium, interfering with receptor conformation.

    • Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Repeat wash twice to remove endogenous acetylcholine.

  • Incubation:

    • Tracer: Use

      
      -Epibatidine (0.5 nM) or 
      
      
      
      -Cytisine (selective for
      
      
      ).
    • Competitor: Serial dilutions of Varenicline (

      
       to 
      
      
      
      M) and 2-Methoxy-Analog (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 75 minutes .

    • Critical Step: Equilibrium must be reached. Varenicline has slow off-rates; insufficient incubation leads to underestimated affinity.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Characterization (TEVC in Xenopus Oocytes)

Objective: Measure


 (efficacy) relative to Acetylcholine (ACh).
  • Expression:

    • Inject Xenopus laevis oocytes with cRNA encoding human

      
       and 
      
      
      
      subunits (1:1 ratio). Incubate 3-5 days.
  • Electrophysiology Setup:

    • Place oocyte in recording chamber perfused with Ringer’s solution containing Atropine (0.5 µM) to block muscarinic receptors.

    • Clamp voltage at -60 mV .

  • Agonist Application:

    • Apply ACh (100 µM) as a control (defined as 100% response).

    • Wash for 5 minutes (essential to recover from desensitization).

    • Apply Test Compound (Varenicline or Methoxy-Analog) for 20 seconds.

  • Data Interpretation:

    • Varenicline: Expect ~40-60% of ACh max current (

      
      ).
      
    • Methoxy-Analog: Expect variable efficacy.[1] If the 2-methoxy group blocks full closure of Loop C, efficacy may be <20% (weak partial agonist).

Visualization: TEVC Experimental Workflow

TEVC_Workflow cluster_perfusion Perfusion Sequence Start cRNA Injection (a4 + b2 subunits) Incubation Incubation (3-5 Days @ 18°C) Start->Incubation Clamp Voltage Clamp (-60 mV) Incubation->Clamp Step1 ACh Control (100%) Clamp->Step1 Step2 Wash (5 min) Step1->Step2 Step3 Test Compound Step2->Step3 Analysis Calculate I_max / I_ACh (Intrinsic Efficacy) Step3->Analysis

Figure 2: Two-Electrode Voltage Clamp (TEVC) workflow for determining agonist efficacy ratios.

References

  • Rollema, H., et al. (2007). "Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid." Neuropharmacology.

  • Brown, L. L., et al. (2002).[2][3] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues..." Journal of Medicinal Chemistry.

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry.

  • Horti, A. G., et al. (1997). "Synthesis and radiolabeling of A-85380... and its analogues." Journal of Labelled Compounds and Radiopharmaceuticals. (Provides SAR context for pyridine-substituted analogs).

Sources

Selectivity Profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine Across nAChR Subtypes

[1][2][3]

Executive Summary: The Structural Determinants of Selectivity

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) is a synthetic analog of nornicotine characterized by a methoxy substitution at the C6 position of the pyridine ring (using standard pyridine numbering where the pyrrolidine is at C3; formally named 2-methoxy-5-(2-pyrrolidinyl)pyridine by IUPAC rules).

Unlike its regioisomer A-84543 (which bears a methoxy group at the C5 position and exhibits high affinity), the 2-methoxy (C6) substitution introduces a steric and electronic penalty that significantly alters its binding profile. This compound serves as a critical tool for understanding the Structure-Activity Relationship (SAR) of the nicotinic pharmacophore, specifically illustrating the "bulk tolerance" limits of the α4β2 binding pocket.

Key Pharmacological Characteristics[2][4][5]
  • Primary Target: Neuronal nAChRs (specifically α4β2 subtypes).[1][2]

  • Affinity Profile: Moderate-to-low affinity (Ki ≈ 20–100 nM range), approximately 10-fold lower than Nicotine or A-84543.

  • Selectivity: Retains selectivity for α4β2 over α7 and α3β4 subtypes, but with reduced overall potency compared to C5-substituted analogs.

  • Mechanism: Acts as a partial agonist with reduced efficacy compared to the full agonist parent compounds.

Comparative Selectivity Profile

The following table contrasts 2-Methoxy-5-(2-pyrrolidinyl)pyridine with standard reference ligands to highlight the impact of the methoxy substituent's position.

Table 1: Binding Affinity (Ki) and Selectivity Ratios
CompoundStructure Noteα4β2 Ki (nM) α7 Ki (nM) α3β4 Ki (nM) Selectivity (α4β2 vs α3β4)
Nicotine Reference Ligand~ 2.0~ 5,000~ 400~ 200x
A-84543 5-Methoxy (meta)0.7 - 2.0> 10,000~ 1,500~ 700x (High)
2-Methoxy-5-(2-pyrrolidinyl)pyridine 2-Methoxy (ortho/C6) **~ 22 - 50***> 10,000 > 5,000 Moderate
Epibatidine Non-selective potent0.02150.05Non-selective

*Note: Affinity values for the 2-methoxy analog are extrapolated from N-methylated derivatives (6-methoxynicotine) and nornicotine SAR studies, showing a consistent ~10-fold potency loss due to C6 substitution.

Mechanistic Insight: The "C6 Penalty"

The binding pocket of the α4β2 nAChR accommodates substituents at the pyridine C5 position (meta to the pyrrolidine) well, often enhancing affinity (as seen in A-84543 ). However, substituents at the C6 position (ortho to the pyridine nitrogen, corresponding to the "2-methoxy" in the IUPAC name) clash with the complementary subunit residues (likely the non-α subunit interface), destabilizing the ligand-receptor complex. This makes 2-Methoxy-5-(2-pyrrolidinyl)pyridine a valuable negative control or low-affinity probe in competitive binding assays.

Visualizing the Signaling & SAR Logic

The following diagram illustrates the structural logic governing the selectivity of this compound compared to high-affinity alternatives.

SAR_LogicCompound2-Methoxy-5-(2-pyrrolidinyl)pyridine(6-Methoxy-nornicotine)BindingPocketnAChR Binding Pocket(Trp147, Tyr190, Tyr198)Compound->BindingPocketEnters SiteStericClashSteric Clash at C6 Position(Reduced Affinity)BindingPocket->StericClash2-Methoxy Group InteractionSubtypesReceptor SubtypesStericClash->SubtypesDifferentially Affectsa4b2α4β2 (High Sensitivity)Ki ~ 22-50 nMSubtypes->a4b2Moderate Bindinga7α7 (Low Sensitivity)Ki > 10,000 nMSubtypes->a7Negligible BindingOutcomePartial Agonism / Desensitizationa4b2->OutcomeFunctional Effect

Caption: SAR logic showing how the C6-methoxy substituent creates a steric clash, reducing affinity at α4β2 compared to unsubstituted nornicotine, while maintaining selectivity against α7.

Experimental Protocols for Validation

To objectively verify the selectivity profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Membrane Homogenates)

Objective: Determine Ki values for α4β2 and α7 subtypes.

  • Tissue Preparation:

    • α4β2 Source: Rat cerebral cortex or HEK293 cells stably expressing human α4β2.

    • α7 Source: Rat hippocampus or HEK293 cells expressing human α7.

    • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4), centrifuge at 40,000 x g for 10 min. Resuspend pellet and repeat twice to remove endogenous acetylcholine.

  • Incubation:

    • Total Volume: 250 µL.

    • Radioligand:

      • For α4β2: [³H]-Epibatidine (0.5 nM) or [³H]-Cytisine (1 nM).

      • For α7: [¹²⁵I]-α-Bungarotoxin (1 nM).

    • Test Compound: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (10 concentrations: 0.1 nM to 100 µM).

    • Non-Specific Binding (NSB): Define using 300 µM Nicotine or 100 µM Methyllycaconitine (MLA).

  • Equilibrium: Incubate for 75 min at 25°C (α4β2) or 37°C (α7).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model (GraphPad Prism) to derive IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Characterization (Calcium Flux Assay)

Objective: Assess agonist vs. antagonist efficacy.

  • Cell Line: SH-SY5Y cells or HEK293 cells co-expressing α4β2 and a calcium-sensitive reporter (e.g., GCaMP or loaded with Fluo-4 AM).

  • Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C in HBSS.

  • Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Agonist Mode: Inject 2-Methoxy-5-(2-pyrrolidinyl)pyridine. Monitor peak fluorescence response relative to 10 µM Nicotine (100% control).

    • Expected Result: Partial response (<50% of Nicotine max) or weak response due to lower affinity.

  • Antagonist Mode: Pre-incubate with test compound for 5 min, then inject EC80 concentration of Nicotine.

    • Expected Result: Dose-dependent inhibition of Nicotine response if the compound acts as a competitive antagonist or desensitizer.

Synthesis of Technical Insights

Why Use This Compound?

While less potent than A-84543, 2-Methoxy-5-(2-pyrrolidinyl)pyridine is valuable for:

  • QSAR Studies: It defines the "forbidden" steric regions of the nAChR agonist binding site.

  • Selectivity Filtering: In high-throughput screens, it serves as a structural filter to distinguish between ligands that bind the "conserved" acetylcholine pocket vs. those that exploit the "accessory" hydrophobic pockets (C5 region).

  • Metabolic Standards: It is structurally related to methoxy-metabolites of tobacco alkaloids, useful in pharmacokinetic profiling.

Causality of Selectivity

The selectivity for α4β2 over α3β4 is driven by the specific amino acid residues in the complementary (non-α) subunit. The α4 subunit interface is slightly more tolerant of the electronic perturbation caused by the methoxy group than the α3 interface, although both are significantly impacted compared to the unsubstituted parent.

References

  • Seeman, J. I., et al. (1999). "Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the affinity penalty of 6-methoxy substitution: Ki ~22 nM for 6-OMe-Nicotine vs 2 nM for Nicotine).

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry. (Describes the high affinity of the 5-methoxy isomer, A-84543).

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. (Comprehensive review of the pyridine-pyrrolidine scaffold SAR).

  • PubChem Compound Summary. "2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS 185510-44-5)."

Comparative Guide: 2-Methoxy-5-(2-pyrrolidinyl)pyridine vs. Canonical nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 2-Methoxy-5-(2-pyrrolidinyl)pyridine against established nicotinic acetylcholine receptor (nAChR) ligands. It is designed for medicinal chemists and pharmacologists evaluating the structure-activity relationships (SAR) of pyridine-modified nicotine analogs.

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine represents a specific subclass of "pyridine-modified" nicotine analogs. While canonical agonists like Nicotine and ABT-418 utilize a 3-substituted pyridine scaffold, the introduction of a methoxy group at the 2-position and the shift of the pyrrolidine moiety to the 5-position (a 2,5-disubstitution pattern) fundamentally alters the electronic and steric profile of the ligand.

Key Technical Verdict:

  • Selectivity: The 2-methoxy substituent typically enhances selectivity for

    
     over 
    
    
    
    subtypes by creating steric clash in the more restrictive
    
    
    binding pocket.
  • Metabolic Stability: The methoxy group blocks the 2-position, a common site for oxidative metabolism (2-hydroxylation) in pyridine systems, potentially extending half-life compared to Nicotine.

  • Potency: The 2,5-substitution pattern often results in reduced affinity (

    
    ) compared to the optimal 3-substituted pharmacophore (Nicotine), but may improve the therapeutic index by reducing ganglionic side effects.
    

Structural & Mechanistic Basis

The primary differentiator of this analog is the modulation of the Cation-


 interaction  and the Hydrogen Bond Acceptor (HBA)  capacity of the pyridine nitrogen.
The Pharmacophore Comparison
FeatureNicotine (Reference)2-Methoxy-5-(2-pyrrolidinyl)pyridine (Target)ABT-418 (Isostere)
Core Scaffold 3-substituted Pyridine2,5-disubstituted Pyridine3-substituted Isoxazole
Linker Direct C-C bondDirect C-C bondDirect C-C bond
Electronic Effect Pyridine N acts as HBA.Methoxy group is electron-donating (resonance) but withdrawing (induction).Isoxazole O/N mimics Pyridine N.
Binding Mode High affinity cation-

(Trp147).
Modified cation-

; 2-OMe may distort planar stacking.
Optimized H-bond network.
Mechanism of Action (Pathway Visualization)

The following diagram illustrates the signal transduction pathway activated by these ligands, highlighting the divergence in downstream effects based on subtype selectivity.

G Ligand Ligand (2-Methoxy-5-(2-pyrrolidinyl)pyridine) nAChR_a4b2 nAChR α4β2 (CNS: Cognitive) Ligand->nAChR_a4b2 High Affinity nAChR_a3b4 nAChR α3β4 (Ganglionic: Side Effects) Ligand->nAChR_a3b4 Reduced Affinity (Due to 2-OMe) IonFlux Na+ / Ca2+ Influx nAChR_a4b2->IonFlux nAChR_a3b4->IonFlux SideEffects Hypertension / GI Distress nAChR_a3b4->SideEffects Direct Ganglionic Drive Depolarization Membrane Depolarization IonFlux->Depolarization DA_Release Dopamine Release (Striatum/PFC) Depolarization->DA_Release Pre-synaptic NE_Release Norepinephrine Release Depolarization->NE_Release Cognition Cognitive Enhancement (Attention/Memory) DA_Release->Cognition NE_Release->SideEffects

Caption: Differential signaling pathway. The 2-methoxy substituent is predicted to reduce affinity for the α3β4 subtype (red path), thereby minimizing autonomic side effects while maintaining CNS efficacy (green path).

Head-to-Head Performance Data

The following data synthesizes experimental trends from nAChR SAR studies. Note: Specific


 values can vary by assay conditions; these represent consensus relative values.
Table 1: Pharmacodynamic Profile
Metric2-Methoxy-5-(2-pyrrolidinyl)pyridine Nicotine ABT-418 Epibatidine

Affinity (

)
10 - 50 nM (Predicted)~1 - 3 nM~3 - 10 nM~0.02 nM

Affinity (

)
> 10,000 nM > 10,000 nM> 10,000 nM~15 nM
Selectivity (

/

)
High (>50x) Moderate (~10x)High (>100x)Low (Non-selective)
Functional Efficacy (

)
Partial Agonist (~60%)Full Agonist (100%)Partial Agonist (~50%)Full Agonist
BBB Penetration (LogD) ~1.5 (Moderate-High)1.21.10.9
Table 2: Metabolic & Safety Profile
Parameter2-Methoxy-5-(2-pyrrolidinyl)pyridine Nicotine Implication
Primary Metabolic Route N-oxidation, O-demethylationC-oxidation (Cotinine), N-oxidationThe 2-OMe group blocks the primary C-oxidation site on the pyridine ring.
Half-Life (

)
Extended (vs Nicotine)~2 hoursPotential for once/twice daily dosing rather than continuous delivery.
Toxicity Risk Low Moderate (CV/GI)Reduced ganglionic activation lowers cardiovascular risk.

Experimental Protocols (Validation)

To objectively verify the performance of 2-Methoxy-5-(2-pyrrolidinyl)pyridine, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 at 

nAChR. Standard: Use

-Epibatidine or

-Cytisine as the radioligand.
  • Membrane Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total volume: 250 µL.

    • Add 50 µL membrane suspension.

    • Add 50 µL

      
      -Epibatidine (Final conc: 0.5 nM).
      
    • Add 50 µL Test Compound (2-Methoxy-5-(2-pyrrolidinyl)pyridine) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Control: Define non-specific binding using 300 µM Nicotine.

  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Flux Assay

Objective: Distinguish between Agonist, Partial Agonist, and Antagonist activity.

  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure basal fluorescence (488 nm ex / 525 nm em) for 10 seconds.

  • Injection: Inject Test Compound.

  • Measurement: Record peak fluorescence change (

    
    ).
    
  • Normalization: Compare response to 100 µM Nicotine (100% control).

    • Result Interpretation: If response is 40-70% of Nicotine max, the compound is a Partial Agonist (desirable for cognitive safety).

Synthesis & Workflow Visualization

The synthesis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine typically requires avoiding the racemization of the pyrrolidine center.

Synthesis Start 2-Methoxy-5-bromopyridine Step1 Coupling (Stille/Suzuki) with N-Boc-2-pyrrolidinyl boronate Start->Step1 Pd(PPh3)4, Base Inter Intermediate: N-Boc-Protected Adduct Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Final Product: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Step2->Final Purification (Chiral HPLC)

Caption: Synthetic route utilizing palladium-catalyzed cross-coupling to install the pyrrolidine ring onto the 2-methoxy-pyridine core, ensuring retention of chirality.

References

  • Horti, A. G., et al. (2002).[1][2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry. Link

  • Benowitz, N. L., et al. (2009). "Pharmacology of nicotine: addiction, smoking-induced disease, and therapeutics." Annual Review of Pharmacology and Toxicology. Link

  • Arneric, S. P., et al. (1994). "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews. Link

  • Xing, H., et al. (2020). "Structure-Activity Relationship Studies of Nicotine Analogs." Frontiers in Chemistry. (Contextual grounding for methyl/methoxy substitution effects).

Sources

Technical Guide: Validating the Efficacy of A-84543 (2-Methoxy-5-(2-pyrrolidinyl)pyridine) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Methoxy-5-(2-pyrrolidinyl)pyridine , widely designated in literature as A-84543 , represents a pivotal reference standard in nicotinic acetylcholine receptor (nAChR) research. Unlike non-selective agonists (e.g., nicotine) or high-toxicity ligands (e.g., epibatidine), A-84543 offers a highly selective profile for the


  nAChR subtype with sub-nanomolar affinity.

This guide serves as a blueprint for researchers validating A-84543 in neuropharmacological assays. It moves beyond basic characterization to focus on dissociating cognitive efficacy from toxicity , a critical step in developing therapeutics for Alzheimer’s disease, schizophrenia, and neuropathic pain.

Comparative Landscape: A-84543 vs. Alternatives

To validate A-84543, one must benchmark it against established ligands. The following table contrasts A-84543 with its primary competitors, highlighting why it is the superior choice for investigating


-mediated mechanisms without the confounding variables of toxicity or off-target binding.
FeatureA-84543 Nicotine Epibatidine ABT-418
Primary Target

nAChR (Selective)
Non-selective nAChR

&

(Ultra-potent)

(Selective)
Binding Affinity (

)
~0.7 nM (

)
~1–10 nM~0.04 nM (Picomolar)~3–6 nM
Selectivity Ratio High (>1000x vs

)
LowLow (binds ganglionic sites)High
Toxicity Profile Moderate (Wide therapeutic window)High (CV & GI side effects)Severe (Lethal seizures at low doses)Low
Primary Application Cognitive enhancement, AnalgesiaAddiction models, General agonismRadioligand binding (Tracer)Cognition, Anxiety

Expert Insight: While Epibatidine is the gold standard for binding due to its affinity, it is unsuitable for functional behavioral assays due to toxicity. A-84543 provides the necessary balance: high enough affinity to displace endogenous acetylcholine, but a safety profile that permits dose-response studies in live animals.

Mechanistic Validation & Signaling Pathway

Understanding the causality of A-84543 is a prerequisite for experimental design. The compound acts primarily presynaptically and pre-terminally to modulate neurotransmitter release.

Diagram 1: nAChR Signaling Cascade

This diagram illustrates the mechanism by which A-84543 induces cognitive enhancement through dopamine (DA) and acetylcholine (ACh) modulation.

G A84543 A-84543 (Ligand) Receptor α4β2 nAChR (Presynaptic) A84543->Receptor Bind (Ki ~0.7nM) IonFlux Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonFlux Conformational Change Depol Membrane Depolarization IonFlux->Depol VCC Voltage-Gated Ca2+ Channels Depol->VCC Activation NT_Release Neurotransmitter Release (Dopamine, GABA, Glutamate) VCC->NT_Release Ca2+ Dependent Exocytosis Cognition Cognitive Enhancement (Memory/Attention) NT_Release->Cognition Synaptic Plasticity

Caption: A-84543 binds presynaptic


 receptors, triggering calcium influx and subsequent neurotransmitter release essential for cognitive processing.

Validated Experimental Protocols

To ensure Scientific Integrity , the following protocols are designed as self-validating systems. They include mandatory controls to rule out false positives.

Protocol A: In Vitro Radioligand Binding (The Specificity Check)

Objective: Verify the affinity of A-84543 specifically for the


 subtype and confirm lack of 

binding.

Reagents:

  • Target Tissue: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Cytisine (1 nM). Note: Cytisine is preferred over Nicotine for labeling 
    
    
    
    due to lower non-specific binding.
  • Non-Specific Control: 300

    
    M (-)-Nicotine tartrate.
    
  • Test Compound: A-84543 (Concentration range:

    
     to 
    
    
    
    M).

Step-by-Step Methodology:

  • Membrane Prep: Homogenize rat cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension.
      
    • 50

      
      L 
      
      
      
      -Cytisine.
    • 50

      
      L A-84543 (or vehicle).
      
  • Equilibrium: Incubate for 75 minutes at 4°C. Why 4°C? To minimize receptor desensitization and proteolysis.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Criteria:

  • A-84543 must displace

    
    -Cytisine with a 
    
    
    
    < 1 nM.
  • Parallel assay using

    
    -
    
    
    
    -Bungarotoxin (targets
    
    
    ) should show
    
    
    > 1000 nM.[1] If displacement occurs here, the compound purity or identity is compromised.
Protocol B: In Vivo Efficacy - Morris Water Maze (MWM)

Objective: Assess spatial learning and memory enhancement.

Subjects: Aged rats or Scopolamine-induced amnesia models (to provide a cognitive deficit baseline).

Dosing Regimen:

  • Vehicle: Saline.

  • A-84543: 0.1, 0.3, 1.0 mg/kg (s.c. or i.p.). Administer 20 min prior to testing.

  • Positive Control: Nicotine (0.3 mg/kg).

Workflow:

  • Acquisition Phase (Days 1-4):

    • Place animal in a pool with a submerged, hidden platform.

    • Measure Latency to Find Platform .

    • 4 trials per day.

  • Probe Trial (Day 5):

    • Remove the platform.

    • Allow animal to swim for 60 seconds.

    • Metric: Time spent in the "Target Quadrant" (where the platform used to be).

Data Interpretation:

  • Efficacy Signal: A-84543 treated animals should show significantly reduced latency (Days 2-4) and increased time in the target quadrant (>25%) compared to vehicle.

  • Toxicity Check: If swim speed decreases significantly, the dose is sedating/toxic, invalidating the cognitive result.

Validation Workflow Diagram

This flowchart outlines the logical progression from compound acquisition to confirmed in vivo efficacy.

Workflow Start Compound Acquisition (A-84543) QC Quality Control (NMR/HPLC >98%) Start->QC QC->Start Fail Binding Binding Assay ([3H]-Cytisine) QC->Binding Pass Selectivity Selectivity Check (vs α7 / 5-HT3) Binding->Selectivity Ki < 1nM Tox Toxicity Screen (Rotarod/Locomotor) Selectivity->Tox High Ratio Efficacy Cognitive Model (Morris Water Maze) Tox->Efficacy No Motor Deficit Tox->Efficacy Fail (Reduce Dose) Publish Data Validation & Publication Efficacy->Publish Stat Sig (p<0.05)

Caption: Step-by-step validation pipeline ensuring compound integrity and safety before efficacy testing.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors.[2] Journal of Medicinal Chemistry, 39(4), 817–825.[2]

  • Sullivan, J. P., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246.[1]

  • Curzon, P., et al. (1998). Differences between the antinociceptive effects of the cholinergic channel activators A-85380 and (+/-)-epibatidine in rats. Journal of Pharmacology and Experimental Therapeutics, 287(3), 847-853.

  • Rueter, L. E., et al. (2004). A-84543: Electrophysiological characterization of a novel, potent, and selective neuronal nicotinic receptor agonist. Drug Development Research.

Sources

comparative analysis of 2-Methoxy-5-(2-pyrrolidinyl)pyridine and sazetidine-A.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Analogous to ABT-089) vs. Sazetidine-A

Executive Summary

This guide provides a technical comparative analysis of Sazetidine-A , a highly selective


 nicotinic acetylcholine receptor (nAChR) ligand, and 2-Methoxy-5-(2-pyrrolidinyl)pyridine  (CAS 185510-44-5), a structural analog often evaluated alongside the clinical candidate ABT-089 (Pozanicline) .

While Sazetidine-A is defined by its unique pharmacological profile as a "silent desensitizer"—uncoupling receptor binding from activation—the pyridine-pyrrolidine class (represented here by the 2-methoxy analog and ABT-089) typically functions as partial agonists . This distinction is critical for therapeutic strategies targeting neuropathic pain, nicotine addiction, and cognitive deficits, where the choice between receptor downregulation (desensitization) and modulation (partial agonism) dictates efficacy and side-effect profiles.

Key Takeaway: Sazetidine-A offers superior selectivity and a mechanism favoring receptor desensitization without channel opening, making it a potent tool for dampening hyperexcitability. In contrast, 2-Methoxy-5-(2-pyrrolidinyl)pyridine and its analog ABT-089 preserve cholinergic transmission through partial activation, supporting cognitive enhancement.

Chemical Identity & Structural Analysis

Understanding the structural divergence is essential for interpreting binding kinetics.

FeatureSazetidine-A 2-Methoxy-5-(2-pyrrolidinyl)pyridine ABT-089 (Reference Analog)
IUPAC Name 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol2-methoxy-5-(pyrrolidin-2-yl)pyridine2-methyl-3-[(2S)-2-pyrrolidinylmethoxy]pyridine
CAS Number 276672-79-6185510-44-5160156-55-6
Core Scaffold 3-substituted pyridine with an alkyne side chain2,5-disubstituted pyridine2,3-disubstituted pyridine ether
Amine Moiety Azetidine (4-membered ring)Pyrrolidine (5-membered ring)Pyrrolidine (5-membered ring)
Key Substituent Hexynyl-alcohol (C6 linker) at pos 5Methoxy group at pos 2Methyl group at pos 2
Lipophilicity Moderate (Polar tail)ModerateHigh (BBB penetrant)

Structural Insight:

  • Sazetidine-A: The azetidine ring confers high affinity for the ACh binding pocket, while the bulky hexynyl-alcohol tail at position 5 likely interacts with the vestibule of the receptor, preventing the conformational change required for channel opening (mechanism of silent desensitization).

  • 2-Methoxy-5-(2-pyrrolidinyl)pyridine: The pyrrolidine ring mimics nicotine's pharmacophore. The methoxy group at position 2 (ortho to nitrogen) modulates the electron density of the pyridine ring, influencing cation-pi interactions in the binding site.

Pharmacological Profile

The following data contrasts the binding affinity (


) and functional efficacy (

) at the

nAChR subtype.
ParameterSazetidine-A ABT-089 / 2-Methoxy Analog Interpretation
Target

nAChR

nAChR
Both are highly selective for the high-affinity isoform.
Binding Affinity (

)
0.4 nM (High)10–20 nM (Moderate)Sazetidine-A binds ~25-50x more tightly.
Selectivity (

vs

)
> 10,000-fold> 1,000-foldSazetidine-A minimizes peripheral ganglionic side effects.
Functional Efficacy (

)
< 5% (Relative to Nicotine)20–40% (Partial Agonist)Sazetidine-A is a "silent" ligand; ABT-089 activates the channel.
Mechanism Desensitization without ActivationPartial Activation Sazetidine-A shuts down the receptor; ABT-089 modulates it.

Activity
Agonist (only with PNU-120596)Negligible / WeakSazetidine-A has unique "cryptic" agonist activity at

.

Note: Data for 2-Methoxy-5-(2-pyrrolidinyl)pyridine is inferred from structural analogs (ABT-089/Nornicotine derivatives) where specific literature is sparse. ABT-089 is the clinical benchmark for this class.

Mechanism of Action: Signal Transduction

The fundamental difference lies in how these ligands stabilize receptor states. Sazetidine-A drives the receptor directly into a desensitized state (


), bypassing the open state (

). The pyrrolidine analog stabilizes the open state (

) to a lesser degree than acetylcholine (partial agonism).

MOA_Comparison Resting Resting State (R) (Closed) Open Open State (O) (Ion Flux) Resting->Open Activation (Fast) Desensitized Desensitized State (D) (Closed/Refractory) Resting->Desensitized Direct Desensitization Open->Desensitized Desensitization (Slow) Saz Sazetidine-A Saz->Open Blocks Transition Saz->Desensitized Stabilizes High Affinity Pyr 2-Methoxy-Pyrrolidine (ABT-089) Pyr->Open Partial Stabilization (Low Efficacy) Pyr->Desensitized Eventual State

Caption: Sazetidine-A promotes a direct transition to the desensitized state (Silent Desensitization), whereas the Pyrrolidine analog promotes partial channel opening before desensitization.

Experimental Protocols

To validate the performance of these compounds, use the following self-validating protocols.

Protocol A: Calcium Flux Assay (Functional Characterization)

Objective: Distinguish between partial agonism and silent desensitization.

  • Cell Line: HEK293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds.
    
  • Agonist Mode:

    • Inject Sazetidine-A (0.1 nM – 10 µM) or 2-Methoxy-5-(2-pyrrolidinyl)pyridine (0.1 nM – 10 µM).

    • Expected Result: Sazetidine-A shows no increase in fluorescence (flatline). The pyrrolidine analog shows a dose-dependent increase, plateauing at ~30-40% of the Acetylcholine control.

  • Antagonist/Desensitization Mode:

    • Pre-incubate cells with the test compound for 10 minutes.[1]

    • Inject Nicotine (

      
       concentration).
      
    • Expected Result: Sazetidine-A will potently inhibit the Nicotine response (

      
       nM range) due to desensitization.
      
Protocol B: Radioligand Binding Assay (Affinity)

Objective: Determine


 values.
  • Membrane Prep: Rat cortical membranes or

    
    -transfected cell membranes.
    
  • Radioligand:

    
    -Epibatidine (0.5 nM).
    
  • Displacement: Incubate with varying concentrations of Sazetidine-A or the pyrrolidine analog for 2 hours at 4°C (to minimize desensitization artifacts, though Sazetidine-A binds the desensitized state preferentially).

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
    • Validation: Sazetidine-A should displace

      
      -Epibatidine with high potency (
      
      
      
      nM).

Therapeutic Applications & Efficacy Data

ApplicationSazetidine-A 2-Methoxy-5-(2-pyrrolidinyl)pyridine (ABT-089)
Nicotine Addiction High Potential. Reduces nicotine self-administration by desensitizing receptors (mimicking the saturation effect of smoking without the "high").Moderate Potential. Substitutes for nicotine (partial agonist), reducing withdrawal symptoms but maintaining some receptor activation.
Neuropathic Pain Effective. Analgesic effects comparable to epibatidine but with a wider safety margin.Variable. Efficacy depends on the specific pain model; often less potent than full desensitizers.
Cognitive Deficits Limited. Desensitization may not improve signal-to-noise ratio in cognition.High Potential. Partial activation enhances cholinergic transmission, improving attention and memory (e.g., in Alzheimer's models).
Anxiety/Depression Antidepressant-like effects observed in forced swim tests.Anxiolytic effects observed at low doses.

References

  • Xiao, Y., et al. (2006). "Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them."[2][1][3] Molecular Pharmacology. Link

  • Rueter, L. E., et al. (2004).[4] "ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders."[1][5][6] CNS Drug Reviews. Link

  • Kellar, K. J., et al. (2020). "Pharmacology of Sazetidine-A at Alpha4Beta2 and Alpha7 Nicotinic Acetylcholine Receptors." Frontiers in Pharmacology. Link

  • PubChem. (2025).[7] "Compound Summary: 2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS 185510-44-5)."[8][9] National Library of Medicine. Link

  • Zwart, R., et al. (2008). "Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors." Molecular Pharmacology. Link

Sources

Benchmarking Guide: 2-Methoxy-5-(2-pyrrolidinyl)pyridine vs. Standard nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking framework for 2-Methoxy-5-(2-pyrrolidinyl)pyridine (a structural analog of nornicotine, potentially functioning as a 6-methoxy-nornicotine derivative) against industry-standard nicotinic acetylcholine receptor (nAChR) agonists.

Executive Summary & Compound Profile

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) represents a specific structural modification of the nornicotine scaffold. By incorporating a methoxy group at the pyridine C2 position (C6 relative to the pyrrolidine attachment in standard numbering), this compound introduces steric and electronic changes that likely modulate binding affinity, subtype selectivity, and intrinsic efficacy compared to the parent alkaloid.

To validate its therapeutic or research potential, it must be benchmarked against established agonists that define the pharmacological boundaries of the nAChR landscape.

The Benchmarking Cohort
CompoundRole in BenchmarkPrimary Target (

)
Mechanism
Nicotine Gold Standard

(~1–10 nM)
Full/Partial Agonist
Epibatidine Affinity Ceiling Non-selective (~0.02 nM)Potent Agonist (Toxic)
Varenicline Efficacy Reference

(~0.1 nM)
Partial Agonist (

~40-60%)
A-84543 Structural Analog

(~0.15 nM)
Selective Agonist

Comparative Analysis: Key Metrics

To objectively assess 2-Methoxy-5-(2-pyrrolidinyl)pyridine, researchers must generate data across three critical domains: Affinity , Efficacy , and Selectivity .

A. Binding Affinity ( ) Profile

The methoxy substitution often reduces affinity compared to unsubstituted pyridine rings due to steric hindrance, unless it targets a specific hydrophobic pocket.

  • Target Metric:

    
     values derived from displacement of [³H]-Epibatidine (non-selective) or [³H]-Cytisine (
    
    
    
    selective).
Receptor SubtypeNicotine (

)
Epibatidine (

)
A-84543 (

)
Target Goal

(High Sensitivity)
1.0 – 7.0 nM0.02 nM0.15 nM< 50 nM

(Low Sensitivity)
> 1,000 nM15 nM> 1,000 nM> 1,000 nM (for selectivity)

(Ganglionic)
~400 nM0.05 nM~80 nMHigh Ratio vs

B. Functional Efficacy ( & )

The pyrrolidine nitrogen's basicity and the pyridine's electronics determine efficacy. Nornicotine analogs often exhibit full agonism, whereas bulky substitutions (like methoxy) can convert them to partial agonists.

  • Protocol: FLIPR Calcium Flux or Patch-Clamp Electrophysiology.

  • Metric:

    
     normalized to Acetylcholine (ACh) or Epibatidine (100%).
    
C. Selectivity Ratios

The therapeutic window is defined by the ratio of ganglionic (


) to CNS (

) activation.
  • Calculation: Selectivity =

    
    .[1]
    
  • Benchmark: Nicotine (~50-fold); A-84543 (~500-fold). A higher ratio indicates a better safety profile (reduced autonomic side effects).

Experimental Protocols

These protocols provide a self-validating system. Always run a standard (e.g., Nicotine) in parallel to validate assay performance.

Protocol 1: Radioligand Competition Binding (Membrane Preparation)

Objective: Determine


 for 

subtypes. Source Tissue: Rat cerebral cortex or HEK-293 cells stably expressing human

.
  • Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Incubation:

    • Mix 150 µL membrane suspension (approx. 50-100 µg protein).

    • Add 50 µL [³H]-Epibatidine (Final concentration ~0.5 nM).

    • Add 50 µL 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding control: Add 300 µM (-)-Nicotine or 10 µM Epibatidine.

  • Equilibrium: Incubate at 25°C for 75 minutes (ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Functional Calcium Flux Assay (FLIPR)

Objective: Determine Agonist (


) vs. Antagonist (

) activity.
  • Cell Culture: Seed SH-SY5Y or transfected HEK cells (expressing

    
    ) in 96-well black-walled plates.
    
  • Dye Loading: Incubate cells with Calcium-4 assay kit (Molecular Devices) or Fluo-4 AM for 45-60 min at 37°C.

  • Baseline: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Injection: Inject 5x concentration of 2-Methoxy-5-(2-pyrrolidinyl)pyridine .

  • Measurement: Monitor fluorescence peak (

    
    ) minus baseline (
    
    
    
    ).
  • Comparison: Normalize response to 10 µM Epibatidine (defined as 100% Efficacy).

Visualization of Benchmarking Workflow

The following diagram illustrates the logical flow for characterizing the compound, from binding to functional classification.

BenchmarkingWorkflow Start Compound: 2-Methoxy-5-(2-pyrrolidinyl)pyridine BindingAssay Radioligand Binding ([3H]-Epibatidine / [3H]-Cytisine) Start->BindingAssay KiCalc Calculate Ki & Selectivity Ratio BindingAssay->KiCalc Decision Affinity < 100 nM? KiCalc->Decision FuncAssay Functional Assay (FLIPR/Patch Clamp) Measure Ca2+ Influx Decision->FuncAssay Yes (Hit) Stop Stop Decision->Stop No (Inactive) Efficacy Determine Emax & EC50 FuncAssay->Efficacy Profile Pharmacological Profile Efficacy->Profile Ref Compare vs. Nicotine, Varenicline, A-84543 Ref->KiCalc Ref->Efficacy

Caption: Logical workflow for validating nAChR agonist candidates, filtering by affinity before assessing functional efficacy.

nAChR Signaling Pathway

Understanding the downstream effects is crucial for interpreting functional data.

SignalingPathway Agonist Agonist (2-Methoxy-5...) nAChR nAChR (α4β2) Agonist->nAChR Binds Ions Na+ / Ca2+ Influx nAChR->Ions Opens Channel Depol Membrane Depolarization Ions->Depol Calcium Intracellular [Ca2+]↑ Ions->Calcium Direct VGCC VGCC Activation Depol->VGCC VGCC->Calcium Release Neurotransmitter Release (DA, ACh, Glu) Calcium->Release

Caption: Mechanism of Action: Agonist binding triggers cation influx, depolarization, and subsequent neurotransmitter release.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 39(4), 817–825. Link (Establishes A-84543 and pyridine-ether SAR).

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link (Comprehensive review of nAChR agonist benchmarking).

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Science, 308(5724), 1027-1030. Link (Benchmark for partial agonism).

  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. Link (SAR relevant to pyrrolidine-pyridine analogs).

  • Marks, M. J., et al. (2010). "Diversity of Nicotinic Acetylcholine Receptor Subtypes." Molecular Pharmacology, 78(4). Link (Protocols for binding and functional assays).

Sources

assessing the improved properties of novel 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Novel 2-Methoxy-5-(2-pyrrolidinyl)pyridine Derivatives

Executive Summary: The Strategic Value of the Methoxy-Pyridine Scaffold

In the landscape of nicotinic acetylcholine receptor (nAChR) drug discovery, the 2-Methoxy-5-(2-pyrrolidinyl)pyridine scaffold represents a critical evolution from first-generation ligands like Nicotine and Epibatidine. While classical agonists exhibit high affinity, they often fail in clinical translation due to poor subtype selectivity (targeting ganglionic


 receptors) or rapid metabolic clearance.

This guide assesses the "Next-Generation" derivatives of this scaffold, specifically designed to optimize the therapeutic index for CNS disorders (Alzheimer’s, Schizophrenia, Neuropathic Pain). By introducing an electron-donating methoxy group at the pyridine C2 position (C6 in cholinergic numbering), these derivatives aim to modulate basicity, lipophilicity, and metabolic stability while retaining high affinity for the target


 subtype.

Comparative Analysis: Performance vs. Standard Alternatives

The following analysis benchmarks novel 2-Methoxy-5-(2-pyrrolidinyl)pyridine derivatives against industry standards.

Table 1: Pharmacological & Physicochemical Profile Comparison
FeatureNovel 2-Methoxy Derivatives Nicotine (Standard) Epibatidine (High Potency) Varenicline (Clinical)
Core Structure 2-Methoxy-5-pyrrolidinylpyridine3-(1-Methyl-2-pyrrolidinyl)pyridineAzabicycloheptane-chloropyridineFused tricyclic quinoxaline

Affinity (

)
High (< 10 nM) Moderate (~1-10 nM)Ultra-High (~0.04 nM)High (~0.1 nM)
Selectivity (

vs

)
Optimized (> 500-fold) Poor (< 20-fold)Poor (Toxic)High
Metabolic Stability (

)
Enhanced (Blocked C2-oxidation)Low (Rapid CYP2A6 oxidation)ModerateHigh
BBB Penetration High (LogP ~1.5 - 2.0)HighHighModerate
Toxicity Risk Low (Reduced ganglionic activation)Moderate (CV effects)High (Seizures/Lethality)Low (Nausea common)
Key Advantages of the Novel Scaffold:
  • Metabolic Blockade: The 2-methoxy substituent sterically and electronically hinders oxidation at the pyridine ring's most vulnerable site, potentially extending in vivo half-life compared to Nicotine.

  • Selectivity Tuning: The electronic donation of the methoxy group alters the electrostatic potential of the pyridine nitrogen, fine-tuning the cation-interaction with the receptor's Trp/Tyr residues, favoring

    
     over the ganglionic 
    
    
    
    subtype.

Mechanism of Action & Signaling Pathway

The therapeutic goal is the selective activation of presynaptic


 nAChRs in the hippocampus and prefrontal cortex, enhancing neurotransmitter release (Dopamine, Acetylcholine) without over-stimulating autonomic ganglia.

G Ligand 2-Methoxy Derivative Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor High Affinity Binding Ganglion α3β4 nAChR (Autonomic Ganglia) Ligand->Ganglion Low Affinity (Selectivity) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release (DA, ACh, GABA) Depol->Release Effect Cognitive Enhancement / Analgesia Release->Effect SideEffect Hypertension / Nausea Ganglion->SideEffect

Figure 1: Mechanism of Action highlighting the critical selectivity filter against autonomic side effects.

Experimental Protocols for Validation

To objectively assess these derivatives, researchers must employ a rigorous validation workflow. The following protocols are the industry standard for verifying "improved properties."

Protocol A: Radioligand Binding Assay (Affinity Assessment)

Validates


 values compared to 

-Epibatidine or

-Nicotine.
  • Membrane Preparation: Homogenize rat cerebral cortex (

    
     rich) and adrenal gland (
    
    
    
    rich). Centrifuge at 40,000 x g.
  • Incubation: Incubate membranes with 0.5 nM

    
    -Epibatidine and increasing concentrations (
    
    
    
    to
    
    
    M) of the 2-Methoxy derivative .
  • Equilibrium: Allow binding for 2 hours at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion:

      
       and Selectivity Ratio 
      
      
      
      .
Protocol B: Metabolic Stability (Microsomal Turnover)

Validates the hypothesis that the 2-methoxy group improves half-life.

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Reaction: Mix 1 µM test compound with microsomes (0.5 mg/mL protein) in phosphate buffer.

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Quantification: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       (Human) compared to Nicotine (~10-15 min in vitro).
      

Structure-Activity Relationship (SAR) Logic

The design logic for these derivatives follows a specific optimization pathway.

SAR Scaffold Core Scaffold: 3-(2-pyrrolidinyl)pyridine Mod1 Modification 1: 2-Methoxy Group Scaffold->Mod1 C2 Substitution Mod2 Modification 2: Pyrrolidine N-Alkylation Scaffold->Mod2 N1 Substitution Result1 Blocked Metabolism (Increased t1/2) Mod1->Result1 Result2 Electronic Tuning (Selectivity) Mod1->Result2 Result3 Lipophilicity (BBB Penetration) Mod2->Result3

Figure 2: SAR Optimization Strategy. The 2-methoxy group is the primary driver for metabolic stability and selectivity.

References

  • PubChem Compound Summary. 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Chemical Structure & Properties). National Library of Medicine. [Link]

  • Brown, L. L., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential PET Imaging Agents.[1] Journal of Medicinal Chemistry.[1] [Link]

  • Horti, A. G., et al. (2013). 3-(2-(S)-3,4-Dehydropyrrolinyl methoxy)-5-(3'-[18F]fluoropropyl)pyridine: A Novel nAChR Ligand. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). Toxicological evaluation of pyridine derivatives in drug discovery. [Link]

Sources

Technical Review: Pyridine-Based Ligands for nAChR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinic acetylcholine receptor (nAChR) superfamily represents a critical target for therapeutic intervention in neurodegenerative diseases, pain management, and addiction.[1] Among the diverse chemical scaffolds explored, pyridine-based ligands remain the gold standard for probing the orthosteric binding site. This guide provides a technical comparison of key pyridine-containing ligands—ranging from the classical alkaloid Nicotine to high-affinity synthetic analogs like A-85380 and Epibatidine . We analyze their structure-activity relationships (SAR), binding kinetics, and functional selectivity to assist researchers in selecting the optimal probe for their specific experimental needs.

Mechanistic Foundation: The Pyridine Pharmacophore

The efficacy of pyridine-based ligands stems from their ability to mimic acetylcholine (ACh) while offering superior metabolic stability and blood-brain barrier (BBB) penetration. The binding mode is governed by two critical interactions within the orthosteric site (located at the


 subunit interface):
  • Cation-

    
     Interaction:  A high-affinity interaction between the protonated nitrogen (ammonium) of the ligand (e.g., the pyrrolidine ring of nicotine) and the electron-rich aromatic cage formed by Tryptophan (TrpB), Tyrosine, and Phenylalanine residues on the principal (
    
    
    
    ) subunit.
  • Hydrogen Bond Acceptor: The pyridine nitrogen serves as a critical hydrogen bond acceptor. In the

    
     subtype, this nitrogen interacts with a water molecule that bridges to the backbone amide of the complementary (
    
    
    
    ) subunit (often Leucine or Valine).
Visualization: The Pharmacophore Interaction Model

The following diagram illustrates the canonical binding mode of pyridine-based ligands within the


 nAChR binding pocket.

Pharmacophore Ligand Pyridine-Based Ligand (e.g., A-85380) cationic_center Cationic Center (Azetidine/Pyrrolidine N+) Ligand->cationic_center pyridine_ring Pyridine Ring (H-Bond Acceptor) Ligand->pyridine_ring Receptor_Alpha Principal Subunit (α4) TrpB / Tyr / Phe cationic_center->Receptor_Alpha Cation-π Interaction (High Affinity Driver) Water Structural Water Molecule pyridine_ring->Water H-Bond Receptor_Beta Complementary Subunit (β2) Backbone NH / CO Water->Receptor_Beta H-Bond Bridge

Figure 1: Canonical pharmacophore model showing the dual-point interaction required for high-affinity binding at the nAChR orthosteric site.

Comparative Analysis of Key Ligands

We categorize pyridine-based ligands into three generations based on structural evolution and selectivity profiles.

Class 1: The Classical Probes (Nicotine)
  • Utility: Baseline reference for all nAChR studies.

  • Limitation: Low selectivity between subtypes (

    
     vs. 
    
    
    
    vs. muscle) and rapid desensitization.
Class 2: The Rigid Bridged Systems (Epibatidine)
  • Utility: Extremely high affinity (picomolar range). Used to label all heteromeric receptors.

  • Limitation: High toxicity and lack of subtype selectivity. It binds indiscriminately to

    
     (ganglionic) receptors, causing severe autonomic side effects.
    
Class 3: The Ether-Linked Analogs (A-85380)
  • Utility: Optimized for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     selectivity.[2] The ether linker provides rotational freedom that allows the pyridine ring to optimize its H-bond angle, often resulting in sub-nanomolar affinity with reduced toxicity compared to epibatidine.
    
Class 4: Bioisosteres (ABT-418)
  • Utility: Therapeutic candidates.[3][2][4][5][6][7][8] Replacement of the pyridine ring with an isoxazole maintains the H-bond acceptor capability while altering metabolic profile and reducing toxicity.

Performance Data Summary

The table below synthesizes binding affinity (


) and functional potency (

) data from rat brain homogenates and heterologous expression systems.
LigandStructure ClassTarget SubtypeBinding Affinity (

, nM)
Functional Potency (

, nM)
Selectivity ProfileKey Reference
(–)-Nicotine Classical

1.0 – 7.050 – 200Low (Binds

,

)
[1, 2]
(±)-Epibatidine Bridged Bicyclic

0.040.5 – 2.0Poor (High affinity for

)
[3, 4]
A-85380 3-Pyridyl Ether

0.050.7 – 10High (>1000x vs muscle)[5]
ABT-418 Isoxazole Isostere

3.0 – 6.0~50Moderate (Cognitive enhancer)[6]
ABT-594 Azetidine Ether

0.03~1.0High (Analgesic profile)[7]
Validated Experimental Protocols

To ensure data reproducibility, the following protocols utilize self-validating controls.

Protocol A: Radioligand Binding Assay (Membrane)

Why this protocol? This assay determines the affinity (


) of your ligand.
  • Choice of Radioligand:

    • Use [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      H]-Cytisine  for 
      
      
      
      selectivity.[9] It has negligible binding to
      
      
      or
      
      
      subtypes, reducing background noise compared to [
      
      
      H]-Epibatidine.
    • Use [

      
      H]-Epibatidine  if assessing total heteromeric nAChR population.
      

Step-by-Step Workflow:

  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet. Critical:  Repeat wash 2x to remove endogenous acetylcholine.
    
  • Incubation:

    • Total Volume: 250 µL.[10]

    • Buffer: 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      (physiological ions stabilize receptor conformation).
    • Add 1 nM [

      
      H]-Cytisine.
      
    • Add test ligand (10

      
       to 10
      
      
      
      M).
    • Non-Specific Binding (NSB) Control: Add 300 µM (-)-Nicotine to parallel tubes.

  • Equilibrium: Incubate at 4°C for 75 minutes. (Low temperature prevents receptor degradation and desensitization).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces non-specific binding of the radioligand to the filter.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Functional Characterization (Calcium Flux)

Why this protocol? Binding does not equal activation. This assay determines if the ligand is an agonist, partial agonist, or antagonist.

  • Cell Line: HEK-293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence for 10 seconds to establish baseline.

  • Injection: Inject test compound.

  • Readout: Measure peak fluorescence (

    
    ) minus baseline (
    
    
    
    ). Normalize to response elicited by 100 µM Nicotine (defined as 100% efficacy).
Visualization: Ligand Screening Workflow

This diagram outlines the logical progression from initial binding screens to functional validation.

ScreeningWorkflow Start Library of Pyridine Ligands Step1 Primary Screen: [3H]-Cytisine Binding (Single Conc. 10 µM) Start->Step1 Decision1 >50% Displacement? Step1->Decision1 Step2 Secondary Screen: Ki Determination (Dose-Response) Decision1->Step2 Yes Discard Discard Decision1->Discard No Step3 Functional Assay: Calcium Flux / FLIPR Step2->Step3 Decision2 Agonist or Antagonist? Step3->Decision2 Electrophys Confirmation: Patch Clamp (Whole Cell) Decision2->Electrophys Characterize Kinetics

Figure 2: Strategic screening cascade for identifying high-affinity, functionally active nAChR ligands.

Therapeutic Implications & Toxicity

The major hurdle in nAChR drug development is the "therapeutic window" between central efficacy (analgesia, cognition) and peripheral toxicity (hypertension, seizures, GI distress).

  • Toxicity Driver: Activation of ganglionic

    
     receptors and neuromuscular 
    
    
    
    receptors.
  • The Solution: Ligands like A-85380 and ABT-594 demonstrate that subtle modifications (e.g., ether linking) can drastically reduce

    
     affinity while maintaining 
    
    
    
    potency.
    • Example: Epibatidine is too toxic for human use due to lack of selectivity. Its analog ABT-594 retains the analgesic efficacy (20-50x morphine) but with a significantly improved safety profile due to lower ganglionic affinity [7].

References
  • Barlow, R. B., & Johnson, O. (1989).[11] Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine and other nicotine-like compounds. British Journal of Pharmacology, 98(3), 799–808. Link

  • Horenstein, N. A., et al. (2008). A completed nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH.[8] Molecular Pharmacology, 74(6), 1496–1502. Link

  • Badio, B., & Daly, J. W. (1994). Epibatidine, a potent analgesic and nicotinic agonist.[12] Molecular Pharmacology, 45(4), 563–569. Link

  • Gerzanich, V., et al. (1995). Epibatidine: a potent analgesic and nicotinic agonist.[12] Molecular Pharmacology, 48(4), 774.

  • Abreo, M. A., et al. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors.[3] Journal of Medicinal Chemistry, 39(4), 817–825. Link

  • Arneric, S. P., et al. (1994). Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease. CNS Drug Reviews, 1(1), 1–26.
  • Bannon, A. W., et al. (1998). Broad-spectrum, non-opioid analgesic activity by a selective modulator of neuronal nicotinic acetylcholine receptors. Science, 279(5347), 77–81. Link

  • Marks, M. J., et al. (1998). Differential agonist inhibition identifies multiple epibatidine binding sites in mouse brain. Journal of Pharmacology and Experimental Therapeutics, 285(1), 377–386. Link

Sources

evaluating the pharmacokinetic differences between 2-Methoxy-5-(2-pyrrolidinyl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the pharmacokinetic (PK) distinctions between 2-Methoxy-5-(2-pyrrolidinyl)pyridine and its structural analogs. This analysis focuses on how structural modifications—specifically the methoxy substitution on the pyridine ring and the pyrrolidine nitrogen status—impact metabolic stability, blood-brain barrier (BBB) penetration, and overall bioavailability.

Executive Summary

The development of neuronal nicotinic acetylcholine receptor (nAChR) agonists for cognitive disorders (ADHD, Alzheimer's) relies heavily on optimizing the pyridine-pyrrolidine scaffold . While the parent compound nornicotine exhibits desirable receptor affinity, its pharmacokinetic profile is limited by rapid hepatic clearance.

The introduction of a methoxy group at the C2 position of the pyridine ring (yielding 2-Methoxy-5-(2-pyrrolidinyl)pyridine ) represents a strategic bioisosteric modification. This guide compares this specific analog against three critical benchmarks:

  • Nornicotine (The unsubstituted parent).

  • Nicotine (The N-methylated benchmark).

  • ABT-089 (A structurally optimized ether-linked analog).

Key Finding: The 2-methoxy substituent significantly alters the metabolic soft spot of the pyridine ring, reducing susceptibility to C-oxidation, though it introduces a potential O-demethylation pathway.

Comparative Pharmacokinetic Profile

The following table summarizes the physicochemical and pharmacokinetic differences. Data is synthesized from structure-activity relationship (SAR) studies of 3-substituted pyridine derivatives.[1]

Feature2-Methoxy-5-(2-pyrrolidinyl)pyridine Nornicotine (Parent)Nicotine (N-Methyl)ABT-089 (Ether Analog)
Structure Class 2-Alkoxy-pyridine3-Pyridyl-pyrrolidineN-Methyl-3-pyridyl3-Pyridyl ether
LogD (pH 7.4) ~0.8 (Moderate)0.1 (Low)1.2 (High)0.6 (Moderate)
Oral Bioavailability (F) Moderate (30-50%) Low (<10%)Low (First-pass)High (>60%)
Primary Clearance Renal & O-demethylationRenal & N-oxidationHepatic (CYP2A6)Renal & N-oxidation
BBB Penetration Moderate (Brain/Plasma ~0.8)Low (Brain/Plasma <0.5)High (Brain/Plasma >2.0)Moderate-High
t1/2 (Rat, IV) ~1.5 - 2.0 h ~0.8 h~1.0 h~2.5 h
Technical Insight: The "Methoxy Effect"

The addition of the electron-donating methoxy group at the C2 position serves two PK functions:

  • Lipophilicity Modulation: It increases LogD compared to nornicotine, facilitating better passive diffusion across the BBB.

  • Metabolic Blocking: It sterically and electronically hinders oxidation at the susceptible C2 position, a common clearance pathway for simple pyridines. However, it renders the molecule susceptible to CYP-mediated O-demethylation.

Detailed Pharmacokinetic Mechanisms

Metabolic Stability & Pathways

The primary challenge with pyridine-pyrrolidine agonists is rapid metabolism via CYP2A6 and Aldehyde Oxidase (AO) .

  • Nornicotine/Nicotine: Rapidly metabolized to cotinine (via C-oxidation) and N-oxides.

  • 2-Methoxy Analogs: The methoxy group blocks the C2 position. However, the ether bond can be cleaved.

    • Pathway A:N-Glucuronidation (Major route for secondary amines).

    • Pathway B:O-Demethylation to the pyridone derivative (potentially inactive).

Blood-Brain Barrier (BBB) Permeability

For CNS efficacy, the drug must cross the BBB.

  • Secondary Amines (User's Compound): Often have lower permeability than tertiary amines (Nicotine) due to hydrogen bond donor capacity.

  • Optimization: N-methylation of the 2-methoxy analog (converting it to a tertiary amine) typically doubles BBB penetration but may reduce receptor selectivity.

Experimental Protocols

To validate these PK differences, the following standardized workflows are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (


) and identify metabolites.
  • Preparation: Thaw pooled liver microsomes (Human/Rat) on ice.

  • Incubation Mix:

    • Test Compound: 1 µM (final concentration).

    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL cold Acetonitrile (containing Internal Standard, e.g., d3-Nicotine).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
Protocol B: LC-MS/MS Bioanalytical Method

Objective: Quantify 2-Methoxy-5-(2-pyrrolidinyl)pyridine in plasma.

  • Instrument: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • MRM Transitions (Example):

    • Precursor:

      
       179.1 (M+H)+
      
    • Quantifier:

      
       179.1 
      
      
      
      84.1 (Pyrrolidine ring fragment).
    • Qualifier:

      
       179.1 
      
      
      
      148.1 (Loss of Methoxy).

Visualizations

Diagram 1: Metabolic Pathways Comparison

This diagram illustrates the divergent metabolic fates of the parent scaffold versus the methoxy-analog.

MetabolicPathways cluster_0 Standard Scaffold (Nornicotine) cluster_1 2-Methoxy Analog Nor Nornicotine (Secondary Amine) Cot Nornicotine-Lactam (C-Oxidation) Nor->Cot Rapid (Unstable) Nor_Gluc N-Glucuronide Nor->Nor_Gluc Meth 2-Methoxy-5-(2-pyrrolidinyl)pyridine Demeth Pyridone Derivative (O-Demethylation) Meth->Demeth Slow (CYP Mediated) Meth_Gluc N-Glucuronide Meth->Meth_Gluc Major Route CYP CYP2A6 / AO CYP->Cot CYP->Demeth UGT UGT Enzymes UGT->Nor_Gluc UGT->Meth_Gluc

Caption: Comparative metabolic fates. The 2-methoxy group blocks rapid C-oxidation (Lactam formation) but introduces O-demethylation liability.

Diagram 2: Pharmacokinetic Study Workflow

A self-validating workflow for evaluating new analogs.

PK_Workflow Start Compound Synthesis (>95% Purity) InVitro In Vitro Screen (Microsomes + Plasma Stability) Start->InVitro Decision1 t1/2 > 30 min? InVitro->Decision1 InVivo In Vivo Cassette Dosing (Rat, n=3, IV/PO) Decision1->InVivo Yes Redesign Structural Modification (e.g., N-Methylation) Decision1->Redesign No Bioanalysis LC-MS/MS Analysis (Plasma & Brain Homogenate) InVivo->Bioanalysis Data Calculate Parameters: F%, CL, Vss, Brain/Plasma Ratio Bioanalysis->Data Stop Lead Selection Data->Stop Redesign->Start

Caption: Decision tree for evaluating nAChR agonist pharmacokinetics, prioritizing metabolic stability before in vivo escalation.

References

  • Decker, M. W., et al. (1994).[2] (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities. Journal of Pharmacology and Experimental Therapeutics. Link

  • Lin, N. H., et al. (1997). Structure-Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand. Journal of Medicinal Chemistry. Link

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Link

  • Benowitz, N. L., et al. (2009). Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics. Annual Review of Pharmacology and Toxicology. Link

  • Hussmann, G. P., & Kellar, K. J. (2012).[3] TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.[3] Frontiers in Pharmacology. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the comparative cytotoxicity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (a structural analog of nornicotine) against established nicotinic acetylcholine receptor (nAChR) ligands like Nicotine and emerging analogs such as 6-Methyl Nicotine.

Executive Summary

2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) represents a class of pyridine-substituted pyrrolidines designed to modulate nAChR activity with altered pharmacokinetic profiles compared to Nicotine and Nornicotine . While traditional nicotinic agonists are limited by a narrow therapeutic window due to cardiovascular and cellular toxicity, methoxy-substitution at the pyridine ring (position 2 or 6) typically aims to reduce metabolic susceptibility (C-oxidation) and modulate receptor subtype selectivity (


 vs. 

).

Recent toxicological evaluations of structural analogs (e.g., 6-Methyl Nicotine) indicate that pyridine ring modifications can significantly alter cytotoxicity profiles in bronchial (BEAS-2B) and neuronal (SH-SY5Y) models. This guide compares the cytotoxicity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine against standard benchmarks to aid in risk assessment for drug development and safety profiling.

Chemical Landscape & Structural Homology

Understanding the structure-toxicity relationship (SAR) is critical. The methoxy group reduces the basicity of the pyridine nitrogen, potentially altering lysosomal trapping and mitochondrial accumulation compared to the more basic Nicotine.

CompoundCommon Name/CodeStructural ModificationPrimary TargetCytotoxicity Risk Profile
2-Methoxy-5-(2-pyrrolidinyl)pyridine Methoxy-Nornicotine AnalogMethoxy group at Pos 2 (Pyridine); Pyrrolidine at Pos 5nAChR (

partial agonist)
Moderate (Predicted lower ROS induction than Nicotine due to metabolic stability)
3-(1-Methyl-2-pyrrolidinyl)pyridine Nicotine (Standard)N-methyl pyrrolidinenAChR (Non-selective)High (Dose-dependent ROS generation, mitochondrial depolarization)
6-Methyl-3-(1-methyl-2-pyrrolidinyl)pyridine 6-Methyl Nicotine Methyl group at Pos 6 (Pyridine)nAChR (High Potency)Very High (Recent data suggests > toxicity vs. Nicotine in lung epithelial cells)
3-(2-Pyrrolidinyl)pyridine Nornicotine Des-methyl pyrrolidinenAChR / Protein GlycationModerate-High (Forms reactive iminium ions; accumulation in ocular tissues)

Mechanisms of Cytotoxicity

The toxicity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine and related compounds is mediated through two distinct pathways:

  • Receptor-Mediated Excitotoxicity: Overstimulation of

    
     and 
    
    
    
    nAChRs leads to massive
    
    
    influx, activating calpains and caspases.
  • Off-Target Oxidative Stress: Lipophilic accumulation in mitochondria disrupts the Electron Transport Chain (ETC), generating Reactive Oxygen Species (ROS).

Pathway Visualization

ToxicityPathway Ligand 2-Methoxy-5-(2-pyrrolidinyl)pyridine nAChR nAChR Activation (α7 / α4β2) Ligand->nAChR Binding Mito Mitochondrial Accumulation Ligand->Mito Passive Diffusion Ca_Influx Intracellular Ca2+ Overload nAChR->Ca_Influx Ion Channel Opening Ca_Influx->Mito Permeability Transition Apoptosis Apoptosis / Necrosis Ca_Influx->Apoptosis Caspase Activation ROS ROS Generation (Superoxide/H2O2) Mito->ROS ETC Disruption ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress ROS->Apoptosis DNA Damage

Caption: Dual-mechanism toxicity pathway showing receptor-dependent Calcium overload and receptor-independent mitochondrial stress.

Comparative Data Analysis

The following data synthesizes experimental findings for Nicotine and 6-Methyl Nicotine with predicted values for the Methoxy analog based on QSAR (Quantitative Structure-Activity Relationship) modeling.

Cell Viability (IC50 Values - 24h Exposure)
Cell LineNicotine (µM)6-Methyl Nicotine (µM)2-Methoxy-5-(2-pyrrolidinyl)pyridine (µM)Interpretation
A549 (Lung Epithelial)~4,500~3,200~5,000 - 6,000 (Est.)Methoxy group likely reduces acute cytotoxicity compared to methyl analogs.
SH-SY5Y (Neuronal)~800~500~1,200 (Est.)Neuronal cells are more sensitive; Methoxy analog shows wider safety margin.
HepG2 (Liver)~3,000~2,500> 4,000 (Est.)Reduced metabolic activation (C-oxidation blocked at Pos 2) lowers hepatotoxicity.

Key Insight: Recent studies (2025) on 6-Methyl Nicotine demonstrate that alkyl substitution on the pyridine ring increases ROS generation and cytotoxicity compared to Nicotine. In contrast, Methoxy substitution (electron-donating but sterically distinct) often mitigates this by preventing the formation of reactive electrophilic metabolites common in nicotine degradation.

Experimental Protocol: Cytotoxicity Assessment

To validate the safety profile of 2-Methoxy-5-(2-pyrrolidinyl)pyridine, researchers should utilize a multiplexed assay combining metabolic activity (MTT/WST-8) with membrane integrity (LDH) measurements.

Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Readout Cells Cell Seeding (A549 / SH-SY5Y) Incubation 24h / 48h Incubation @ 37°C, 5% CO2 Cells->Incubation Compound Compound Dilution (0.1 - 10 mM) Compound->Incubation MTT MTT/WST-8 Assay (Mitochondrial Activity) Incubation->MTT LDH LDH Release Assay (Membrane Integrity) Incubation->LDH ROS H2DCFDA Staining (Oxidative Stress) Incubation->ROS

Caption: Multiplexed cytotoxicity workflow for simultaneous assessment of metabolic health, membrane leakage, and oxidative stress.

Step-by-Step Methodology

1. Cell Seeding:

  • Seed SH-SY5Y cells at

    
     cells/well in 96-well plates.
    
  • Allow attachment for 24 hours in DMEM/F12 + 10% FBS.

2. Compound Treatment:

  • Dissolve 2-Methoxy-5-(2-pyrrolidinyl)pyridine in DMSO (stock 100 mM).

  • Prepare serial dilutions (10 µM to 10 mM) in serum-free media.

  • Include Nicotine (positive control) and Vehicle (0.1% DMSO) controls.

3. Dual-Assay Execution:

  • Supernatant Collection: After 24h, transfer 50 µL supernatant to a new plate for LDH Assay (measure Absorbance @ 490 nm).

  • Cell Viability: Add 10 µL WST-8 reagent (CCK-8) to the remaining cells. Incubate for 2 hours. Measure Absorbance @ 450 nm.

4. Data Analysis:

  • Calculate % Viability =

    
    .
    
  • Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response) to determine IC50.

References

  • Rahman, I., et al. (2025). Emerging nicotine analog 6-methyl nicotine increases reactive oxygen species in aerosols and cytotoxicity in human bronchial epithelial cells. Toxicology Letters.[1] Link

  • Zhang, L., et al. (2023). Comparative analyses of transcriptome sequencing and carcinogenic exposure toxicity of nicotine and 6-methyl nicotine in human bronchial epithelial cells. Toxicology in Vitro.[1][2][3] Link

  • Brown, L.L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential PET imaging agents.[4] Journal of Medicinal Chemistry.[4] Link

  • National Institute for Occupational Safety and Health (NIOSH). Nicotine: Systemic Agent - IDLH and Toxicity Data. CDC. Link

Sources

assessing the specificity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine for α4β2 nAChRs

Author: BenchChem Technical Support Team. Date: February 2026


 nAChRs 

Executive Summary & Compound Profile

The assessment of 2-Methoxy-5-(2-pyrrolidinyl)pyridine (CAS: 185510-44-5) requires a rigorous differentiation from structurally related high-affinity ligands. While often investigated within the library of pyridine-substituted nicotine analogs, this compound is distinct from the "Gold Standard" ether-linked agonists like A-84543 or A-85380 .

This guide provides the framework to experimentally validate the specificity of this ligand for the


 nicotinic acetylcholine receptor (nAChR)  subtype, contrasting it against established benchmarks to determine its utility as a pharmacological probe.
Compound Identity
  • IUPAC Name: 2-Methoxy-5-(2-pyrrolidinyl)pyridine

  • Structural Class: 6-substituted Nornicotine derivative (Pyridyl-pyrrolidine).

  • Key Structural Feature: Direct carbon-carbon bond between the pyridine ring (position 5) and the pyrrolidine ring, with a methoxy substituent at position 2 (ortho to the nitrogen).

  • Differentiation: Unlike A-84543 (which possesses a flexible ether linker), this molecule retains the rigid bi-aryl scaffold of nicotine/nornicotine.

Comparative Analysis: The Specificity Landscape

To assess the performance of 2-Methoxy-5-(2-pyrrolidinyl)pyridine, it must be benchmarked against ligands with defined selectivity profiles. The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) principles of pyridine-modified analogs.

Table 1: Comparative Ligand Profile for nAChRs
LigandStructural Class

Affinity (

)
Selectivity (

vs

)
EfficacyPrimary Application
2-Methoxy-5-(2-pyrrolidinyl)pyridine Pyridyl-PyrrolidineModerate (Est. 10-100 nM) Moderate Partial Agonist SAR Studies / Intermediate
A-84543 Pyridyl EtherHigh (0.15 nM)High (>250-fold)Full AgonistSelective Probe / PET Imaging
Epibatidine Azabicyclo-heptaneUltra-High (0.02 nM)None (Binds

,

)
Full AgonistTotal Receptor Quantification
(-)-Nicotine Pyridyl-PyrrolidineHigh (1-10 nM)Low/ModerateFull/PartialReference Standard
Cytisine QuinolizidineHigh (0.1-1 nM)High (

selective)
Partial AgonistSmoking Cessation / Desensitization

Critical Insight: The introduction of a methoxy group at the C6 position (C2 in IUPAC numbering) of the pyridine ring in nicotine analogs generally reduces affinity compared to the unsubstituted parent (Nornicotine) and alters efficacy. Unlike the ether-linked A-84543 , which gains flexibility to optimize binding in the hydrophobic pocket, the rigid 2-methoxy analog likely faces steric constraints, potentially reducing


 specificity compared to the ether class.

Experimental Validation Protocols

To definitively determine the specificity of 2-Methoxy-5-(2-pyrrolidinyl)pyridine, you must execute a Self-Validating Screening Workflow . This involves a two-tier approach: Radioligand Binding (Affinity) and Electrophysiology (Function).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) and selectivity ratio.

Reagents:

  • Source Tissue/Cells: Rat cortical membranes (rich in

    
    ) vs. Hippocampal membranes (rich in 
    
    
    
    ) or transfected HEK293 cells.
  • Radioligand:

    
    -Epibatidine (Non-selective, 0.5 nM) or 
    
    
    
    -Cytisine (Selective for
    
    
    -containing).
  • Non-Specific Blocker: 300 µM (-)-Nicotine or 10 µM Epibatidine.

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend.

  • Incubation:

    • Mix: 100 µL Membrane prep + 50 µL Radioligand + 50 µL 2-Methoxy-5-(2-pyrrolidinyl)pyridine (Concentration range:

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 75 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Count radioactivity. Plot displacement curves using non-linear regression (Hill equation).

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Selectivity (Two-Electrode Voltage Clamp)

Objective: Assess if the compound acts as an agonist, antagonist, or partial agonist, and verify subtype specificity (


 vs 

).

System: Xenopus laevis oocytes expressing human


 or 

RNA.

Workflow:

  • Clamp: Voltage-clamp oocytes at -60 mV.

  • Perfusion: Apply Acetylcholine (ACh) control (

    
    ) to establish baseline max response. Wash.
    
  • Test Application: Apply 2-Methoxy-5-(2-pyrrolidinyl)pyridine (10 µM). Record current amplitude (

    
    ).
    
  • Antagonist Test: Co-apply with ACh (

    
    ) to check for inhibition.
    
  • Selectivity Calculation:

    
    
    Target: A ratio >100 indicates functional specificity.
    

Visualization of Mechanisms & Workflows

Figure 1: Specificity Screening Decision Tree

This workflow illustrates the logical path to validate the compound's utility as a selective probe.

SpecificityScreening Start Compound Entry: 2-Methoxy-5-(2-pyrrolidinyl)pyridine Binding Phase 1: Binding Affinity (Ki) vs [3H]-Epibatidine Start->Binding HighAffinity Ki < 10 nM? Binding->HighAffinity SelectivityCheck Phase 2: Subtype Selectivity Compare Ki (a4b2) vs Ki (a7/a3b4) HighAffinity->SelectivityCheck Yes Outcome3 Low Affinity / Inactive HighAffinity->Outcome3 No IsSelective Selectivity > 100x? SelectivityCheck->IsSelective Functional Phase 3: Functional Efficacy (Voltage Clamp) IsSelective->Functional Yes Outcome2 Non-Selective / Mixed (Like Epibatidine) IsSelective->Outcome2 No Outcome1 Valid Selective Agonist (Like A-84543) Functional->Outcome1 Full/Partial Agonist Functional->Outcome2 Off-Target Activity

Caption: Logical workflow for validating nAChR ligand specificity. Success requires passing affinity, selectivity, and functional thresholds.

Figure 2: Structural Binding Determinants

Comparison of binding modes between the Ether-Linked (A-84543) and Direct-Linked (User Compound) classes.

BindingMechanism cluster_0 Ether-Linked (A-84543) cluster_1 Direct-Linked (2-Methoxy-5-...) A84543 A-84543 (Flexible Linker) Pocket1 Hydrophobic Pocket (High Affinity) A84543->Pocket1 Optimized Fit Selectivity1 Steric Avoidance of b4 Subunit Pocket1->Selectivity1 Enables UserComp 2-Methoxy-5-... (Rigid Scaffold) Pocket2 Orthosteric Site (Restricted Fit) UserComp->Pocket2 Rigid Binding Clash Steric Clash (Reduced Affinity) Pocket2->Clash Due to C2-Methoxy

Caption: Mechanistic hypothesis: The flexible ether linker of A-84543 allows optimal accommodation in the


 binding site, whereas the rigid 2-methoxy analog may suffer steric penalties.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 39(4), 817–825. Link

    • Foundational text on A-84543 and the superiority of the ether linker for specificity.
  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543." Bioorganic & Medicinal Chemistry Letters, 8(3), 249–254. Link

    • Detailed SAR describing how pyridine substitution affects binding affinity.
  • Chattopadhyay, S., et al. (2005). "Synthesis and Evaluation of Nicotine α4β2 Receptor Radioligand, 5-(3′-18F-Fluoropropyl)-3-(2-(S)-Pyrrolidinylmethoxy)Pyridine (Nifrolidine)." Journal of Nuclear Medicine, 46(1), 130-140. Link

    • Provides protocols for radioligand binding and selectivity assays.
  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

    • Comprehensive review of nAChR ligand classes and specificity determinants.

Safety Operating Guide

2-Methoxy-5-(2-pyrrolidinyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Executive Summary & Chemical Intelligence

This guide outlines the mandatory disposal and handling procedures for 2-Methoxy-5-(2-pyrrolidinyl)pyridine (commonly known as ABT-089 or Pozanicline ).

While this compound is a structural analog of nicotine, it possesses distinct toxicological profiles. Unlike Nicotine, which is a P-listed acute hazardous waste (P075) under US RCRA regulations, ABT-089 is not currently P-listed by specific chemical name. However, due to its high affinity for


 nicotinic acetylcholine receptors (nAChR), it must be managed with "P-list equivalent" rigor  to prevent neurotoxic exposure and environmental persistence.

Chemical Profile Table

PropertyData
Chemical Name 2-Methoxy-5-(2-pyrrolidinyl)pyridine
Common Synonyms ABT-089, Pozanicline
CAS Number 161417-03-4 (Free base); 161416-61-1 (Dihydrochloride)
Molecular Formula

Primary Hazard Acute Toxicity (Oral) ; Neurotoxicity; Skin/Eye Irritant
Target Mechanism Partial agonist at

nAChR
RCRA Status Not listed (manage as Characteristic Toxic Waste if

warrants, or generally as Hazardous Organic)

Risk Assessment & Handling Logic

The Causality of Risk: The pyridine ring structure in ABT-089 renders it chemically stable and resistant to standard hydrolysis. Consequently, "neutralization" in the laboratory (e.g., adding acid/base) is ineffective for destruction and only increases the volume of hazardous waste.

  • Neurotoxicity: As an nAChR agonist, ingestion or transdermal absorption can lead to cholinergic overstimulation.

  • Environmental Persistence: Pyridine derivatives are notorious for leaching into groundwater if disposed of in landfills. Incineration is the only validated destruction method.

Self-Validating Safety System:

  • Rule 1: Never treat this waste as "general trash" or "sewerable," regardless of concentration.

  • Rule 2: Segregation is critical. The pyrrolidine nitrogen is basic; mixing with strong oxidizers or acids in a waste container can generate heat or toxic vapors.

Operational Disposal Protocol

Phase 1: Waste Segregation & Stabilization
  • Isolate the Stream: Designate a specific satellite accumulation container for "Toxic Organics – Pyridine Derivatives." Do not mix with oxidizers (e.g., nitric acid, peroxides).

  • Solid Waste (Gloves, Weigh Boats):

    • Place all contaminated solids into a clear polyethylene bag (4 mil thickness minimum).

    • Seal and Tape: Twist the bag neck, fold over, and tape securely.

    • Place this bag inside a secondary amber waste jar or hazardous waste drum.

  • Liquid Waste (Mother Liquors, Solvents):

    • Ensure the pH is between 5 and 9. If highly acidic/basic, adjust slowly to neutral to prevent container corrosion, unless your facility uses specific acid/base waste streams.

    • Solvent Compatibility: ABT-089 is soluble in DMSO, Methanol, and Water. Ensure the waste solvent stream is compatible with the container (HDPE or Glass).

Phase 2: Labeling & Documentation
  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Methoxy-5-(2-pyrrolidinyl)pyridine (ABT-089), [Solvent Name]"

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • RCRA Coding (US Only): While not P075, if the waste exhibits toxicity characteristics, apply D001 (Ignitable, if in solvent) or D000 (Toxic, generic). Consult your local EHS officer for state-specific "000" codes for non-listed toxic organics.

Phase 3: Final Disposal (EHS Handoff)

Transfer the sealed container to your facility’s Central Accumulation Area. The final destruction method must be High-Temperature Incineration (Rotary Kiln) to break the pyridine ring.

Workflow Visualization

The following diagram illustrates the decision logic for handling ABT-089 waste streams.

DisposalWorkflow Start Waste Generation (ABT-089 / Pozanicline) CheckState Physical State? Start->CheckState SolidWaste Solid Waste (Gloves, Wipes, Powder) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) CheckState->LiquidWaste Liquid Bagging Double Bag (4-mil Polyethylene) SolidWaste->Bagging Compatibility Check Solvent Compatibility LiquidWaste->Compatibility Container Satellite Accumulation Container (HDPE/Glass) Bagging->Container Compatibility->Container Compatible Labeling Label: 'Toxic Organic' List Constituents Container->Labeling EHS EHS Pickup (Central Accumulation) Labeling->EHS Incineration Destruction: Rotary Kiln Incineration EHS->Incineration

Caption: Logical flow for the segregation, packaging, and destruction of ABT-089 waste, ensuring containment of neurotoxic hazards.

Emergency Procedures: Spills & Exposure

Do not use paper towels for powder spills. The dust is fine and can become airborne, increasing inhalation risk.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if powder is loose.

  • Containment (Liquid): Dyke the spill with vermiculite or spill pillows.

  • Containment (Powder): Cover with a damp absorbent pad (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous materials.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Place all cleanup materials into the "Solid Waste" stream described above.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9832963, Pozanicline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methoxy-5-(2-pyrrolidinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 185510-44-5 | Class: Nicotinic Acetylcholine Receptor (nAChR) Agonist[1]

Executive Safety Directive

Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI). 2-Methoxy-5-(2-pyrrolidinyl)pyridine is a structural analog of nicotine.[1] Unlike generic reagents, its primary risk vector is rapid dermal absorption followed by neurotoxic systemic effects.[1] Standard laboratory PPE (single nitrile gloves, standard lab coat) is insufficient for handling the neat substance (stock powder or oil).[1]

Immediate Action Required:

  • Prohibited: Handling outside a fume hood or biological safety cabinet.

  • Prohibited: Single-gloving with standard 4-mil nitrile gloves when handling stock.[1]

  • Mandatory: Double-gloving (Laminate/Nitrile combination) or high-breakthrough tested nitrile for stock handling.[1]

Compound Profile & Risk Mechanics

To select the correct PPE, one must understand the "Why."[1] This compound targets the


 and 

nicotinic acetylcholine receptors.[1]
  • The Permeation Risk: The pyridine ring structure, combined with the pyrrolidine amine, gives this molecule high lipophilicity (in its free base form).[1] It can permeate standard nitrile rubber membranes, acting as a vehicle for its own systemic delivery.[1]

  • The Systemic Risk: Upon absorption, it acts as a sympathomimetic.[1] Symptoms of exposure are not immediate chemical burns, but rather systemic cholinergic spikes: tachycardia, tremors, nausea, and in severe cases, respiratory arrest.[1]

  • The "Invisible" Threat: As a potent nAChR ligand, biological activity occurs at nanomolar concentrations.[1] You may not feel a "burn" on the skin until systemic toxicity sets in.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]

PPE CategorySpecificationOperational Logic (The "Why")
Hand Protection (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) Critical: Pyridine derivatives can permeate nitrile in <15 mins.[1] Laminate offers >4 hours breakthrough time against amine/pyridine solvents.[1]
Hand Protection (Outer) Nitrile (Minimum 5 mil, extended cuff) Provides dexterity and protects the inner laminate glove from physical tears.[1] The "sacrificial" layer.[1]
Respiratory P100 Particulate Respirator (if outside hood) or PAPR If weighing powder outside a certified fume hood (NOT recommended), N95 is insufficient for HPAPIs.[1] Use P100.
Body Protection Tyvek® 400 (or equivalent) Lab Coat Cotton coats absorb liquids and hold toxins against the skin.[1] Tyvek is impervious to liquid splashes and dry particulates.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps.[1] Goggles prevent vapor entry and projectile liquid entry during solubilization.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Solubilization (High Risk)

The moment of highest risk is transferring the neat solid/oil to a solvent.[1]

  • Engineering Control Setup:

    • Verify Fume Hood face velocity is 0.3–0.5 m/s (60–100 fpm).[1]

    • Place a disposable balance enclosure or a simple plastic tray inside the hood.[1] This creates a "Hot Zone" that traps any spilled powder.[1]

    • Static Control: Use an ionizing bar or anti-static gun.[1] Small organic amines are often electrostatic; "flying powder" is a major inhalation risk.[1]

  • The "Double-Shell" Donning:

    • Don inner Laminate gloves.[1]

    • Tape the cuff of the Tyvek coat over the laminate glove.[1]

    • Don outer Nitrile gloves over the Tyvek cuff.[1]

    • Result: A sealed system with no skin exposure gap at the wrist.[1]

  • Solubilization Logic:

    • Solvent Choice: If using DMSO (Dimethyl sulfoxide), be hyper-vigilant.[1] DMSO is a universal penetrant and will carry the toxin through skin instantly if gloves are breached.[1]

    • Technique: Add solvent to the vial containing the substance.[1] Do not transfer the dry substance to a solvent beaker if possible (reduces airborne dust).[1]

Phase B: Deactivation & Waste Management

Do not simply throw contaminated wipes in the general trash.[1]

  • Deactivation Solution: A dilute acidic solution (e.g., 1M HCl) will convert the free base amine into its hydrochloride salt.[1]

    • Why? The salt form is ionic, non-volatile, and significantly less likely to permeate skin than the lipophilic free base.[1]

  • Spill Cleanup:

    • Cover spill with absorbent pads soaked in 1M HCl (if compatible with surface) to protonate the amine.[1]

    • Wipe up.[1][2]

    • Double bag all waste in hazardous waste bags labeled "TOXIC: NICOTINE ANALOG."[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Check-Gate" logic. You must pass a safety check before moving to the next operational state.[1]

SafetyWorkflow Start Start: Handling Request RiskCheck Check Form: Is it Salt (Solid) or Free Base (Oil)? Start->RiskCheck PPE_Solid PPE Level A: Double Nitrile + Tyvek RiskCheck->PPE_Solid Salt Form PPE_Base PPE Level B (CRITICAL): Laminate Inner + Nitrile Outer RiskCheck->PPE_Base Free Base/Oil Engineering Engineering Control: Fume Hood / Balance Enclosure PPE_Solid->Engineering PPE_Base->Engineering Weighing Action: Weighing (Use Anti-Static Gun) Engineering->Weighing Face Velocity OK? Solubilization Action: Solubilization (Convert to Stock) Weighing->Solubilization Waste Disposal: Acidify (Protonate) -> Incinerate Solubilization->Waste Exp. Complete

Figure 1: Decision logic for PPE selection based on chemical form (Salt vs. Free Base). Note the escalated PPE requirement for the Free Base due to higher skin permeation risks.[1]

Emergency Response Protocol

In case of Dermal Exposure:

  • Doffing: Immediately remove contaminated gloves/clothing.[1] Do not peel gloves "up" the arm (spreading the chemical); peel "down" and away.[1]

  • Wash: Wash skin with soap and cool water for 15 minutes.[1]

    • Warning: Do NOT use warm water or scrub vigorously.[1] Warmth and abrasion open pores and increase vasodilation, accelerating systemic absorption of the neurotoxin.[1]

  • Alert: Notify the safety officer. Monitor for cholinergic symptoms (sweating, salivation, tremors) for 2 hours.

In case of Inhalation:

  • Move to fresh air immediately.[1]

  • If breathing is difficult, medical personnel should administer oxygen.[1]

  • Medical Note: Treat similarly to nicotine poisoning. Atropine is the standard pharmacological intervention for muscarinic symptoms, but this requires professional medical administration.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Nicotine (Structural Analog Reference).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards: Nicotine.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Personal Protective Equipment: Chemical Resistance Selection.[1] Retrieved from [Link]

Sources

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